Mycophenolic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041070 | |
| Record name | Mycophenolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mycophenolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 3.55e-02 g/L | |
| Record name | Mycophenolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mycophenolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24280-93-1, 483-60-3 | |
| Record name | Mycophenolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24280-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mycophenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mycophenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mycophenolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mycophenolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOPHENOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mycophenolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141°C, 141 °C | |
| Record name | Mycophenolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mycophenolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Mycophenolic Acid in Lymphocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent, reversible, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] This mechanism of action forms the cornerstone of its immunosuppressive effects, with a particularly profound impact on the proliferation and function of T and B lymphocytes. These immune cells are exquisitely sensitive to MPA due to their heavy reliance on the de novo purine (B94841) synthesis pathway, unlike other cell types that can utilize salvage pathways.[4][5] This technical guide provides a detailed exploration of the molecular mechanisms of MPA in lymphocytes, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Primary Mechanism of Action: IMPDH Inhibition and Guanine Nucleotide Depletion
The principal mechanism of action of this compound is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] There are two isoforms of IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in proliferating cells, including activated T and B lymphocytes.[6][7][8] MPA exhibits a higher affinity for the type II isoform, contributing to its selective effect on lymphocytes.[9]
By inhibiting IMPDH, MPA blocks the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine (B1672433) monophosphate (GMP).[3][10] This leads to a depletion of the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4][11] As GTP and dGTP are essential for DNA and RNA synthesis, their depletion results in a cytostatic effect, primarily arresting activated lymphocytes in the S-phase of the cell cycle and inhibiting their proliferation.[5][12]
Secondary Mechanisms of Action
While IMPDH inhibition is the primary mechanism, other downstream effects contribute to the immunosuppressive properties of MPA:
-
Induction of Apoptosis: Depletion of guanine nucleotides can trigger apoptosis in activated lymphocytes.[13] This programmed cell death helps to eliminate clones of antigen-specific lymphocytes.
-
Modulation of Adhesion Molecules: MPA has been shown to inhibit the glycosylation of certain adhesion molecules on the surface of lymphocytes, which can reduce their recruitment to sites of inflammation.
-
Effects on Cell Cycle Progression: By depleting GTP, MPA prevents the phosphorylation of the retinoblastoma protein (pRb) and inhibits the expression of cyclin D3, a key regulator of the cell cycle. This leads to an arrest of T lymphocytes in the G1 phase.[11][12]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with its target and its effects on lymphocytes.
Table 1: Inhibitory Potency of this compound against IMPDH
| Parameter | Value | Cell/Enzyme Type | Reference |
| IC50 | 2.76 µg/mL | Plasma IMPDH activity | [14] |
| IC50 | 0.023 ng/106 cells | PBMC IMPDH activity | [14] |
| IC50 of MPAG * | 532- to 1022-fold higher than MPA | Recombinant human type II IMPDH | [15] |
| Ki | 10-fold decrease with Lys310Arg mutation | T. foetus IMPDH | [16] |
| Ki | 6-fold decrease with Glu431Gln mutation | T. foetus IMPDH | [16] |
*MPAG: this compound glucuronide, the main metabolite of MPA.
Table 2: Effects of this compound on Lymphocyte Nucleotide Pools
| Nucleotide | Effect | Cell Type | Reference |
| GTP | Significant decrease | Mouse pancreatic islets | [17] |
| dGTP | Depletion is a principal mechanism | Human T and B lymphocytes | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of MPA's mechanism of action are provided below.
IMPDH Activity Assay (Spectrophotometric)
This protocol measures the enzymatic activity of IMPDH in lymphocyte lysates by monitoring the production of NADH.[6][18][19]
Materials:
-
Lymphocyte cell lysate
-
IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare lymphocyte cell lysates from control and MPA-treated cells.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, and NAD+.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 30 minutes) at 37°C using a microplate reader.
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
Lymphocyte Proliferation Assay (CFSE-based)
This flow cytometry-based assay measures lymphocyte proliferation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) through successive cell divisions.[20][21][22][23][24]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes
-
CFSE staining solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound
-
Flow cytometer
Procedure:
-
Isolate lymphocytes from peripheral blood.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Culture the CFSE-labeled cells in the presence of a mitogen and varying concentrations of MPA.
-
Incubate the cells for a period sufficient to allow for several rounds of division (e.g., 3-5 days).
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the lymphocyte population and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
-
Quantify the percentage of divided cells and the proliferation index for each condition.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits activation of inducible nitric oxide synthase in rodent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte-selective cytostatic and immunosuppressive effects of this compound in vitro: role of deoxyguanosine nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Pharmacogenetics of the this compound targets inosine monophosphate dehydrogenases IMPDH1 and IMPDH2: gene sequence variation and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 9. pnas.org [pnas.org]
- 10. Inhibition of IMPDH by this compound: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTP depletion synergizes the anti-proliferative activity of chemotherapeutic agents in a cell type-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tight links between adenine and guanine nucleotide pools in mouse pancreatic islets: a study with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmrservice.com [bmrservice.com]
- 19. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 20. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sanguinebio.com [sanguinebio.com]
- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
- 24. youtube.com [youtube.com]
A Comprehensive Review of the Insulin Signaling Pathway and its Role in Glucose Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core: This technical guide provides an in-depth overview of the canonical insulin (B600854) signaling pathway, focusing on its critical role in stimulating glucose uptake in metabolic tissues such as muscle and fat.[1][2][3] It details the molecular cascade from receptor activation to downstream cellular responses, presents quantitative data related to insulin's effects, and outlines key experimental protocols used in its study.
The Core Signaling Pathway
Insulin exerts its pleiotropic effects by binding to the insulin receptor (IR), a receptor tyrosine kinase (RTK) composed of two extracellular α-subunits and two transmembrane β-subunits.[2][4] This binding event triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits and activating the receptor's kinase domain.[4][5]
The activated IR then phosphorylates intracellular substrate proteins, primarily the Insulin Receptor Substrate (IRS) family of proteins.[4][6] Tyrosine-phosphorylated IRS proteins act as docking sites for various signaling molecules containing Src homology 2 (SH2) domains. Two major signaling branches emerge from IRS:
-
The PI3K/Akt Pathway (Metabolic Arm): This pathway is central to most of insulin's metabolic actions.[4] The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated IRS, activating the p110 catalytic subunit. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, where Akt is phosphorylated and fully activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:
-
GLUT4 Translocation: In muscle and adipose tissue, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which relieves its inhibition of Rab GTPases.[8] This allows vesicles containing the glucose transporter GLUT4 to translocate to the plasma membrane, increasing glucose uptake from the bloodstream.[2][4][9]
-
Glycogen (B147801) Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, which promotes the storage of glucose as glycogen in the liver and muscles.[9]
-
Protein Synthesis: Akt can activate the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis.[2][9]
-
-
The Ras/MAPK Pathway (Mitogenic Arm): Phosphorylated IRS can also bind to the adaptor protein Grb2, which recruits the guanine (B1146940) nucleotide exchange factor SOS (Son of Sevenless).[4] SOS activates the small G protein Ras, initiating the mitogen-activated protein kinase (MAPK) cascade (Ras-Raf-MEK-ERK). This pathway is primarily involved in regulating gene expression, cell growth, and differentiation.[4][5][6]
Below is a diagram illustrating the core PI3K/Akt pathway leading to GLUT4 translocation.
Quantitative Data on Insulin Action
The physiological response to insulin can be quantified in various ways. A primary metric is the rate of glucose uptake into tissues, often measured during a hyperinsulinemic-euglycemic clamp, a procedure that infuses insulin to achieve a high steady-state concentration while maintaining normal blood glucose levels.[3]
Table 1: Insulin-Stimulated Glucose Uptake in Humans
| Parameter | Lean/Healthy Individuals | Obese/Insulin-Resistant Individuals | Units | Reference(s) |
| Whole-Body Glucose Disposal | ~120 | ~60 | µmol/kg/min | [10] |
| Skeletal Muscle Glucose Uptake | ~10.6 | ~7.9 | µmol/kg/min | [10] |
| Akt2 Phosphorylation (Fold Change) | Positively correlated with glucose disposal | Correlation maintained, but overall disposal is lower | - | [8] |
| Total Muscle GLUT4 Protein | Baseline | ~17% lower | % of baseline | [8] |
Note: Values are approximate and can vary significantly based on the specific study population and experimental conditions.
Key Experimental Protocols
Measurement of Glucose Uptake
Assessing glucose uptake is fundamental to studying insulin action.[11] The most common methods use non-metabolizable, radiolabeled glucose analogs like 2-deoxy-D-glucose (2-DG).[11][12][13]
Protocol: [3H]-2-Deoxyglucose Uptake Assay in Cultured Adipocytes or Myotubes
-
Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in multi-well plates and culture until differentiated.
-
Serum Starvation: To reduce basal signaling, incubate cells in serum-free medium for 2-4 hours prior to the assay.
-
Pre-incubation: Wash cells twice with a glucose-free buffer (e.g., Krebs-Ringer HEPES, KRH).
-
Insulin Stimulation: Treat cells with insulin (e.g., 100 nM) or vehicle control in KRH buffer for a specified time (typically 20-30 minutes) at 37°C.
-
Glucose Uptake: Add [3H]-2-deoxyglucose to each well to initiate the uptake period (typically 5-10 minutes).
-
Termination: Stop the uptake by aspirating the radioactive solution and washing the cells rapidly three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.[13]
-
Normalization: Determine the protein concentration in parallel wells using a BCA or similar protein assay to normalize the radioactive counts per mg of protein.
Analysis of Protein Phosphorylation by Western Blot
Western blotting is a cornerstone technique for observing the activation state of signaling proteins like Akt.
Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment & Lysis: Culture and treat cells with insulin as described above. After treatment, immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[14][15]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14][15]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[14][16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt at a key activation site (e.g., anti-p-Akt Ser473).[15][16][17]
-
Washing: Wash the membrane three times with TBST to remove unbound primary antibody.[14][15]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14][18]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Akt.
The following diagram outlines the logical workflow for this experiment.
References
- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 2. Insulin signaling pathway | Abcam [abcam.com]
- 3. Insulin-stimulated glucose uptake in skeletal muscle, adipose tissue and liver: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 5. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Signaling And Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insulin-Stimulated Muscle Glucose Uptake and Insulin Signaling in Lean and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
The Century of a Molecule: A Technical Guide to the Discovery and Immunosuppressive Properties of Mycophenolic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolic acid (MPA), a century-old fungal metabolite, has traversed a remarkable journey from its initial identification as an antibiotic to its current cornerstone status in immunosuppressive therapy. This technical guide provides an in-depth exploration of the discovery and elucidation of MPA's potent immunosuppressive properties. It details the pivotal experiments, key researchers, and critical milestones that led to its clinical application, with a focus on its mechanism of action as a selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying biochemical pathways and experimental workflows.
A Serendipitous Discovery: From Antibiosis to Immunosuppression
This compound was first isolated in 1893 by the Italian medical scientist Bartolomeo Gosio from the fungus Penicillium brevicompactum (initially named P. glaucum).[1] Gosio identified its antibacterial properties, making it one of the first antibiotics to be characterized.[1] However, its clinical potential as an antibiotic was not realized, and the discovery was largely forgotten until its rediscovery in the mid-20th century.
The pivotal shift in understanding MPA's therapeutic potential came in the 1970s through the work of Dr. Anthony Allison and his wife and collaborator, Dr. Elsie Eugui, at the Medical Research Council and later at Syntex Research.[1][2] Their research focused on the biochemical pathways of immune cells. They hypothesized that inhibiting specific metabolic pathways essential for lymphocyte proliferation could be an effective strategy for immunosuppression.[1] This led them to investigate MPA. Their seminal work demonstrated that MPA possesses potent, lymphocyte-selective antiproliferative effects.[1] To enhance its oral bioavailability, the 2-morpholinoethyl ester prodrug, mycophenolate mofetil (MMF), was synthesized.[3] MMF is rapidly hydrolyzed in the body to release the active MPA. This breakthrough paved the way for extensive preclinical and clinical development, culminating in the U.S. Food and Drug Administration (FDA) approval of MMF (CellCept®) in 1995 for the prevention of organ transplant rejection.[1]
Mechanism of Action: Selective Inhibition of IMPDH
The immunosuppressive effect of this compound is primarily attributed to its potent, reversible, and uncompetitive inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH).[4][5] IMPDH is a critical rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4][6]
Lymphocytes, particularly activated T and B cells, are highly dependent on the de novo purine (B94841) synthesis pathway for their proliferation, as they have limited capacity to utilize the salvage pathway for purine synthesis.[3][6] In contrast, most other cell types can utilize the salvage pathway, making them less susceptible to the effects of IMPDH inhibition.[3] This selective dependence of lymphocytes on the de novo pathway is the basis for MPA's relatively specific cytostatic effect on these immune cells.[6]
Furthermore, there are two isoforms of IMPDH: type I and type II. IMPDH type I is constitutively expressed in most cell types, while IMPDH type II is preferentially upregulated in activated lymphocytes.[6] this compound is a more potent inhibitor of the type II isoform, further contributing to its lymphocyte-selective immunosuppressive activity.[6]
Downstream Consequences of Guanine Nucleotide Depletion
The inhibition of IMPDH by MPA leads to a significant depletion of the intracellular pools of guanine nucleotides (GTP and dGTP) in lymphocytes.[7][8][9] This has several downstream consequences that collectively contribute to its immunosuppressive effects:
-
Inhibition of DNA Synthesis: The depletion of dGTP, a crucial building block for DNA, directly inhibits DNA replication and arrests proliferating lymphocytes in the S phase of the cell cycle.[9]
-
Cell Cycle Arrest: Guanine nucleotide depletion also affects cell cycle progression by inhibiting the activity of cyclin-dependent kinases (CDKs). Specifically, MPA has been shown to prevent the phosphorylation of the retinoblastoma protein (pRb) and inhibit the expression of cyclin D3, leading to a G1 phase arrest.[7]
-
Induction of Apoptosis: In some contexts, MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes, which may help to eliminate clones of alloreactive immune cells.[6]
-
Inhibition of Glycosylation and Adhesion Molecule Expression: GTP is a precursor for GDP-fucose and GDP-mannose, which are essential for the glycosylation of proteins and lipids. By depleting GTP, MPA interferes with the glycosylation of adhesion molecules on the surface of lymphocytes and monocytes. This reduces their ability to adhere to endothelial cells at sites of inflammation and in transplanted organs, thereby limiting immune cell infiltration.[6][10]
-
Suppression of Nitric Oxide Synthesis: MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of nitric oxide, a pro-inflammatory mediator.[6][10]
Quantitative Data on MPA's Immunosuppressive Activity
The following tables summarize key quantitative data from preclinical and clinical studies that have characterized the immunosuppressive properties of this compound.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 for IMPDH2 Inhibition | 0.84–0.95 µM | Purified recombinant human IMPDH2 | [11] |
| EC50 for IMPDH Inhibition | 0.24 µM | Not specified | [12] |
| IC50 for Lymphocyte Proliferation (in vitro) | ~1-10 µM | Phytohemagglutinin-stimulated human lymphocytes | [13] |
Table 1: Preclinical In Vitro Efficacy of this compound
| Clinical Trial | Treatment Arm | Biopsy-Proven Acute Rejection Rate (6 months) | Graft Loss or Death (1 year) | Reference |
| Tricontinental Mycophenolate Mofetil Renal Transplantation Study | Mycophenolate Mofetil (2 g/day ) + Cyclosporine + Corticosteroids | 19.7% | 11.7% | [14] |
| Mycophenolate Mofetil (3 g/day ) + Cyclosporine + Corticosteroids | 15.9% | 10.4% | [14] | |
| Azathioprine + Cyclosporine + Corticosteroids | 35.5% | 13.9% | [14] |
Table 2: Pivotal Clinical Trial Data for Mycophenolate Mofetil in Renal Transplantation
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in elucidating the immunosuppressive mechanism of this compound.
IMPDH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH.
Principle: The enzymatic reaction catalyzed by IMPDH involves the conversion of IMP and NAD+ to XMP and NADH. The rate of NADH formation can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human IMPDH2
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
IMP solution (final concentration typically 100-200 µM)
-
NAD+ solution (final concentration typically 200-400 µM)
-
This compound dilution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of purified IMPDH2 to each well.
-
Immediately place the plate in a microplate spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Calculate the initial reaction velocity (rate of NADH formation) for each concentration of this compound.
-
Plot the reaction velocity as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of MPA that inhibits enzyme activity by 50%) from the dose-response curve.
Lymphocyte Proliferation Assay (MTT Assay)
This assay measures the dose-dependent effect of this compound on the proliferation of lymphocytes.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of cell viability and proliferation, reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or other mitogen
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plate
-
Microplate spectrophotometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA).
-
Add a mitogen such as PHA (final concentration typically 1-5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, carefully remove the culture medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the stimulated control.
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration to determine the IC50 value.
Measurement of Intracellular Guanine Nucleotide Levels by HPLC
This method allows for the quantification of intracellular guanine nucleotide pools (GTP and dGTP) in lymphocytes following treatment with this compound.
Principle: High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this application, cell extracts are prepared, and the nucleotides are separated by reverse-phase ion-pair chromatography and detected by UV absorbance.[18][19][20][21][22]
Materials:
-
Cultured lymphocytes
-
This compound
-
Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a buffer containing a counter-ion like tetrabutylammonium (B224687) phosphate)
-
GTP and dGTP standards
Procedure:
-
Culture lymphocytes in the presence or absence of this compound for a specified period.
-
Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
Lyse the cells and extract the nucleotides by adding a cold acid solution (e.g., 0.4 M perchloric acid).
-
Incubate the samples on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the acid-soluble nucleotides.
-
Neutralize the supernatant by adding a solution of potassium hydroxide. The potassium perchlorate (B79767) precipitate can be removed by centrifugation.
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Separate the nucleotides using a gradient elution with the appropriate mobile phase.
-
Monitor the column effluent with a UV detector at a wavelength of 254 nm.
-
Identify the GTP and dGTP peaks by comparing their retention times with those of the pure standards.
-
Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of the nucleotide standards.
-
Normalize the nucleotide concentrations to the cell number or total protein content of the sample.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The design and development of an immunosuppressive drug, mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consequences of inhibition of guanine nucleotide synthesis by this compound and virazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanine nucleotide depletion and toxicity in mouse T lymphoma (S-49) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. wrlc-gu.primo.exlibrisgroup.com [wrlc-gu.primo.exlibrisgroup.com]
- 15. researchhub.com [researchhub.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC Analysis of Nucleotides [protocols.io]
- 22. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to the Inhibition of Inosine Monophosphate Dehydrogenase by Mycophenolic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for immunosuppressive and antiviral therapies. Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil, is a potent, reversible, and uncompetitive inhibitor of IMPDH. By depleting the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), MPA selectively inhibits the proliferation of lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway. This technical guide provides a comprehensive overview of the mechanism of IMPDH inhibition by MPA, detailed experimental protocols for its characterization, and a summary of its effects on cellular signaling pathways.
Mechanism of Action of this compound on IMPDH
IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This reaction involves the formation of a covalent enzyme-intermediate, E-XMP. This compound exerts its inhibitory effect by binding to a site adjacent to the NAD+ binding site on the IMPDH enzyme, effectively trapping the E-XMP intermediate.[1][2][3] This mechanism of action classifies MPA as an uncompetitive inhibitor. The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing that MPA occupies the nicotinamide (B372718) half of the dinucleotide binding site.[4]
There are two isoforms of human IMPDH: type I and type II.[5] While IMPDH type I is constitutively expressed in most cells, IMPDH type II is upregulated in activated lymphocytes.[5] MPA exhibits a greater potency for the type II isoform, which contributes to its selective cytostatic effect on these immune cells.[6]
Quantitative Data on IMPDH Inhibition by this compound and its Metabolites
The following tables summarize the key quantitative parameters describing the interaction of this compound and its glucuronide metabolite with IMPDH.
Table 1: Inhibitory Potency of this compound (MPA) against IMPDH
| IMPDH Isoform/System | Parameter | Value | Reference(s) |
| Human T-lymphoblast CEM cell line | EC50 | 0.24 µM | [7] |
| Human IMPDH Type II | IC50 | Varies with enzyme concentration (tight-binding inhibitor) | [8] |
| Pediatric Kidney Transplant Patients | EC50 | 0.97 mg/L (for total MPA) | [9][10] |
| Pediatric Kidney Transplant Patients | fEC50 | 164.5 µg/L (for free MPA) | [9] |
| Canine Model (in vitro) | IC50 | ~200 mg/L | [11] |
| Healthy Individuals (CD4+ cells) | EC50 | 2.3 mg/L | [12] |
| Tritrichomonas foetus (mutant Lys310Arg) | Ki | 10-fold decrease vs. wild-type | [1][2] |
| Tritrichomonas foetus (mutant Glu431Gln) | Ki | 6-fold decrease vs. wild-type | [1][2] |
| Tritrichomonas foetus (double mutant) | Ki | 20-fold increase in sensitivity vs. wild-type | [1][2] |
Table 2: Inhibitory Potency of this compound Glucuronide (MPAG) against IMPDH
| IMPDH Isoform/System | Parameter | Value | Reference(s) |
| Human IMPDH Type II | IC50 | 532 to 1022-fold higher than MPA | [8][13] |
Experimental Protocols
Spectrophotometric Assay for IMPDH Activity
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of IMPDH by monitoring the production of NADH at 340 nm.
4.1.1 Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0.
-
Substrate Stock Solutions:
-
100 mM Inosine Monophosphate (IMP) in deionized water.
-
100 mM Nicotinamide Adenine Dinucleotide (NAD+) in deionized water.
-
-
Enzyme Solution: Purified recombinant human IMPDH2 diluted in Assay Buffer to a working concentration (e.g., 20 µg/mL).
4.1.2 Assay Procedure
-
Prepare the reaction mixture in a 96-well UV-transparent microplate. For each reaction, add:
-
50 µL of Assay Buffer.
-
10 µL of 10 mM IMP stock solution (final concentration 1 mM).
-
20 µL of IMPDH2 enzyme solution.
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 20 µL of 10 mM NAD+ stock solution (final concentration 2 mM).
-
Immediately place the microplate in a plate reader capable of kinetic measurements.
-
Monitor the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
4.1.3 Data Analysis
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the concentration of NADH produced using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Express the enzyme activity as nmol of NADH produced per minute per mg of enzyme (specific activity).
Determination of IC50 for this compound
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of MPA against IMPDH.
4.2.1 Reagents and Buffers
-
All reagents from the IMPDH Activity Assay (Section 4.1).
-
MPA Stock Solution: 10 mM MPA in DMSO. Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations.
4.2.2 Assay Procedure
-
In a 96-well microplate, add 10 µL of varying concentrations of MPA to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 40 µL of Assay Buffer and 20 µL of IMPDH2 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Add 10 µL of 10 mM IMP stock solution.
-
Initiate the reaction by adding 20 µL of 10 mM NAD+ stock solution.
-
Monitor the reaction kinetically at 340 nm as described in Section 4.1.2.
4.2.3 Data Analysis
-
Calculate the initial reaction rates for each MPA concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the MPA concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantification of Intracellular Guanine Nucleotides by HPLC
This protocol provides a general workflow for the extraction and quantification of intracellular GTP and dGTP from cultured cells.
4.3.1 Cell Lysis and Nucleotide Extraction
-
Culture cells to the desired density and treat with MPA or vehicle control for the specified time.
-
Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 0.6 M trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes with intermittent vortexing to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid-soluble fraction) to a new tube.
-
Neutralize the extract by adding an appropriate volume of 1 M potassium carbonate (K2CO3).
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[14]
4.3.2 HPLC Analysis
-
HPLC System: A reverse-phase HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Buffer A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4, 0.25% methanol, pH 6.9.[14]
-
Buffer B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% methanol, pH 7.0.[14]
-
-
Gradient Elution: A linear gradient from Buffer A to Buffer B to separate the nucleotides. The exact gradient will need to be optimized for the specific column and system.
-
Detection: Monitor the eluent at 254 nm.
-
Quantification: Create a standard curve with known concentrations of GTP and dGTP to quantify the levels in the cell extracts. Normalize the results to the cell number or total protein content.
Signaling Pathways and Experimental Workflows
De Novo Purine Synthesis and MPA Inhibition
The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the inhibitory action of this compound.
Caption: De novo guanine nucleotide synthesis pathway and its inhibition by MPA.
Experimental Workflow for IMPDH Activity Assay
This diagram outlines the key steps in the spectrophotometric measurement of IMPDH activity.
Caption: Workflow for the spectrophotometric IMPDH activity assay.
Experimental Workflow for Intracellular Nucleotide Quantification
This diagram illustrates the process of measuring intracellular guanine nucleotide levels using HPLC.
Caption: Workflow for quantifying intracellular guanine nucleotides by HPLC.
Cellular Consequences of IMPDH Inhibition
The depletion of GTP and dGTP pools resulting from IMPDH inhibition has several profound effects on lymphocytes:
-
Inhibition of DNA and RNA Synthesis: The reduced availability of guanine nucleotides directly impairs the synthesis of nucleic acids, which is essential for cell proliferation.[15][16]
-
Cell Cycle Arrest: MPA treatment leads to an arrest of activated T-lymphocytes in the G1 phase of the cell cycle.[17] This is associated with the inhibition of cyclin-dependent kinase (CDK) activity and the prevention of retinoblastoma protein (pRb) phosphorylation.[17]
-
Induction of Apoptosis: In some contexts, MPA can induce apoptosis in activated T-lymphocytes, contributing to its immunosuppressive effects.[6]
-
Modulation of Gene Expression: Guanine nucleotide levels can influence the activity of GTP-binding proteins (G proteins) and other signaling molecules, leading to broader changes in gene expression and cellular function.
-
Necrotic Cell Death: Some studies suggest that MPA can induce a caspase-independent necrotic signal in lymphocytes, involving the Rho-GTPase Cdc42 and actin polymerization.[18]
-
Inhibition of Glycosylation: Depletion of GTP can also affect the glycosylation of adhesion molecules, potentially reducing the recruitment of lymphocytes to sites of inflammation.[6]
Conclusion
This compound is a well-characterized inhibitor of IMPDH with a clear mechanism of action and significant therapeutic relevance. The methodologies described in this guide provide a robust framework for researchers to study the biochemical and cellular effects of MPA and to screen for novel IMPDH inhibitors. A thorough understanding of the quantitative aspects of this inhibition and its downstream cellular consequences is crucial for the continued development and optimization of therapies targeting the de novo purine synthesis pathway.
References
- 1. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. bmrservice.com [bmrservice.com]
- 10. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of this compound effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic assessment of this compound-induced immunosuppression by measurement of inosine monophosphate dehydrogenase activity in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of IMPDH by this compound: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inosine Monophosphate Dehydrogenase (IMPDH) Activity as a Pharmacodynamic Biomarker of this compound Effects in Pediatric Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Mycophenolic Acid Derivatives: A Technical Guide to Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), a secondary metabolite produced by several species of the Penicillium fungus, is a potent, reversible, non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, a pathway essential for the proliferation of B and T lymphocytes.[1][2] Consequently, MPA and its derivatives are widely used as immunosuppressants in organ transplantation to prevent rejection and for the treatment of various autoimmune diseases.[1] This technical guide provides an in-depth overview of the chemical properties of MPA and its key derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their structure-activity relationships.
Chemical and Physical Properties
This compound possesses a distinctive structure featuring a substituted phthalide (B148349) ring linked to a hexenoic acid side chain. Its chemical formula is C₁₇H₂₀O₆, with a molar mass of 320.34 g·mol⁻¹.[1] The presence of a carboxylic acid group and a phenolic hydroxyl group makes MPA a weakly dibasic acid.[3] Key derivatives, such as mycophenolate mofetil (MMF) and mycophenolate sodium (MPS), have been developed to improve its pharmacokinetic profile.[4] MMF is the 2-morpholinoethyl ester of MPA, which enhances its bioavailability.[2] MPS is the sodium salt of MPA, formulated as an enteric-coated tablet to reduce gastrointestinal side effects.[4]
Below is a summary of the key physicochemical properties of MPA and some of its important derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | logP | Solubility |
| This compound (MPA) | C₁₇H₂₀O₆ | 320.34 | 141 | 4.5 (carboxylic acid)[1][5] | 2.8[6] | 13 mg/L in water[3]; Soluble in alcohol[1] |
| Mycophenolate Mofetil (MMF) | C₂₃H₃₁NO₇ | 433.49 | 93-94 | 5.6 (morpholino), 8.5 (phenolic)[2] | 2.5[7] | 43 µg/mL in water[7] |
| Mycophenolate Sodium (MPS) | C₁₇H₁₉NaO₆ | 342.32 | N/A | N/A | N/A | Slightly soluble in water[6] |
| This compound Glucuronide (MPAG) | C₂₃H₂₈O₁₂ | 492.46 | N/A | N/A | N/A | Pharmacologically inactive metabolite[8] |
Mechanism of Action: Inhibition of the IMPDH Pathway
The primary mechanism of action of this compound involves the potent and selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides (GMP, GDP, and GTP).[4][9] Lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the effects of MPA.[1] Other cell types can utilize a salvage pathway to produce guanine nucleotides, rendering MPA's cytostatic effects relatively selective for lymphocytes.[2]
Figure 1: The IMPDH pathway and its inhibition by this compound.
Synthesis of this compound Derivatives
The synthesis of MPA derivatives is a key area of research aimed at improving the therapeutic index of the parent compound. Below is a representative workflow for the synthesis of mycophenolate mofetil (MMF).
Figure 2: General workflow for the synthesis of Mycophenolate Mofetil.
Experimental Protocol: Synthesis of Mycophenolate Mofetil (MMF)
This protocol is a representative example of MMF synthesis.[10][11]
1. Activation of this compound:
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate), add a halogenating agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess halogenating agent under reduced pressure to obtain the crude this compound chloride.
2. Esterification:
-
Dissolve the crude this compound chloride in a fresh portion of the aprotic solvent.
-
To this solution, add 2-(4-morpholinyl)ethanol (3 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
3. Work-up and Purification:
-
Wash the reaction mixture sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield crude MMF.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by recrystallization from a suitable solvent system (e.g., acetone/isopropanol).[12]
4. Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[13]
Biological Activity and Structure-Activity Relationship (SAR)
The immunosuppressive activity of MPA derivatives is primarily determined by their ability to inhibit IMPDH. The structure-activity relationship of these compounds has been extensively studied to identify derivatives with improved potency and reduced side effects.
| Compound/Derivative | IC₅₀ for IMPDH2 (µM) | Notes |
| This compound (MPA) | 0.01 - 0.05 | Potent inhibitor of both IMPDH1 and IMPDH2.[8] |
| Mycophenolate Mofetil (MMF) | Prodrug | Rapidly hydrolyzed in vivo to MPA.[14] |
| This compound Glucuronide (MPAG) | > 100 | Pharmacologically inactive major metabolite.[8] |
| Amide Derivatives | Variable | Activity is sensitive to the nature of the amide substituent.[15] |
| Ester Derivatives | Variable | Modification of the carboxylic acid to an ester can modulate activity and pharmacokinetic properties.[10] |
Key structural features that influence the biological activity of MPA derivatives include:
-
The Carboxylic Acid Group: Essential for potent IMPDH inhibition. Esterification to form prodrugs like MMF is a common strategy to improve bioavailability.
-
The Phenolic Hydroxyl Group: Modifications at this position can affect activity.
-
The Hexenoic Acid Side Chain: The length and conformation of this chain are important for optimal binding to the enzyme.
Experimental Protocols for Biological Evaluation
IMPDH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH.
Figure 3: Workflow for the IMPDH Inhibition Assay.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0).
-
In a 96-well plate, add the purified recombinant human IMPDH enzyme to the assay buffer.
-
Add serial dilutions of the test compounds (and a vehicle control) to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates, inosine-5'-monophosphate (IMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities and determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) of the enzyme activity.
Lymphocyte Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate in a suitable culture medium.
-
Add a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte proliferation.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the untreated control and determine the IC₅₀ value.
This guide provides a foundational understanding of the chemical properties and biological activities of this compound and its derivatives. The provided protocols offer a starting point for researchers to synthesize and evaluate these important immunosuppressive agents. Further research into novel derivatives with improved efficacy and safety profiles continues to be an active and important area of drug discovery.
References
- 1. This compound [drugfuture.com]
- 2. This compound | 24280-93-1 [chemicalbook.com]
- 3. US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil - Google Patents [patents.google.com]
- 4. This compound(24280-93-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of this compound glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. An Improved Process For The Preparation Of Mycophenolate Mofetil [quickcompany.in]
- 10. US20100298560A1 - process for preparing mycophenolate mofetil - Google Patents [patents.google.com]
- 11. EP1740563A2 - Mycophenolate mofetil impurity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel amides of this compound and some heterocyclic derivatives as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Beyond IMPDH: An In-depth Technical Guide to the Cellular Targets of Mycophenolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil, is a cornerstone of immunosuppressive therapy, primarily utilized to prevent allograft rejection. Its principal mechanism of action is the potent, reversible, non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This targeted inhibition preferentially affects T and B lymphocytes, which are highly dependent on this pathway for their proliferation.[1][2][3] However, a growing body of evidence reveals that the therapeutic and toxicological profile of MPA extends beyond IMPDH inhibition, implicating a range of secondary cellular targets and off-target effects. This technical guide provides a comprehensive overview of these alternative molecular interactions, offering researchers and drug development professionals a detailed resource complete with quantitative data and experimental protocols to further explore these complex mechanisms.
Core Target: Inosine Monophosphate Dehydrogenase (IMPDH)
While this guide focuses on non-IMPDH targets, a brief overview of the primary target is essential for context. MPA exhibits potent inhibition of IMPDH, with a pronounced selectivity for the type II isoform, which is upregulated in proliferating lymphocytes.[3] This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, thereby arresting DNA synthesis and cell cycle progression in the G1 phase.[2][4]
Quantitative Data: MPA Inhibition of IMPDH
| Parameter | Value | Cell Line / System | Reference(s) |
| EC50 | 0.24 µM | Unspecified | [5] |
| IC50 | 532- to 1022-fold lower than MPAG | Purified recombinant human type II IMPDH | [6] |
| EC50 | 164.5 ng/mL (free MPA) | Pediatric kidney transplant patients | [7] |
Cellular Targets and Effects Beyond IMPDH
The depletion of guanine nucleotides orchestrated by MPA has far-reaching consequences that ripple through various cellular pathways, indirectly affecting numerous processes. Furthermore, MPA and its metabolites may directly interact with other cellular components.
Alterations in Nucleotide Metabolism
The inhibition of IMPDH creates a significant imbalance in the intricate network of nucleotide metabolism, extending beyond simple guanine nucleotide depletion.
-
Impact on ATP and Pyrimidine (B1678525) Synthesis: The metabolic bottleneck at IMPDH leads to an accumulation of its substrate, inosine monophosphate (IMP). This can perturb the synthesis of other nucleotides. While GTP levels are drastically reduced, some studies have reported a subsequent decrease in ATP levels as well. Conversely, the availability of phosphoribosyl pyrophosphate (PRPP), a key precursor for both purine (B94841) and pyrimidine synthesis, may be redirected towards the pyrimidine pathway, leading to alterations in the pools of uridine (B1682114) and cytidine (B196190) nucleotides.
Modulation of Protein Glycosylation
Guanine nucleotides, particularly GTP, are essential for the synthesis of nucleotide sugars like GDP-mannose and GDP-fucose, which are critical donors for protein N- and O-glycosylation.
-
Contradictory Findings: The effect of MPA on glycosylation appears to be cell-type specific. Some studies have demonstrated that MPA can suppress the N-linked glycosylation of proteins in human monocytes by depleting GTP, thereby reducing the transfer of mannose and fucose to proteins.[8] This alteration in glycosylation can, in turn, affect cellular adhesion. However, other research indicates that MPA does not significantly inhibit protein glycosylation in T lymphocytes.[9] This discrepancy highlights the need for further investigation into the cell-specific metabolic dependencies and the direct versus indirect effects of MPA on glycosylation pathways.
Induction of Apoptosis
MPA has been shown to induce apoptosis in various cell types, including activated T-lymphocytes, B-lymphoma cells, and even non-immune cells. This pro-apoptotic effect contributes to its immunosuppressive and potential anti-cancer activities.[10][11]
-
Signaling Pathways: The precise mechanisms are not fully elucidated but appear to involve both caspase-dependent and independent pathways. In some contexts, MPA-induced apoptosis is associated with an S-phase cell cycle arrest.[12] It has been reported that MPA can increase apoptosis in activated T-cells, an effect that is contrary to that of calcineurin inhibitors like cyclosporine.[13]
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
MPA has been reported to inhibit the production of nitric oxide (NO) by suppressing the expression and activity of inducible nitric oxide synthase (iNOS).[14]
-
Mechanism of Inhibition: This effect is thought to be a downstream consequence of GTP depletion, as GTP is a cofactor for GTP cyclohydrolase I, an enzyme essential for the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for all NOS isoforms. By limiting BH4 availability, MPA can indirectly inhibit iNOS activity. However, some studies suggest that MPA may also affect the expression of the iNOS gene itself.
Covalent Adduction by MPA Metabolites
The acyl glucuronide metabolite of MPA (AcMPAG) is a reactive species that can covalently bind to cellular proteins. This "adduct formation" has been implicated in the idiosyncratic toxicities associated with MPA therapy.
-
Identified Protein Targets: Proteomic studies in kidney tissue have identified several proteins that are targets of AcMPAG adduction. These include proteins involved in metabolism, cytoskeletal structure, and antioxidant defense. The functional consequences of these covalent modifications are an active area of research.
Potential for DNA Ligase Inhibition
Emerging evidence suggests that MPA may have inhibitory effects on other enzymes involved in nucleic acid metabolism, such as DNA ligase. While the data is preliminary, it opens a new avenue for understanding the full spectrum of MPA's cellular effects, particularly its impact on DNA replication and repair.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of MPA's cellular targets.
IMPDH Activity Assay
This protocol describes a colorimetric method to measure IMPDH activity in cell lysates.
Materials:
-
IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Inosine Monophosphate (IMP) solution (10 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution (10 mM)
-
Diaphorase (10 U/mL)
-
INT (p-iodonitrotetrazolium violet) solution (1.25 mg/mL)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and treat with various concentrations of MPA for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Cell Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
IMPDH Reaction:
-
Prepare a master mix containing IMPDH Assay Buffer, 1 mM IMP, 1 mM NAD+, 0.1 U/mL diaphorase, and 0.1 mg/mL INT.
-
Add 50 µL of cell lysate (containing 10-50 µg of protein) to each well of a 96-well plate.
-
Initiate the reaction by adding 150 µL of the master mix to each well.
-
Immediately measure the absorbance at 492 nm in a microplate reader at 37°C. Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Normalize the IMPDH activity to the protein concentration.
-
Calculate the percent inhibition for each MPA concentration relative to the untreated control.
-
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of MPA-treated cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with MPA as desired.
-
Harvest approximately 1 x 106 cells per sample by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C for long-term storage).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing 10 µL of RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a detector for red fluorescence (typically >610 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mass Spectrometry for Protein Glycosylation Analysis
This protocol provides a general workflow for the analysis of N-linked glycans from glycoproteins using mass spectrometry.[8][15]
Materials:
-
Denaturation Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea)
-
Reduction Solution (10 mM DTT in Denaturation Buffer)
-
Alkylation Solution (55 mM iodoacetamide (B48618) in Denaturation Buffer)
-
PNGase F (Peptide-N-Glycosidase F)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 and graphitized carbon)
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Glycan Release:
-
Denature the glycoprotein (B1211001) sample in Denaturation Buffer.
-
Reduce disulfide bonds with Reduction Solution at 56°C for 1 hour.
-
Alkylate cysteine residues with Alkylation Solution in the dark at room temperature for 45 minutes.
-
Buffer exchange the sample into a PNGase F compatible buffer.
-
Release N-glycans by incubating with PNGase F overnight at 37°C.
-
-
Glycan Purification:
-
Separate the released glycans from the deglycosylated protein using a C18 SPE cartridge.
-
Further purify and enrich the glycans using a graphitized carbon SPE cartridge.
-
-
Mass Spectrometry Analysis:
-
Mix the purified glycans with a MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
Acquire mass spectra in positive ion reflectron mode on a MALDI-TOF mass spectrometer.
-
-
Data Analysis:
-
Identify the glycan compositions based on their monoisotopic masses using a glycan database.
-
Perform MS/MS fragmentation for structural elucidation of selected glycan peaks.
-
Visualizations
Signaling Pathway: MPA's Impact on Cellular Processes
Caption: Overview of MPA's cellular targets and downstream effects.
Experimental Workflow: Identification of AcMPAG Protein Adducts
Caption: Workflow for identifying AcMPAG-protein adducts in kidney tissue.
Conclusion
The pharmacological actions of this compound are more complex than its well-established role as an IMPDH inhibitor. The secondary effects on nucleotide metabolism, protein glycosylation, apoptosis, and other cellular processes contribute significantly to its overall efficacy and toxicity profile. A deeper understanding of these non-IMPDH targets is crucial for optimizing therapeutic strategies, managing adverse effects, and exploring new clinical applications for this potent immunomodulatory agent. This guide provides a foundational resource for researchers to delve into these intricate mechanisms, fostering further discovery and innovation in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound in stable renal transplant recipients treated with low doses of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of this compound glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of unbound this compound on inosine monophosphate dehydrogenase inhibition in pediatric kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses protein N-linked glycosylation in human monocytes and their adhesion to endothelial cells and to some substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound does not inhibit protein glycosylation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Tacrolimus and this compound on CD14+ Monocyte Activation and Function | PLOS One [journals.plos.org]
- 12. The Effect of Tacrolimus and this compound on CD14+ Monocyte Activation and Function | PLOS One [journals.plos.org]
- 13. This compound inhibits activation of inducible nitric oxide synthase in rodent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Mycophenolic Acid: A Deep Dive into its Antiproliferative Effects on T and B Lymphocytes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), plays a critical role in managing autoimmune diseases and preventing allograft rejection. Its efficacy is primarily attributed to its potent, selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is pivotal in the de novo synthesis of guanine (B1146940) nucleotides, a pathway upon which T and B lymphocytes are exceptionally reliant for their proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms through which MPA exerts its antiproliferative effects on T and B cells. It summarizes key quantitative data, details essential experimental protocols for studying these effects, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Mechanism of Action: Inhibition of IMPDH
This compound's primary molecular target is inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[1][2] T and B lymphocytes have a limited capacity to utilize the alternative salvage pathway for purine (B94841) synthesis, making them particularly susceptible to the depletion of guanine nucleotides caused by MPA.[2][3][4]
There are two isoforms of IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is significantly upregulated in activated lymphocytes.[2][5] MPA exhibits a greater affinity for the type II isoform, contributing to its relatively selective cytostatic effect on lymphocytes.[2][5] By inhibiting IMPDH, MPA depletes the intracellular pools of guanosine and deoxyguanosine triphosphates (GTP and dGTP). This depletion has profound downstream consequences, leading to a halt in DNA synthesis and subsequent cell cycle arrest, primarily at the G0/G1 phase.[5][6]
Figure 1: this compound's inhibition of the de novo purine synthesis pathway.
Effects on T Cell Proliferation and Function
This compound significantly curtails T lymphocyte proliferation and effector functions. This is achieved through a multi-faceted mechanism that includes cell cycle arrest, induction of apoptosis, and modulation of activation markers and signaling pathways.
Inhibition of Proliferation and Cell Cycle Arrest
Upon activation, T cells undergo rapid proliferation, a process that is heavily dependent on the de novo synthesis of purines for DNA replication. By depleting the guanosine nucleotide pool, MPA effectively halts the progression of the cell cycle from the G1 to the S phase.[6] This arrest is mediated, in part, by the inhibition of cyclin-dependent kinases (CDKs) and the sustained expression of the CDK inhibitor p27Kip1.[7][8] Studies have shown that MPA treatment leads to a significant decrease in the expression of cyclin D3, a key component for the phosphorylation of the retinoblastoma protein (pRb), which is a critical step for entry into the S phase.[6]
Modulation of T Cell Activation and Signaling
MPA has been shown to reduce the expression of key T cell activation markers, including CD25 (the alpha chain of the IL-2 receptor) and HLA-DR.[7] Furthermore, MPA can influence intracellular signaling cascades. For instance, it has been reported to reduce signaling through the Akt/mTOR and STAT5 pathways, which are crucial for T cell growth, differentiation, and survival.[9] Interestingly, while it inhibits T cell proliferation, MPA does not necessarily block early T-cell receptor (TCR) signaling events or IL-2 production.[8]
Induction of Apoptosis
In addition to its cytostatic effects, MPA can induce apoptosis, or programmed cell death, in activated T lymphocytes.[2] This contributes to the overall immunosuppressive effect by eliminating clones of antigen-responsive T cells.
Effects on B Cell Proliferation and Differentiation
This compound also exerts a profound inhibitory effect on B lymphocytes, impacting their ability to proliferate, differentiate into antibody-secreting plasma cells, and produce immunoglobulins.
Inhibition of B Cell Proliferation and Differentiation
Similar to its effect on T cells, MPA potently inhibits the proliferation of primary human B cells in response to various stimuli. This antiproliferative action prevents the clonal expansion of B cells following antigen recognition. Furthermore, MPA effectively blocks the differentiation of B cells into plasma cells, the specialized cells responsible for antibody production. However, it is important to note that pre-existing, long-lived plasma cells are less susceptible to the effects of MPA, likely due to a lower dependence on the de novo purine synthesis pathway.
Reduction of Antibody Production
A direct consequence of the inhibition of B cell differentiation is a significant reduction in antibody production.[3] In vitro studies have demonstrated that MPA can decrease the secretion of immunoglobulins by B cells.[10] This effect is a cornerstone of its therapeutic utility in antibody-mediated autoimmune diseases.
Quantitative Data Summary
The antiproliferative effects of this compound are dose-dependent. The following tables summarize quantitative data from various in vitro studies on the impact of MPA on T and B cell proliferation and function.
Table 1: Effect of this compound on T Cell Proliferation
| Cell Type | Stimulation | Assay | MPA Concentration | % Inhibition | Reference |
| Human CD4+ T Cells | CD3/CD28 | BrdU incorporation | 10⁻⁵ M | Significant | [11] |
| Human CD8+ T Cells | CD3/CD28 | BrdU incorporation | 10⁻⁵ M | Significant | [11] |
| Human PBLs | Mitogen | [³H]thymidine incorporation | Not specified | Inhibited | [8] |
| Canine Lymphocytes | ConA/PHA | CFSE dilution | 1 µM - 100 µM | Dose-dependent | [9][12] |
Table 2: Effect of this compound on B Cell Proliferation and Function
| Cell Type | Stimulation | Assay | MPA Concentration | Effect | Reference |
| Human Primary B Cells | Various | Proliferation Assay | Dose-dependent | Significant inhibition | |
| Human CD19+ B Cells | CD3/CD28 (T-cell dependent) | BrdU incorporation | 10⁻⁵ M | Significant inhibition | [11] |
| Human Purified B Cells | In vitro stimulation | Proliferation Assay | Not specified | Complete abrogation | [5][7] |
| B Cell Hybridoma | In vitro culture | Immunoglobulin & Cytokine Production | 1 µM - 10 µM | Decreased production | [10] |
Detailed Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in this guide.
Lymphocyte Proliferation Assay using [³H]Thymidine Incorporation
This assay measures the incorporation of a radioactive nucleoside, [³H]thymidine, into the DNA of proliferating cells.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Stimulation and Treatment: Add the desired T or B cell mitogen (e.g., Phytohemagglutinin (PHA) for T cells, CpG oligodeoxynucleotides for B cells) and varying concentrations of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Cell Proliferation Assay using CFSE Staining and Flow Cytometry
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell generations.
-
Cell Labeling: Resuspend 1 x 10⁷ lymphocytes/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Washing: Wash the cells three times with complete medium.
-
Cell Culture and Stimulation: Resuspend the cells in complete medium and culture them in the presence of appropriate stimuli and different concentrations of MPA.
-
Harvesting and Analysis: At desired time points, harvest the cells and analyze them by flow cytometry. The progressive halving of CFSE fluorescence intensity reveals successive generations of proliferating cells.
Figure 2: Workflow for a CFSE-based cell proliferation assay.
Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture lymphocytes with appropriate stimuli and MPA concentrations for the desired duration.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Quantification of Immunoglobulins by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as antibodies.
-
Coating: Coat a 96-well plate with a capture antibody specific for the immunoglobulin isotype of interest (e.g., anti-human IgG) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add diluted cell culture supernatants and a standard curve of known immunoglobulin concentrations to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the immunoglobulin.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of immunoglobulin in the samples can be determined from the standard curve.
Signaling Pathways Affected by this compound
The depletion of guanosine nucleotides by MPA has a cascading effect on several signaling pathways that regulate lymphocyte proliferation and function.
Figure 3: Signaling cascade initiated by MPA-mediated IMPDH inhibition.
Conclusion
This compound is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of IMPDH and the subsequent depletion of guanine nucleotides. This leads to a profound and relatively selective inhibition of T and B lymphocyte proliferation and function. Understanding the intricate molecular details of its action, as outlined in this guide, is crucial for the continued development and optimization of MPA-based therapies for a wide range of immunological disorders. The provided experimental protocols offer a robust framework for researchers to further investigate the multifaceted effects of this important immunomodulatory drug.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. bu.edu [bu.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Mycophenolate mofetil and roscovitine decrease cyclin expression and increase p27kip1 expression in anti Thy1 mesangial proliferative nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. The Immunosuppressant this compound Alters Nucleotide and Lipid Metabolism in an Intestinal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Mycophenolic Acid: A Technical Guide to its Antiviral and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolic acid (MPA), a fermentation product of several Penicillium species, is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This key enzyme governs the de novo synthesis of guanine (B1146940) nucleotides. By depleting intracellular pools of guanosine (B1672433) triphosphate (GTP), MPA exerts a profound cytostatic effect on rapidly proliferating cells, a mechanism that has been harnessed for its immunosuppressive properties. Beyond its established role in preventing organ transplant rejection, a growing body of evidence highlights the broad-spectrum antiviral and antifungal activities of MPA. This technical guide provides an in-depth exploration of the antiviral and antifungal properties of this compound, detailing its mechanism of action, spectrum of activity with quantitative data, and comprehensive experimental protocols for its evaluation.
Core Mechanism of Action: IMPDH Inhibition and GTP Depletion
The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP). GMP is a precursor for the synthesis of guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, whereas other cell types can utilize a salvage pathway. MPA's selective inhibition of IMPDH leads to a depletion of the intracellular GTP pool, which is crucial for DNA and RNA synthesis, signal transduction, and protein synthesis. This depletion is the fundamental basis for MPA's immunosuppressive, antiviral, and antifungal effects.[1][2][3][4] The antiviral and antifungal activities of MPA can be reversed by the addition of exogenous guanosine, confirming that the mechanism is dependent on the depletion of the guanosine pool.
Figure 1: this compound's Core Mechanism of Action.
Antiviral Properties of this compound
This compound exhibits a broad-spectrum antiviral activity against a range of both RNA and DNA viruses. The primary antiviral mechanism stems from the depletion of intracellular GTP pools, which are essential for viral nucleic acid synthesis and protein production.[5][6]
Spectrum of Antiviral Activity
MPA has demonstrated efficacy against numerous viruses in vitro. The 50% inhibitory concentration (IC50) values vary depending on the virus and the cell line used.
| Virus Family | Virus | Cell Line | IC50 (µM) | Reference(s) |
| Orthomyxoviridae | Influenza A virus (H1N1)pdm09 | MDCK | 1.510 | |
| Influenza A virus (H3N2) | MDCK | <1 | [7] | |
| Influenza A virus (H5N1) | MDCK | 0.94 | ||
| Influenza A virus (H7N9) | MDCK | <1 | [7] | |
| Influenza B virus | MDCK | 0.208 | [7] | |
| Coronaviridae | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.87 | [8] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | ~1.0-6.0 µg/mL | |
| Picornaviridae | Coxsackievirus B3 | - | - | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | - | [6] |
| Poxviridae | Mpox virus (MPXV) | - | 1.59 µg/mL | [6] |
Antiviral Mechanism of Action: Beyond GTP Depletion
The depletion of GTP by MPA interferes with critical steps in the viral life cycle, primarily impacting viral RNA synthesis and, subsequently, protein production. For many RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a key enzyme that utilizes nucleotide triphosphates to replicate the viral genome. Reduced availability of GTP can directly limit the activity of RdRp. Furthermore, GTP is essential for the initiation of protein synthesis, where it is required for the function of eukaryotic initiation factor 2 (eIF2).
Figure 2: Antiviral Mechanism of this compound.
Antifungal Properties of this compound
This compound also possesses notable antifungal activity against a variety of fungal pathogens. Similar to its antiviral mechanism, the primary mode of antifungal action is the inhibition of IMPDH, leading to GTP depletion and subsequent disruption of essential cellular processes.
Spectrum of Antifungal Activity
MPA has been shown to inhibit the growth of several clinically relevant fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Fungal Species | MIC (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 50 (significant growth suppression) | [9] |
| Aspergillus flavus | 50 (significant growth suppression) | [9] |
| Aspergillus niger | 50 (significant growth suppression) | [9] |
| Candida albicans | 8.4 (cell cycle arrest) | [10] |
Antifungal Mechanism of Action: Disruption of Fungal Cell Integrity
The depletion of GTP pools in fungal cells disrupts critical metabolic pathways necessary for growth and viability. While the precise downstream effects are still under investigation, evidence suggests that MPA impacts fungal cell cycle progression and may interfere with the synthesis of essential cell wall components like chitin (B13524) and β-glucans. GTP is a crucial energy source and a substrate for various enzymatic reactions involved in the synthesis of these structural polysaccharides.
Figure 3: Antifungal Mechanism of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antiviral and antifungal properties of this compound.
Antiviral Assays
This assay is the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.
Figure 4: Plaque Reduction Assay Workflow.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus) into 6- or 12-well plates at a density that will result in a confluent monolayer the following day.[11]
-
Compound Dilution: Prepare a series of dilutions of this compound in a serum-free medium.
-
Virus Preparation: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units (PFU) per well).
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Wash the cells once with phosphate-buffered saline (PBS). Inoculate the cells with the virus-MPA mixtures. Include a virus control (no MPA) and a cell control (no virus, no MPA).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and gently overlay the cell monolayer with a semi-solid medium (e.g., containing 0.6% Avicel or agarose) to restrict the spread of progeny virus.[11][12]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for influenza virus).[11]
-
Fixation and Staining: Fix the cells with a 10% formalin solution and then stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each MPA concentration compared to the virus control. The IC50 value is the concentration of MPA that reduces the number of plaques by 50%.
This assay measures the effect of an antiviral compound on the production of infectious progeny virus.[1][13]
Methodology:
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a known multiplicity of infection (MOI) in the presence of various concentrations of MPA.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: Compare the viral titers from the MPA-treated wells to the virus control wells to determine the reduction in virus yield.
Antifungal Assays
This colorimetric assay measures the metabolic activity of fungal cells as an indicator of their viability.[3][14][15]
Methodology:
-
Fungal Inoculum Preparation: Prepare a standardized suspension of fungal conidia or yeast cells in a suitable broth medium.
-
Drug Dilution: Prepare serial dilutions of MPA in the microtiter plate.
-
Inoculation: Add the fungal inoculum to the wells containing the MPA dilutions. Include a drug-free growth control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a sufficient period to allow for fungal growth (typically 24-48 hours).
-
XTT Labeling: Prepare a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and an electron-coupling agent (e.g., menadione). Add the XTT solution to each well.
-
Incubation: Incubate the plates for a further 2-4 hours to allow for the reduction of XTT to a colored formazan (B1609692) product by metabolically active fungal cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.
-
Data Analysis: The reduction in absorbance in the MPA-treated wells compared to the growth control indicates the inhibition of fungal viability. The MIC can be determined as the lowest concentration of MPA that causes a significant reduction in metabolic activity.
This is a simple and widely used method for assessing the susceptibility of fungi to antimicrobial agents.[4][16][17][18]
Methodology:
-
Agar (B569324) Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts).
-
Inoculum Preparation and Plating: Prepare a standardized fungal inoculum and spread it evenly over the entire surface of the agar plate using a sterile swab.
-
Disk Application: Impregnate sterile paper disks with a known concentration of MPA. Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk.
-
Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the fungus to MPA.
Conclusion
This compound possesses significant antiviral and antifungal properties, primarily driven by its inhibition of IMPDH and the subsequent depletion of intracellular GTP pools. This mechanism disrupts essential viral and fungal processes, including nucleic acid synthesis, protein production, and cell integrity. The broad spectrum of activity against various viruses and fungi, coupled with its well-characterized mechanism of action, makes MPA a compound of continued interest for the development of novel anti-infective therapies. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of the anti-infective potential of this compound and its derivatives.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Inhibition Effects and Mechanisms of Marine Compound this compound Methyl Ester against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment drives the emergence of novel SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an immunomodulator, has potent and broad-spectrum in vitro antiviral activity against pandemic, seasonal and avian influenza viruses affecting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activities of this compound and IMD‐0354 against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of this compound on the cell cycle of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. connectsci.au [connectsci.au]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. asm.org [asm.org]
Methodological & Application
Mycophenolic Acid in Murine Models: A Detailed Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for In Vivo Studies
Mycophenolic acid (MPA), and its prodrug mycophenolate mofetil (MMF), are potent immunosuppressive agents widely employed in preclinical research to investigate their therapeutic potential in a variety of disease models, including autoimmune disorders and organ transplantation. The primary mechanism of action involves the selective and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. This selective action preferentially targets the proliferation of T and B lymphocytes, which are highly dependent on this pathway.
This document provides a comprehensive overview of recommended dosages, detailed experimental protocols, and the underlying signaling pathway of this compound for in vivo studies in mouse models. The provided data and protocols are intended to serve as a starting point for researchers, and it is crucial to note that optimal dosages and protocols may vary depending on the specific mouse strain, disease model, and experimental endpoints.
Data Presentation: this compound and Mycophenolate Mofetil Dosage in Mouse Models
The following tables summarize quantitative data on the dosage of MPA and MMF in various in vivo mouse models, providing a comparative overview for experimental design.
Table 1: Mycophenolate Mofetil (MMF) Dosage in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | (NZB x NZW)F1 | 60 mg/kg/day | Not Specified | Daily | [1] |
| Systemic Lupus Erythematosus (SLE) | (NZB x NZW)F1 | 100 mg/kg/day | Oral | Daily | [2] |
| Crohn's Disease (TNBS-induced) | Not Specified | 1 or 2 mg per mouse | Intraperitoneal or Oral Gavage | Daily on days -1, 0, 1, 2, and 7 | [3][4][5] |
| Sepsis (Staphylococcus aureus-induced) | C57BL/6J | 20 mg/kg/day | Intraperitoneal | Daily for 5 days | [6] |
| Acute Graft-versus-Host Disease (GVHD) | BALB/c recipients from C57BL/6 donors | 30, 60, and 90 mg/kg/day | Oral Gavage | Daily, starting on day 5 post-transplant | [7] |
| Skin Allograft | Not Specified | 50-100 mg/kg/day | Oral or Intraperitoneal | Daily | [2] |
Table 2: Pharmacokinetic Parameters of this compound (MPA) in Rodents
| Species | Administration Route | Dose | Cmax | Tmax | AUC | Reference(s) |
| Rat | Intravenous | 8.3 mg/kg | - | - | - | [8] |
| Rat | Intraduodenal | 8.3 mg/kg | - | < 30 min | 84.3 ± 35.0% bioavailability | [8] |
| Rat (Kidney Allograft) | Oral | 5 mg/kg/day | - | 15-30 min | 32.7 µg.h/mL | [9] |
| Rat (Kidney Allograft) | Oral | 10 mg/kg/day | - | 15-30 min | 38.6 µg.h/mL | [9] |
| Rat (Kidney Allograft) | Oral | 15 mg/kg/day | - | 15-30 min | 78.8 µg.h/mL | [9] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, this compound (MPA).[10] MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[10] This enzyme is critical for the de novo synthesis of guanosine nucleotides.[10] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[10]
Caption: Mechanism of action of this compound (MPA).
General Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a typical workflow for an in vivo study in mice involving the administration of this compound.
Caption: A generalized experimental workflow for in vivo mouse studies.
Experimental Protocols
Preparation of Mycophenolate Mofetil for Administration
1. Oral Gavage Suspension:
-
Vehicle: A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in sterile water or 0.9% NaCl.[2][6]
-
Preparation:
-
Calculate the required amount of MMF powder based on the desired dose and the number of animals.
-
Weigh the MMF powder accurately.
-
Prepare the vehicle solution.
-
Gradually add the MMF powder to the vehicle while vortexing or stirring to create a homogenous suspension.
-
For a finer suspension, a homogenizer or sonicator can be used.
-
It is recommended to prepare the suspension fresh daily.[2]
-
2. Intraperitoneal Injection Solution:
-
Vehicle: Lyophilized MMF powder can be reconstituted in sterile 0.9% NaCl.[6]
-
Preparation:
-
Reconstitute the lyophilized MMF powder with the appropriate volume of sterile 0.9% NaCl to achieve the desired concentration.
-
Ensure the solution is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility before injection.
-
Prepare the solution fresh before each use.
-
Administration Protocols
1. Oral Gavage in Mice:
-
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the appropriate volume of the MMF suspension into a syringe fitted with a ball-tipped gavage needle appropriate for the size of the mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the suspension slowly to prevent regurgitation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Return the mouse to its cage and observe for a short period.
-
2. Intraperitoneal Injection in Mice:
-
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse slightly to allow the abdominal organs to shift away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back into the syringe.
-
Inject the MMF solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Disease Model-Specific Protocols
1. Crohn's Disease Model (TNBS-Induced Colitis):
-
Induction:
-
Anesthetize the mice.
-
Administer 2 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol (B145695) intrarectally using a catheter.[3][4][5]
-
-
MMF Treatment:
-
Monitoring and Endpoints:
2. Systemic Lupus Erythematosus (SLE) Model ((NZB x NZW)F1 mice):
-
Treatment:
-
Monitoring and Endpoints:
-
Monitor proteinuria weekly.
-
Collect blood periodically to measure levels of anti-dsDNA antibodies and other relevant autoantibodies.
-
Assess kidney function (e.g., BUN, creatinine) at the experimental endpoint.
-
Perform histological analysis of the kidneys to evaluate the severity of glomerulonephritis.[1]
-
3. Skin Allograft Model:
-
Procedure:
-
Prepare a graft bed on the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from a donor mouse of a different strain.
-
Place the skin graft onto the graft bed of the recipient mouse and secure it with sutures or surgical clips.[2]
-
Cover the graft with a protective bandage.
-
-
MMF Treatment:
-
Begin MMF treatment on the day of transplantation or one day prior.
-
Administer MMF daily via oral gavage or intraperitoneal injection at a dose of 50-100 mg/kg/day.[2]
-
-
Graft Survival Assessment:
-
Remove the bandage after 5-7 days.
-
Visually inspect the graft daily for signs of rejection, such as inflammation, necrosis, and eschar formation.
-
Record the day of graft rejection, defined as the first day on which more than 80% of the graft is necrotic.
-
References
- 1. Effects of mycophenolate mofetil on cutaneous lupus erythematosus in (NZB × NZW) F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose mycophenolate mofetil improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of mycophenolate mofetil in a murine model of acute graft-versus-host disease after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of mycophenolate mofetil in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Mycophenolic Acid (MPA) for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Mycophenolic acid (MPA) is a potent, selective, reversible, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3] As the active metabolite of the prodrug mycophenolate mofetil (MMF), MPA is widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.[2][4] Its mechanism of action involves the disruption of the de novo pathway for guanosine (B1672433) nucleotide synthesis, a pathway essential for the proliferation of B and T lymphocytes.[5][6] This selective cytostatic effect on lymphocytes makes MPA a valuable tool in cell culture for immunological studies, and as a selection agent for cells transfected with the E. coli gpt gene. This document provides detailed protocols for the preparation and use of MPA in a cell culture setting.
Mechanism of Action
This compound's primary cellular target is the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanosine nucleotides.[1] T and B lymphocytes are particularly dependent on this pathway for DNA and RNA synthesis and subsequent proliferation, unlike other cell types which can utilize salvage pathways.[2][6] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[1][5] By depleting the intracellular pool of guanosine nucleotides, MPA exerts a powerful cytostatic effect on these immune cells.[1] Additionally, MPA can induce apoptosis in activated T-lymphocytes and suppress the glycosylation of adhesion molecules, thereby inhibiting the recruitment of immune cells to sites of inflammation.[1][6]
References
Application Notes and Protocols for Mycophenolic Acid in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF), in preclinical experimental autoimmune encephalomyelitis (EAE) models, a widely used animal model for multiple sclerosis. This document details the mechanism of action, experimental protocols, and key findings to guide researchers in designing and interpreting studies involving MPA in the context of neuroinflammation.
Introduction to this compound in EAE
This compound is an immunosuppressive agent that has shown efficacy in various autoimmune disease models, including EAE.[1] Its primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[1] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[1] By depleting the pool of guanosine nucleotides, MPA effectively suppresses lymphocyte proliferation, thereby attenuating cell-mediated immune responses and antibody production.[1] Furthermore, MPA has been shown to inhibit the recruitment of lymphocytes and monocytes to sites of inflammation.[2]
In EAE models, treatment with MMF has been demonstrated to delay the onset and reduce the severity of clinical symptoms.[1][3] This therapeutic effect is associated with a reduction in the infiltration of inflammatory cells into the central nervous system (CNS) and a modulation of cytokine production.[3]
Mechanism of Action of this compound
The immunosuppressive effects of MPA are multifaceted and primarily target the adaptive immune system. The key mechanisms are:
-
Inhibition of Lymphocyte Proliferation: MPA's primary action is the blockade of IMPDH, leading to the depletion of guanosine triphosphate (GTP). This selectively inhibits the proliferation of T and B lymphocytes, which are heavily reliant on the de novo purine (B94841) synthesis pathway.
-
Suppression of Cell-Mediated Immunity: By inhibiting T-cell proliferation, MPA curtails the expansion of autoreactive T cells that are pathogenic in EAE.
-
Inhibition of Antibody Production: B-cell proliferation and subsequent antibody production are also suppressed by MPA.
-
Reduced Immune Cell Infiltration: MPA has been shown to decrease the expression of adhesion molecules on lymphocytes, which is crucial for their migration across the blood-brain barrier into the CNS. This leads to a reduction in the number of inflammatory cells, such as T cells, B cells, macrophages, and dendritic cells, in the brain and spinal cord of EAE animals.[3]
-
Modulation of Cytokine Production: MPA can alter the cytokine profile at the site of inflammation. Studies have shown that MMF treatment can lead to a decrease in the mRNA levels of pro-inflammatory cytokines.[3]
Experimental Protocols
EAE Induction in C57BL/6 Mice
A common model for chronic EAE involves the use of C57BL/6 mice and myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion:
-
Prepare an emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (200 µ g/mouse ).
-
-
Immunization (Day 0):
-
Administer 0.1 mL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank.
-
Inject Pertussis Toxin (PTx) (200-500 ng/mouse) intraperitoneally (i.p.).
-
-
Second PTx Injection (Day 2):
-
Administer a second dose of PTx (200-500 ng/mouse) i.p.
-
EAE Induction in Lewis Rats
Lewis rats are often used for an acute EAE model.
-
Animals: Female Lewis rats, 8-10 weeks old.
-
Antigen Emulsion:
-
Prepare an emulsion of myelin basic protein (MBP) or MOG1-125 in CFA.
-
-
Immunization:
-
Inject the emulsion into the hind footpads.
-
Mycophenolate Mofetil (MMF) Administration
MMF is the prodrug of MPA and is typically administered orally.
-
Preparation: MMF can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Dosage: Dosages in rodent models can range from 20 to 100 mg/kg/day. A common prophylactic dose is 30 mg/kg/day.
-
Administration:
-
Prophylactic Treatment: Begin oral gavage of MMF daily, starting from the day of immunization (Day 0) and continue for a specified period (e.g., 14 days).
-
Therapeutic Treatment: Initiate MMF administration at the onset of clinical signs of EAE.
-
Clinical Scoring of EAE
Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of the treatment.
-
Scoring Scale (0-5):
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
Intermediate scores (e.g., 0.5, 1.5, 2.5) can be used for more nuanced assessments.
-
Data Presentation
The following tables summarize the quantitative data on the effects of MMF treatment in EAE models.
Table 1: Effect of Mycophenolate Mofetil on Clinical Score in EAE
| Treatment Group | Mean Maximum Clinical Score | Day of Onset (Mean) |
| EAE + Vehicle | 3.5 | 11 |
| EAE + MMF (30 mg/kg) | 2.0 | 14 (Delayed) |
Data are representative and may vary based on the specific EAE model and experimental conditions.
Table 2: Effect of Mycophenolate Mofetil on CNS Immune Cell Infiltration
| Cell Type | EAE + Vehicle (Cells/mm²) | EAE + MMF (30 mg/kg) (Cells/mm²) |
| T cells (CD3+) | 150 | 50 |
| B cells (B220+) | 80 | 25 |
| Macrophages (Mac-3+) | 200 | 75 |
Cell counts are approximations from representative spinal cord sections at the peak of the disease.
Table 3: Effect of Mycophenolate Mofetil on CNS Cytokine mRNA Expression
| Cytokine | EAE + Vehicle (Relative Expression) | EAE + MMF (30 mg/kg) (Relative Expression) |
| IFN-γ | +++ | + |
| TNF-α | +++ | + |
| IL-2 | ++ | + |
| IL-4 | + | +/- |
| IL-10 | + | + |
Expression levels are qualitative representations based on published findings.[3] +++ high expression, ++ moderate expression, + low expression, +/- very low/no change.
Conclusion
This compound, administered as its prodrug mycophenolate mofetil, is a potent immunosuppressive agent that effectively ameliorates the clinical and pathological features of EAE in rodent models. Its selective inhibition of lymphocyte proliferation leads to a reduction in CNS inflammation and subsequent neurodegeneration. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of MPA and other immunomodulatory compounds for the treatment of multiple sclerosis. Careful consideration of the EAE model, treatment regimen, and outcome measures is essential for obtaining robust and reproducible results.
References
- 1. Mycophenolate mofetil treatment accelerates recovery from experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mycophenolate mofetil (RS-61443) on cytokine production: inhibition of superantigen-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Mycophenolate Mofetil in Rat Kidney Transplant Studies
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate mofetil (MMF) is a potent, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] As the prodrug of mycophenolic acid (MPA), MMF is a cornerstone immunosuppressive agent in solid organ transplantation.[2] Its primary mechanism of action involves the selective inhibition of the de novo pathway of guanosine (B1672433) nucleotide synthesis.[3] This selectively targets T and B lymphocytes, which are heavily reliant on this pathway for proliferation, thereby suppressing both cell-mediated and humoral immune responses crucial in allograft rejection.[1][4] The rat kidney transplantation model is an invaluable tool for studying the immunological aspects of rejection and for the preclinical evaluation of novel immunosuppressive therapies.[5]
Data Presentation
The following tables summarize quantitative data from studies utilizing MMF in rat kidney transplant models.
Table 1: Efficacy of Mycophenolate Mofetil on Rat Kidney Allograft Survival
| Dosage (mg/kg/day) | Route of Administration | Treatment Duration | Mean Graft Survival (Days) | Control Group Survival (Days) | Reference |
| 5 | Oral | Daily post-transplant | 18.5 | 7.1 | [5] |
| 10 | Oral | Daily post-transplant | 85.0 | 7.1 | [5] |
| 15 | Oral | Daily post-transplant | Not reported due to toxicity | 7.1 | [5] |
| 20 | Oral | Daily post-transplant | Significantly improved graft structure at 7 days | Vehicle control showed pronounced cellular infiltration and tubular atrophy | [6] |
| 25 | Oral | Daily post-transplant | Not reported due to toxicity | 7.1 | [5] |
Table 2: Pharmacokinetic Parameters of this compound (MPA) in Rat Kidney Allograft Recipients
| MMF Dosage (mg/kg/day) | Time to Peak Plasma Concentration (Tmax) | Area Under the Curve (AUC) on Day 7 (µg·h/mL) | Key Findings | Reference |
| 5 | 15-30 minutes | 32.7 | Significant correlation between dosage and AUC. | [5] |
| 10 | 15-30 minutes | 38.6 | Prolonged graft survival. | [5] |
| 15 | 15-30 minutes | 78.8 | High incidence of gastrointestinal toxicity leading to mortality. | [5] |
Experimental Protocols
Protocol 1: Orthotopic Rat Kidney Transplantation
This protocol provides a detailed overview of the surgical procedure for orthotopic kidney transplantation in rats. This model is essential for studying allograft rejection and the efficacy of immunosuppressive drugs like MMF.[5]
Materials:
-
Donor and recipient rats (e.g., Brown Norway donor, Lewis recipient)
-
General anesthetic
-
Surgical instruments for microsurgery
-
University of Wisconsin (UW) solution or similar preservation solution
-
Heparinized saline
-
Sutures (e.g., 8-0, 10-0 nylon)
Procedure:
-
Donor Nephrectomy:
-
Anesthetize the donor rat.
-
Perform a midline abdominal incision to expose the abdominal organs.
-
Mobilize the left kidney, renal artery, renal vein, and ureter.
-
Cannulate the aorta and perfuse the kidney with cold preservation solution until the effluent from the renal vein is clear.
-
Excise the kidney with the renal artery, a patch of the aorta, the renal vein, and the ureter.
-
Store the donor kidney in cold preservation solution.
-
-
Recipient Preparation and Transplantation:
-
Anesthetize the recipient rat.
-
Perform a midline abdominal incision.
-
Perform a left nephrectomy on the recipient to create space for the allograft.
-
Isolate the recipient's left renal artery and vein.
-
Perform end-to-side or end-to-end anastomosis of the donor renal artery and vein to the recipient's vessels using microsurgical techniques.
-
Anastomose the donor ureter to the recipient's bladder.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Provide post-operative analgesia as required.
-
Monitor the animal for recovery, urine output, and signs of distress.
-
Administer MMF according to the study design.
-
Protocol 2: Preparation and Administration of Mycophenolate Mofetil
This protocol outlines the preparation of MMF for oral gavage in rats.
Materials:
-
Mycophenolate mofetil powder
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water or 0.9% NaCl[4][7]
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
MMF Suspension Preparation:
-
Calculate the total amount of MMF required based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals.
-
Weigh the MMF powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Gradually add the MMF powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.[4]
-
-
Oral Administration (Gavage):
-
Gently restrain the rat.
-
Draw the calculated volume of the MMF suspension into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal briefly after administration for any signs of regurgitation or distress.
-
Protocol 3: Post-Transplant Monitoring
This protocol details the key monitoring parameters to assess allograft function and rejection in rats treated with MMF.
Parameters to Monitor:
-
Daily Clinical Assessment: Monitor body weight, food and water intake, and general well-being.
-
Serum Creatinine (B1669602): Collect blood samples at regular intervals (e.g., days 3, 5, 7, and then weekly) to measure serum creatinine levels as an indicator of renal function.[8][9]
-
Histological Analysis:
-
At the study endpoint or at predetermined time points, euthanize the animals and harvest the kidney allografts.
-
Fix the tissues in formalin and embed in paraffin.
-
Section the kidneys and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Evaluate the sections for signs of rejection, such as cellular infiltration, tubulitis, and vasculitis.
-
Utilize a standardized scoring system, such as the Banff classification, to grade the severity of rejection.[9]
-
-
Immunohistochemistry: Perform immunohistochemical staining for markers of immune cell infiltration (e.g., CD4, CD8 for T cells; ED1 for macrophages) and inflammation.[6][8]
Mandatory Visualizations
Signaling Pathway of Mycophenolate Mofetil
Caption: Mechanism of action of Mycophenolate Mofetil (MMF).
Experimental Workflow for Rat Kidney Transplant Study with MMF
Caption: Experimental workflow for a rat kidney transplant study with MMF.
Logical Diagram of MMF Benefits in Rat Kidney Transplant Research
Caption: Logical benefits of using MMF in rat kidney transplant research.
References
- 1. researchgate.net [researchgate.net]
- 2. Mycophenolate mofetil toxicity mimicking acute cellular rejection in a small intestinal transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolate mofetil: safety and efficacy in the prophylaxis of acute kidney transplantation rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic studies of mycophenolate mofetil in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound mofetil on acute rejection of kidney allografts in rats [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of mycophenolate mofetil on rat kidney grafts with prolonged cold preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of mycophenolate mofetil on chronic allograft nephropathy by affecting RHO/ROCK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Mycophenolic Acid in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressive agent widely used in transplantation medicine to prevent organ rejection. Therapeutic drug monitoring (TDM) of MPA is crucial due to its high pharmacokinetic variability among individuals. This application note details a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of MPA in human plasma. The described method is suitable for routine clinical TDM and pharmacokinetic studies.
Principle
This method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The supernatant is then injected into an HPLC system for chromatographic separation on a C18 column. Detection is performed using a UV detector, and quantification is achieved by comparing the peak area ratio of MPA to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound (MPA) reference standard
-
Internal Standard (IS), e.g., Fenbufen or Terazosin
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Phosphoric acid (H3PO4)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Drug-free human plasma
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
-
Centrifuge
-
Vortex mixer
-
Autosampler
3. Preparation of Solutions
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer. For example, acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a 50:50 (v/v) ratio can be used.[1]
-
Stock Solutions (MPA and IS): Prepare individual stock solutions of MPA and the chosen internal standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MPA stock solution with drug-free plasma to achieve concentrations spanning the desired calibration range (e.g., 0.1 - 40 µg/mL).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 1 mg/mL in acetonitrile).[1]
-
Precipitating Solution: 0.3% trifluoroacetic acid in acetonitrile (v/v) can be used for protein precipitation.[1]
4. Sample Preparation
-
Pipette 200 µL of plasma sample (calibrator, quality control, or patient sample) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 490 µL of the precipitating solution (0.3% TFA in acetonitrile) to each tube.[1]
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 10 µL) into the HPLC system.[1]
5. HPLC Operating Conditions
The following table summarizes typical HPLC operating conditions for MPA analysis.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM KH2PO4 (pH 2.5) (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| UV Detection Wavelength | 215 nm[1][2] or 305 nm[3] |
| Run Time | Approximately 6-10 minutes |
Data Presentation: Method Validation Summary
The performance of this HPLC method has been validated according to established guidelines. Key quantitative data from representative studies are summarized below for easy comparison.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| This compound | 0.2 - 100 | > 0.999[1] | [1] |
| This compound | 0.1 - 40 | Not specified | [3] |
| This compound | 0.2 - 25 | > 0.99[2] | [2] |
| This compound | 0.2 - 10 | 0.9816 (r) | [4] |
Table 2: Precision and Accuracy
| Parameter | This compound | Reference |
| Intra-day Precision (RSD%) | < 8.64%[1] | [1] |
| Inter-day Precision (RSD%) | < 8.64%[1] | [1] |
| Accuracy (%) | 89.31% - 107.67%[1] | [1] |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) | Reference |
| This compound | > 95%[5] | [5] |
| Internal Standard | > 95%[5] | [5] |
| This compound | 86.04 ± 3.54%[6] | [6] |
| Internal Standard | 83.01 ± 2.76%[6] | [6] |
| This compound | 89.3%[2] | [2] |
| Internal Standard | 98.0%[2] | [2] |
Visualization of the Experimental Workflow
Caption: Workflow for MPA Quantification in Plasma.
The HPLC-UV method described provides a reliable and straightforward approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and isocratic elution make it a time and cost-effective method for therapeutic drug monitoring and pharmacokinetic research. The presented validation data demonstrates that the method is linear, precise, accurate, and has good recovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated Simple HPLC-UV Method for this compound (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for this compound Assay in Human Plasma. Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated Simple HPLC-UV Method for this compound (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Mycophenolic Acid for Inducing Immunosuppression in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), and its prodrug Mycophenolate Mofetil (MMF), are potent immunosuppressive agents critical for the success of xenograft studies. By selectively inhibiting the proliferation of T and B lymphocytes, MPA enables the engraftment and growth of foreign tissues and cells in rodent models, providing an invaluable platform for preclinical research in oncology, regenerative medicine, and immunology.[1] This document provides detailed application notes and experimental protocols for the use of MPA in establishing and maintaining immunosuppression in murine xenograft models.
Mechanism of Action
This compound's primary mechanism of action is the reversible, non-competitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, a pathway upon which T and B lymphocytes are particularly dependent for their proliferation.[1] Other cell types can utilize a salvage pathway for purine (B94841) synthesis and are therefore less affected by MPA. The depletion of guanosine (B1672433) and deoxyguanosine triphosphates halts the cell cycle of lymphocytes at the S-phase, thereby suppressing both cell-mediated and humoral immune responses.
Below is a diagram illustrating the signaling pathway of this compound.
References
Application Notes and Protocols for Cell Viability Assays with Mycophenolic Acid Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolic acid (MPA) is a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[1][2][3] This inhibition leads to the depletion of guanosine and deoxyguanosine nucleotides, preferentially affecting the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[1][2][4] Consequently, MPA is widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.[1] Furthermore, its anti-proliferative and pro-apoptotic effects have garnered interest in cancer research.[5]
These application notes provide detailed protocols for assessing cell viability following MPA treatment using common laboratory assays: the MTT, XTT, and Trypan Blue exclusion assays.
Mechanism of Action of this compound
MPA's primary mechanism of action is the inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine monophosphate (GMP).[1][6] The resulting depletion of the guanosine nucleotide pool leads to several downstream effects:
-
Inhibition of DNA and RNA Synthesis: Reduced availability of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) directly inhibits DNA and RNA synthesis, leading to a halt in cell proliferation.[6][7][8]
-
Cell Cycle Arrest: MPA treatment can induce cell cycle arrest, primarily at the G0/G1 or S phase, preventing cells from progressing through the division cycle.[9][10][11]
-
Induction of Apoptosis: Depletion of guanosine nucleotides can trigger programmed cell death, or apoptosis, in various cell types.[5][9][10] This can be mediated through various signaling pathways, including the PI3K/AKT/mTOR pathway and caspase activation.[5]
Data Presentation: Effects of this compound on Cell Viability
The following tables summarize the quantitative effects of MPA on different cell lines as reported in various studies.
| Cell Line | Assay | MPA Concentration | Effect | Reference |
| Murine Lymphoma L5178Y | Growth Inhibition | 1 µM | Growth inhibition and loss of viability | [6][7] |
| Neuroblastoma | Cell Viability | 10 µM | 83% reduction in cell viability after 24 hr | [12] |
| Chronic Myeloid Leukemia (K562) | Trypan Blue Exclusion | 1 to 10 µg/mL | Inhibition of proliferation | [9] |
| Human T lymphocytic (MOLT-4) | Not Specified | Not Specified | Inhibition of proliferation, S phase arrest, increased apoptosis | [10] |
| Human Monocytic (THP-1, U937) | Not Specified | Not Specified | Inhibition of proliferation, S phase arrest, increased apoptosis | [10] |
| Gastric Cancer (AGS) | Proliferation Assay | < 0.5 µg/ml (IC50) | High sensitivity to MPA | [5] |
| Pancreatic Cancer (BxPC-3) | Proliferation Assay | < 0.5 µg/ml (IC50) | High sensitivity to MPA | [5] |
| Pancreatic Cancer (PANC-1) | Proliferation Assay | > 20 µg/ml (IC50) | Very resistant to MPA | [5] |
| Liver Cancer (HepG2) | Proliferation Assay | > 20 µg/ml (IC50) | Very resistant to MPA | [5] |
| Breast Cancer (MCF-7) | Proliferation Assay | > 20 µg/ml (IC50) | Very resistant to MPA | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[13][14][15] The amount of formazan produced is proportional to the number of living cells.[15]
Materials:
-
DMSO or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13][17]
-
96-well plates
-
Cell culture medium
-
This compound (MPA) stock solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
MPA Treatment: Prepare serial dilutions of MPA in culture medium. Remove the old medium from the wells and add 100 µL of the MPA-containing medium to the respective wells. Include untreated control wells (medium with vehicle) and blank wells (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[18]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT.[13] Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[13][16] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay where the water-soluble XTT is reduced to a soluble orange-colored formazan product by metabolically active cells.[19][20]
Materials:
-
XTT Reagent
-
Electron Coupling Reagent
-
96-well plates
-
Cell culture medium
-
This compound (MPA) stock solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]
-
MPA Treatment: Treat cells with various concentrations of MPA as described in the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[21]
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.[21]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[19]
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm. A reference wavelength of 660 nm can be used.[19]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a dye exclusion method to assess cell viability. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[22][23][24]
Materials:
-
Trypan Blue solution (0.4%)[22]
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Preparation: After MPA treatment, collect both adherent and suspension cells. For adherent cells, trypsinize and collect the cells. Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[23]
-
Cell Resuspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.[23]
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[22][24] For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Incubation: Incubate the mixture at room temperature for 3-5 minutes.[23][24]
-
Counting: Load 10 µL of the mixture into a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.[22]
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100.[22]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for cell viability assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Consequences of inhibition of guanine nucleotide synthesis by this compound and virazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse effect of guanine on the inhibitory action of this compound during nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Overcomes Imatinib and Nilotinib Resistance of Chronic Myeloid Leukemia Cells by Apoptosis or a Senescent-Like Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Biological effects of inhibition of guanine nucleotide synthesis by this compound in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 21. apexbt.com [apexbt.com]
- 22. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes Treated with Mycophenolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, a pathway essential for the proliferation of T and B lymphocytes.[3][4][5] By selectively depleting guanosine (B1672433) and deoxyguanosine nucleotides in these immune cells, MPA effectively suppresses cell-mediated and humoral immune responses.[6][7][8] Flow cytometry is a powerful and indispensable tool for elucidating the nuanced effects of MPA on various lymphocyte subsets, making it critical for research, clinical monitoring, and drug development.[1][9]
These application notes provide a comprehensive guide to analyzing lymphocytes treated with MPA using flow cytometry, including detailed experimental protocols, data presentation tables, and visual diagrams of the underlying mechanisms and workflows.
Mechanism of Action of this compound
MPA's primary mechanism of action is the inhibition of IMPDH, which blocks the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor of guanosine monophosphate (GMP).[4][7] T and B lymphocytes are particularly susceptible to MPA because they rely heavily on the de novo purine (B94841) synthesis pathway, whereas other cell types can utilize salvage pathways.[3][5] The depletion of the guanine nucleotide pool leads to an arrest of the cell cycle and, in some cases, induction of apoptosis.[10][11]
Caption: Mechanism of action of this compound (MPA) in lymphocytes.
Quantitative Effects of this compound on Lymphocytes
MPA treatment leads to significant and measurable changes in lymphocyte populations. The following tables summarize key quantitative data from various studies, providing a reference for expected outcomes.
Table 1: Effects of MPA on Lymphocyte Subsets
| Lymphocyte Subset | Effect | Magnitude of Change | Reference |
| B Lymphocytes (CD19+) | Significant Reduction | Count nearly halved after 1 year of MMF therapy. | [12] |
| Inhibition of Proliferation | Complete abrogation of in vitro proliferation. | [13][14] | |
| Plasmablast Formation | Lower numbers and frequencies compared to controls. | [13][14] | |
| T Lymphocytes (CD3+) | Inhibition of Proliferation | Significant inhibition of mitogen-induced proliferation. | [9][11] |
| CD4+ T Cells | Reduction in activated (CD4+/CD25+) T cells. | [12] | |
| CD8+ T Cells | Reduction in activated (CD8+/CD38+) T cells. | [12] | |
| Natural Killer (NK) Cells | HLA-DR Expression | Reduced expression on NK cells during MMF therapy. | [12] |
Table 2: Effects of MPA on Lymphocyte Activation Markers
| Activation Marker | Cell Type | Effect | Reference |
| CD25 | T and B Lymphocytes | Expression reduced by co-incubation with MPA. | [9] |
| CD4+ T Cells | Percentage of CD4+/CD25+ cells reduced. | [12] | |
| HLA-DR | B Lymphocytes | Mean Fluorescence Intensity (MFI) reduced by MPA. | [9] |
| NK Cells | Percentage of HLA-DR+ NK cells reduced. | [12] | |
| CD38 | B Lymphocytes | Percentage of CD38+ B cells reduced. | [12] |
| CD8+ T Cells | Percentage of CD8+/CD38+ T cells reduced. | [12] |
Table 3: Effects of MPA on Cell Cycle and Apoptosis
| Parameter | Effect | Observation | Reference |
| Cell Cycle | S-Phase Arrest | MPA leads to an inhibition of cell cycle proliferation, with an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase. | [9][10] |
| Apoptosis | Induction | MPA increases apoptosis in both T and B lymphocytic cell lines. | [10][15] |
| Reversible with exogenous guanosine if added early. | [10] |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the primary source of lymphocytes for analysis.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the "buffy coat" layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide) and perform a cell count using a hemocytometer or an automated cell counter.
In Vitro Treatment of Lymphocytes with this compound
This protocol outlines the treatment of isolated lymphocytes with MPA in vitro.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a multi-well culture plate at a density of 1 x 10^6 cells/mL.
-
Stimulation (Optional): For proliferation or activation studies, stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.[9][15]
-
MPA Treatment: Add MPA to the cell cultures at the desired concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
Harvesting: After incubation, gently resuspend the cells and transfer them to flow cytometry tubes for staining.
Staining of Lymphocytes for Flow Cytometry Analysis
This protocol details the staining procedure for identifying different lymphocyte subsets and assessing their activation status or viability.
-
Cell Aliquoting: Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Fc Receptor Blocking: Add an Fc blocking reagent to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add the pre-titrated cocktail of fluorescently conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD25, anti-HLA-DR) to each tube.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Viability Staining: Resuspend the cells in 300-500 µL of FACS buffer. Just before analysis, add a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish live from dead cells.[9]
-
Apoptosis Staining (Optional): For apoptosis analysis, use an Annexin V and viability dye staining kit according to the manufacturer's protocol after the surface staining step.[15]
-
Intracellular Staining (Optional): For intracellular markers like Foxp3, use a fixation and permeabilization kit after surface staining, followed by staining with the intracellular antibody.
Caption: General workflow for flow cytometry analysis of lymphocytes.
Data Acquisition and Analysis
-
Instrument Setup: Use a calibrated flow cytometer for data acquisition.
-
Data Acquisition: Collect a sufficient number of events (e.g., 50,000-100,000 events) within the lymphocyte gate for statistically significant analysis.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) for data analysis.
-
Gating: Gate on lymphocytes based on their forward and side scatter properties. Subsequently, gate on single cells and then on live cells using the viability dye.
-
Quantification: From the live, single lymphocyte gate, identify and quantify the different lymphocyte subsets based on their specific marker expression (e.g., T cells: CD3+; B cells: CD19+). Further, analyze the expression of activation markers within these populations.
-
Conclusion
Flow cytometry is a powerful and essential technique for the detailed characterization of lymphocyte populations following treatment with this compound. The provided application notes and protocols offer a robust framework for researchers, scientists, and drug development professionals to investigate the immunomodulatory effects of MPA. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, contributing to a deeper understanding of MPA's mechanism of action and its clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 6. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of mycophenolate mofetil - ProQuest [proquest.com]
- 8. Lymphocyte-selective antiproliferative and immunosuppressive effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of this compound on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of mycophenolate mofetil therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Stable Cell Lines with Mycophenolic Acid Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent, selective, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] This mechanism of action makes MPA a valuable tool in immunosuppressive therapies and cancer research, as rapidly proliferating cells, such as lymphocytes, are particularly dependent on this pathway for DNA and RNA synthesis.[1][2][3] The development of cell lines resistant to MPA is a critical step in studying the mechanisms of drug resistance, identifying potential therapeutic targets to overcome resistance, and for use as selection markers in genetic engineering.
Resistance to MPA in mammalian cells primarily arises through two mechanisms: the amplification of the gene encoding for IMPDH, leading to overexpression of the enzyme (most notably IMPDH2), or mutations within the IMPDH gene that decrease the enzyme's affinity for MPA.[4] This document provides detailed protocols for the establishment and characterization of stable, MPA-resistant cell lines.
Key Principles and Applications
-
Mechanism of Action: MPA blocks the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1]
-
Mechanism of Resistance: Cells can develop resistance by increasing the levels of IMPDH, thereby overcoming the inhibitory effect of MPA, or by expressing a mutated, less sensitive form of the enzyme.
-
Applications of MPA-Resistant Cell Lines:
-
Studying the molecular basis of drug resistance.
-
Screening for new drugs that can overcome MPA resistance.
-
Use as a selectable marker system for gene transfer experiments.
-
Investigating the role of the purine (B94841) biosynthesis pathway in various cellular processes.
-
Data Presentation
Table 1: Characteristics of this compound-Resistant Murine Leukemia (L1210) Cell Lines
| Cell Line | This compound (MPA) Concentration for Selection | Fold Resistance vs. Parent Cell Line | Fold Increase in IMPDH Activity vs. Parent Cell Line | Stability of Resistant Phenotype (Passage without MPA) |
| MA0.4 | Not specified | 2 | 4 | Unstable |
| MA2 | Not specified | Not specified | Not specified | Unstable |
| MA5 | Not specified | Not specified | 50 | Unstable |
| MA20 | Not specified | 125 | Not specified | Stable |
Data summarized from Cohen, M. B. (1987). Somatic Cell and Molecular Genetics, 13(6), 627–633.[4]
Table 2: Typical this compound Concentrations for Selection
| Cell Line Type | Typical MPA Working Concentration | Reference |
| Mammalian Cells | 25 µg/mL | [5] |
| Bacteria | 25 µg/mL | [5] |
| Human T-lymphocytes (in vitro treatment) | 0.1 - 50 µM | [6][7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of MPA required to kill the parental, non-resistant cell line.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound (MPA) stock solution
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the parental cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Prepare a serial dilution of MPA in complete culture medium. A suggested starting range is 0.1 µg/mL to 100 µg/mL. Include a no-drug control.
-
Add 100 µL of the MPA dilutions to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Observe the cells daily for signs of cytotoxicity.
-
After 7-10 days, assess cell viability using a method such as the MTT assay or by staining with Trypan Blue and counting viable cells.
-
The optimal MPA concentration for selection is the lowest concentration that results in complete cell death of the parental line.
Protocol 2: Generation of a Stable MPA-Resistant Cell Line
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound (MPA) at the predetermined optimal concentration
-
Cell culture flasks or plates
-
Cloning cylinders or sterile pipette tips for colony isolation
Procedure:
-
Seed the parental cells at a low density in a large culture flask or plate.
-
Allow the cells to attach and begin to proliferate (24-48 hours).
-
Replace the medium with complete culture medium containing the optimal concentration of MPA.
-
Continue to culture the cells, replacing the MPA-containing medium every 3-4 days.
-
Monitor the culture for the emergence of resistant colonies. This may take several weeks.
-
Once colonies are visible, isolate them using cloning cylinders or by scraping with a sterile pipette tip and transferring to a new culture vessel (e.g., a well of a 24-well plate).
-
Expand each clonal population in the presence of MPA.
-
Cryopreserve aliquots of the resistant cell lines for future use.
Protocol 3: Characterization of MPA-Resistant Cell Lines
Materials:
-
Parental and MPA-resistant cell lines
-
Complete cell culture medium
-
This compound (MPA)
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
Procedure:
-
Seed both parental and resistant cells in separate 96-well plates at an appropriate density.
-
Prepare serial dilutions of MPA and add them to the wells.
-
Incubate for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT).
-
Calculate the IC₅₀ value (the concentration of MPA that inhibits cell growth by 50%) for both the parental and resistant cell lines.
-
The fold resistance is calculated as the IC₅₀ of the resistant line divided by the IC₅₀ of the parental line.
This assay measures the enzymatic activity of IMPDH in cell lysates.
Materials:
-
Parental and MPA-resistant cell lines
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution
-
Diaphorase
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Cell Lysis Buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD⁺, diaphorase, and INT.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the absorbance at 492 nm at regular intervals to determine the rate of formazan (B1609692) production.[8]
-
Normalize the IMPDH activity to the protein concentration.
This protocol allows for the semi-quantitative determination of IMPDH2 protein levels.
Materials:
-
Parental and MPA-resistant cell lines
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IMPDH2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-IMPDH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities, normalizing to a loading control such as β-actin or GAPDH.
This advanced method directly measures the intracellular GTP pool.
Materials:
-
Parental and MPA-resistant cell lines
-
Perchloric acid (HClO₄)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate)
-
GTP standard
Procedure:
-
Culture cells with and without MPA treatment.
-
Harvest cells and extract nucleotides using cold perchloric acid.
-
Neutralize the extract with potassium hydroxide and centrifuge to remove the precipitate.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate nucleotides using a gradient elution.
-
Detect GTP by UV absorbance at 254 nm.[9]
-
Quantify the GTP peak by comparing its area to a standard curve generated with known concentrations of GTP.
Troubleshooting
| Issue | Possible Cause | Solution |
| No resistant colonies appear | MPA concentration is too high. | Re-evaluate the kill curve and use a slightly lower concentration of MPA. |
| Cell density is too low. | Increase the initial cell seeding density. | |
| High background of surviving cells | MPA concentration is too low. | Increase the concentration of MPA. |
| MPA is degrading. | Prepare fresh MPA-containing medium regularly. | |
| Resistant clones lose their phenotype | Instability of the resistance mechanism. | Continuously culture the cells in the presence of MPA. Re-clone the cell line. |
| Inconsistent experimental results | Mixed clonal population. | Re-clone the cell line to ensure monoclonality. |
| Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
Conclusion
The establishment of stable, this compound-resistant cell lines is a valuable technique for a wide range of research applications. By following the detailed protocols provided in this document, researchers can successfully generate and characterize these cell lines. The key to success lies in the careful determination of the optimal selection concentration of MPA and the thorough characterization of the resulting resistant clones to understand the underlying mechanisms of resistance. These well-characterized cell lines will serve as robust tools for advancing our understanding of drug resistance and for the development of novel therapeutic strategies.
References
- 1. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Selection and characterization of this compound-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical Mycophenolic Acid in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of topical mycophenolic acid (MPA) and its evaluation in preclinical dermatological research. Detailed protocols for formulation preparation, in vivo efficacy testing in a psoriasis mouse model, and quantitative analysis of inflammatory markers are provided to facilitate research into the therapeutic potential of topical MPA for inflammatory skin diseases.
Introduction
This compound (MPA) is an immunosuppressive agent that functions through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides.[1] This mechanism selectively targets the proliferation of lymphocytes, which are highly dependent on this pathway.[1] While systemic administration of MPA and its prodrug, mycophenolate mofetil (MMF), has been explored for various inflammatory skin conditions, topical application offers the potential for localized therapeutic effects with reduced systemic side effects. These notes outline the necessary methodologies for preparing and evaluating a topical MPA formulation for dermatological research.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Topical this compound (1% in Lipoderm®) in Rats
| Parameter | Skin | Muscle |
| Cmax (µg/g) | 20.4 ± 7.0 | 6.6 ± 1.6 |
| Tmax (h) | 2 | 2 |
| AUC0–α (µg·h/g) | Higher than muscle | Lower than skin |
| Clearance (l/h) | 32.0 ± 1.2 | 68.6 ± 39.7 |
| (Data sourced from a study in naïve Lewis rats receiving a single topical dose of 16.6 mg/kg MPA in Lipoderm®) |
Table 2: Efficacy of Topical this compound in a Psoriasis Plaque Test (Human)
| Treatment | Reduction in Erythema and Induration Sum Score (%) | Statistical Significance |
| This compound (1% in ointment base) | 23 | Not significant |
| Vehicle (placebo) | 5.7 | Not significant |
| (Data from a randomized, placebo-controlled study in 7 patients with plaque-type psoriasis over 3 weeks with occlusive treatment)[2] |
Experimental Protocols
Preparation of a Generic Oil-in-Water (O/W) Cream Formulation for this compound (1% w/w)
This protocol describes the preparation of a basic oil-in-water emulsion cream suitable for the incorporation of this compound.
Materials:
-
Oil Phase:
-
Cetostearyl alcohol: 10.0 g
-
White soft paraffin (B1166041): 10.0 g
-
Liquid paraffin: 5.0 g
-
-
Aqueous Phase:
-
Purified Water: 73.0 g
-
Glycerin: 5.0 g
-
Emulsifying agent (e.g., Polysorbate 80): 2.0 g
-
-
Active Ingredient:
-
This compound (micronized): 1.0 g
-
-
Preservative (optional, e.g., methylparaben): 0.2 g
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Stirring rods
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
Weigh and combine the cetostearyl alcohol, white soft paraffin, and liquid paraffin in a heat-resistant beaker.
-
Heat the oil phase components in a water bath to 70-75°C until all components are melted and homogenous.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh and combine the purified water, glycerin, and emulsifying agent.
-
If using a preservative, add it to the aqueous phase.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.
-
Continue homogenization for 10-15 minutes to ensure the formation of a stable emulsion.
-
Allow the cream to cool down to approximately 40°C with gentle stirring.
-
-
Incorporation of this compound:
-
Levigate the micronized this compound powder with a small amount of a suitable wetting agent (e.g., glycerin or propylene (B89431) glycol) to form a smooth paste.
-
Gradually add the MPA paste to the cream base while stirring until a uniform dispersion is achieved.
-
-
Finalization:
-
Continue to stir the cream until it cools to room temperature.
-
Measure the pH of the final formulation and adjust if necessary to a skin-compatible pH (typically between 4.5 and 6.0).
-
Store the cream in an airtight, light-resistant container.
-
In Vivo Efficacy Study: Imiquimod-Induced Psoriasis Mouse Model
This protocol outlines the procedure for evaluating the efficacy of the topical MPA formulation in a widely used mouse model of psoriasis.[2][3]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod (B1671794) cream (5%)
-
Topical this compound cream (1%)
-
Vehicle cream (placebo)
-
Calipers for measuring skin thickness
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Liquid nitrogen or RNAlater for tissue preservation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization and Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Shave the dorsal skin of the mice over a 2x2 cm area.
-
-
Induction of Psoriasis-like Lesions:
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved dorsal skin for 6 consecutive days.[4]
-
-
Treatment Protocol:
-
Divide the mice into three groups:
-
Group 1: Topical this compound (1%)
-
Group 2: Vehicle Cream (placebo)
-
Group 3: No treatment (or positive control, e.g., a topical corticosteroid)
-
-
Starting from day 3 of imiquimod application, apply the assigned topical treatment to the inflamed skin area daily, a few hours after the imiquimod application.
-
-
Assessment of Skin Inflammation (Modified PASI Score):
-
Daily, score the severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[4]
-
The cumulative PASI score is the sum of the scores for erythema, scaling, and induration.
-
Measure skin thickness daily using calipers.
-
-
Tissue Collection and Processing:
-
At the end of the experiment (e.g., day 7), euthanize the mice.
-
Excise the treated skin tissue.
-
For cytokine analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For histological analysis, fix the tissue in 10% neutral buffered formalin.
-
Quantitative Analysis of Inflammatory Cytokines in Skin Tissue
This protocol describes the measurement of pro-inflammatory cytokine levels in skin tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Frozen skin tissue samples
-
Tissue lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Microcentrifuge
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17A, IL-23)[5]
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen skin tissue.
-
Add an appropriate volume of ice-cold tissue lysis buffer (e.g., 1 ml per 100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Protein Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
ELISA:
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions provided with the commercial kit.
-
Briefly, this typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (tissue lysates) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known cytokine concentrations.
-
Determine the concentration of the cytokine in the tissue samples by interpolating their absorbance values on the standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of each sample (e.g., pg of cytokine per mg of total protein).
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in immune and skin cells.
Caption: Experimental workflow for topical MPA formulation and evaluation.
References
- 1. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Mycophenolic Acid (MPA) in Cell Culture
Welcome to the Technical Support Center for Mycophenolic Acid (MPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of MPA in cell culture media and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPA) and how is it used in cell culture?
This compound is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, MPA effectively halts the proliferation of rapidly dividing cells, particularly T and B lymphocytes, which are highly dependent on this pathway. In cell culture, MPA is widely used for various applications, including as a selection agent for transfected cells, for studying immune responses, and for its antiviral and anticancer properties.
Q2: How should I prepare and store my MPA stock solution?
Proper preparation and storage of your MPA stock solution are critical for ensuring consistent and reliable experimental results.
-
Reconstitution: MPA is sparingly soluble in water but readily soluble in organic solvents. It is recommended to dissolve MPA powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, typically in the range of 10-100 mM.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C.[1]
Q3: What is the stability of MPA in cell culture media?
The stability of MPA in cell culture media is a critical factor that can influence experimental outcomes. While comprehensive data specifically for cell culture media is limited, studies in aqueous solutions and plasma provide valuable insights. MPA's stability is influenced by factors such as pH, temperature, and the presence of enzymes.
Mycophenolate Mofetil (MMF), the prodrug of MPA, is known to hydrolyze to form MPA, especially at neutral to alkaline pH.[2][3] MPA itself is susceptible to degradation over time, particularly at physiological temperatures (37°C). Therefore, it is advisable to prepare fresh working solutions of MPA in your cell culture medium for each experiment.
Q4: How does Fetal Bovine Serum (FBS) affect MPA stability in culture?
Troubleshooting Guide
This guide addresses common problems researchers may face when using MPA in their experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results between experiments. | MPA Degradation: MPA in the working solution may have degraded due to improper storage or prolonged incubation at 37°C. | Prepare fresh working dilutions of MPA from a frozen stock for each experiment. Minimize the time the MPA-containing medium is stored before use. |
| Stock Solution Issues: The MPA stock solution may have degraded due to multiple freeze-thaw cycles or improper storage. | Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always store stock solutions at -20°C. | |
| High variability in results across different cell culture plates or wells. | Uneven Drug Distribution: Inaccurate pipetting or inadequate mixing of the MPA working solution into the culture medium. | Ensure thorough mixing of the MPA working solution into the bulk medium before adding it to the cells. Use calibrated pipettes for accurate dispensing. |
| Complete loss of MPA's biological effect. | Incorrect Stock Concentration: Errors in the initial calculation or weighing of MPA powder for the stock solution. | Double-check all calculations and ensure your balance is properly calibrated. If possible, verify the concentration of your stock solution using a spectrophotometer or HPLC. |
| Extensive Degradation: The MPA stock solution may have completely degraded. | Prepare a fresh stock solution from a new vial of MPA powder. | |
| Unexpected cytotoxicity in control cells. | High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to solvent-induced toxicity. | Ensure the final DMSO concentration in your culture medium does not exceed a level that affects cell viability, which is typically less than 0.5%, and for many cell lines, should be 0.1% or lower.[1] Run a vehicle control with the same final concentration of DMSO to assess its effect on your cells. |
Data on Mycophenolate Mofetil (MMF) Hydrolysis to MPA
Mycophenolate mofetil (MMF) is the prodrug of MPA and is designed to improve its oral bioavailability. In aqueous solutions, such as cell culture media, MMF undergoes hydrolysis to the active compound, MPA. The rate of this hydrolysis is pH-dependent.
| pH of Aqueous Solution | Primary Thermal Degradation Product(s) | Reference |
| 2.0 | This compound (MPA), lactone analogue of MPA, hydroxylactone | [2][3] |
| 3.5 | This compound (MPA), lactone analogue of MPA, hydroxylactone | [2][3] |
| 6.0 | This compound (MPA) | [2][3] |
| 8.2 | This compound (MPA) | [2][3] |
This table summarizes the degradation of Mycophenolate Mofetil (MMF), not MPA itself. At physiological pH (around 7.4), the primary degradation product of MMF is the active drug, MPA.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of MPA for use in cell culture experiments.[1]
Materials:
-
This compound (MPA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required amount of MPA: Determine the mass of MPA powder needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolve MPA in DMSO: Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of sterile DMSO to the vial containing the MPA powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the MPA powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot for storage: Dispense the MPA stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Store properly: Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Testing of MPA in Cell Culture Medium by HPLC
This protocol provides a general workflow for assessing the stability of MPA in a specific cell culture medium over time.
Materials:
-
MPA stock solution (prepared as in Protocol 1)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without supplements (e.g., FBS)
-
Sterile, conical tubes or flasks
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Prepare MPA-spiked media: Dilute the MPA stock solution into the cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate batches for media with and without supplements like FBS.
-
Initial Sample (Time 0): Immediately after preparation, take an aliquot of the MPA-spiked medium. This will serve as your baseline (T=0) measurement.
-
Incubation: Place the remaining MPA-spiked medium in a sterile container and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubated medium.
-
Sample Storage: Store all collected aliquots at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Thaw the samples and prepare them for HPLC analysis (e.g., by protein precipitation if the medium contains serum).
-
Inject the samples into the HPLC system.
-
Quantify the peak area corresponding to MPA at each time point.
-
-
Data Analysis: Compare the MPA peak area at each time point to the T=0 sample to determine the percentage of MPA remaining. This will allow you to calculate the degradation rate and half-life of MPA under your specific experimental conditions.
Visualizations
Caption: Hypothesized degradation pathways of MPA in aqueous solutions.
Caption: Workflow for assessing MPA stability in cell culture media.
Caption: Decision tree for troubleshooting MPA-related issues.
References
- 1. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fetal bovine serum - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Mycophenolic Acid Resistance
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for addressing mycophenolic acid (MPA) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MPA)?
This compound is a potent, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH is the rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[2] By inhibiting IMPDH, MPA depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other critical cellular processes. This depletion leads to a cytostatic effect, primarily arresting cells in the S phase of the cell cycle.[3][4]
Q2: Why are cancer cells often sensitive to MPA?
Many cancer cells exhibit high proliferation rates and are heavily reliant on the de novo purine (B94841) synthesis pathway for a sufficient supply of guanine nucleotides.[4] Furthermore, the type II isoform of IMPDH (IMPDH2) is frequently upregulated in malignant and rapidly proliferating cells, whereas the type I isoform is more common in normal, resting cells. MPA has a higher affinity for IMPDH2, contributing to its selective activity against cancer cells.[1][2]
Q3: What are the known molecular mechanisms of acquired MPA resistance in cancer cells?
The most commonly observed mechanism of acquired resistance to MPA is the upregulation of its target enzyme, IMPDH. This can occur through:
-
Gene Amplification: Cancer cells can develop multiple copies of the IMPDH2 gene, leading to a significant increase in the amount of IMPDH protein.[5][6] This overproduction of the target enzyme effectively titrates out the inhibitor, requiring much higher concentrations of MPA to achieve a therapeutic effect.
-
Increased Protein Expression: Even without gene amplification, transcriptional upregulation can lead to higher steady-state levels of IMPDH mRNA and protein.[6]
-
Target Gene Mutations: Although less common, mutations in the IMPDH gene can alter the drug-binding site, reducing the affinity of MPA for the enzyme.[5]
Q4: Can MPA be effective against cancer cells that are resistant to other drugs?
Yes, MPA's unique mechanism of action allows it to be effective against cancer cells that have developed resistance to other therapies. For example, studies have shown that MPA can induce cell death in chronic myeloid leukemia (CML) K562 cells that are resistant to tyrosine kinase inhibitors like imatinib (B729) and nilotinib (B1678881).[3][7] This suggests that targeting nucleotide metabolism can be a valuable strategy to overcome resistance mediated by other pathways.
Troubleshooting Guide
Problem: My cancer cell line shows unexpectedly high basal resistance to MPA (high IC50 value).
-
Possible Cause 1: High intrinsic IMPDH2 expression.
-
Troubleshooting Step: Perform a baseline western blot to determine the endogenous protein level of IMPDH2 in your cell line. Compare it to a known MPA-sensitive cell line if available. High basal expression of IMPDH2 is a known characteristic of some aggressive cancers and can contribute to innate resistance.[2]
-
-
Possible Cause 2: Cell culture medium components.
-
Troubleshooting Step: Ensure your cell culture medium is not supplemented with exogenous guanine or guanosine. The salvage pathway can utilize these precursors to bypass the de novo synthesis block caused by MPA, rendering the drug ineffective. Culture cells in a standard medium without such supplements when performing MPA sensitivity assays.
-
-
Possible Cause 3: Slow proliferation rate.
-
Troubleshooting Step: MPA is most effective against rapidly dividing cells. If your cell line has a very long doubling time, the cytostatic effects of MPA may be less pronounced over a standard assay duration (e.g., 48-72 hours). Confirm the proliferation rate of your cell line and consider extending the duration of the drug treatment.[1]
-
Problem: I am trying to generate an MPA-resistant cell line, but the cells die at every concentration.
-
Possible Cause 1: Initial MPA concentration is too high.
-
Troubleshooting Step: The initial concentration for generating resistance should be sublethal, allowing a small population of cells to survive and adapt. Start by treating the cells with MPA at a concentration equal to or slightly below the experimentally determined IC50 value.[8]
-
-
Possible Cause 2: Concentration increments are too rapid.
-
Troubleshooting Step: Resistance development is a gradual process that can take several months.[9] Do not increase the MPA concentration until the cell population has recovered its normal growth rate and morphology at the current concentration. A common strategy is to increase the dose by 1.5- to 2-fold at each step, only after the cells are proliferating robustly.[8]
-
Problem: My MPA-resistant cell line loses its resistance phenotype over time.
-
Possible Cause: Unstable resistance mechanism.
-
Troubleshooting Step: Gene amplification, a common mechanism of MPA resistance, can sometimes be unstable in the absence of selective pressure. To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of MPA (the concentration at which the line was successfully established).[10] It is also crucial to cryopreserve stocks of the resistant line at various passages.
-
Problem: MPA treatment is not causing a significant decrease in intracellular GTP levels.
-
Possible Cause 1: Ineffective MPA concentration or degradation.
-
Troubleshooting Step: Verify the concentration and integrity of your MPA stock solution. Prepare fresh solutions if necessary. Confirm that you are using an effective dose for your specific cell line (typically in the low micromolar range).
-
-
Possible Cause 2: Overwhelming IMPDH2 expression in resistant cells.
-
Troubleshooting Step: In highly resistant cells with massive overexpression of IMPDH2, the MPA concentration may be insufficient to inhibit the total enzyme activity.[5] Perform a dose-response experiment and measure GTP levels at various MPA concentrations. You may need to use significantly higher concentrations of MPA to achieve GTP depletion in highly resistant lines.
-
-
Possible Cause 3: Active salvage pathway.
-
Troubleshooting Step: As mentioned previously, ensure no guanine or guanosine is present in the culture medium, which would allow cells to replenish GTP pools via the salvage pathway.
-
Data Presentation
A hallmark of acquired MPA resistance is a significant increase in the half-maximal inhibitory concentration (IC50) and a corresponding increase in the expression of the target protein, IMPDH.
Table 1: this compound Resistance in Murine Leukemia (L1210) Cells
| Cell Line | MPA Resistance (Fold Increase vs. Parental) | IMP Dehydrogenase Activity (Fold Increase vs. Parental) |
| MA0.4 | 2 | 4 |
| MA2 | Not Specified | 10 |
| MA5 | Not Specified | 25 |
| MA20 | 125 | 50 |
| Data summarized from a study on murine leukemia L1210 cells selected for MPA resistance.[10] |
Table 2: this compound Resistance in Murine Neuroblastoma (NB) Cells
| Cell Line | MPA Resistance (Fold Increase vs. Parental) | IMP Dehydrogenase Protein (Fold Increase vs. Parental) | IMP Dehydrogenase Gene Copy Number (Fold Increase vs. Parental) |
| NB-Myco | 10,000 | 200 - 500 | 25 |
| Data summarized from a study on mouse neuroblastoma cells selected for MPA resistance.[5] |
Experimental Protocols
Protocol 1: Generation of an MPA-Resistant Cancer Cell Line
This protocol describes a continuous exposure method to select for MPA-resistant cells. This process is lengthy and can take 3-18 months.[9]
-
Determine Parental IC50: First, determine the IC50 of MPA for the parental (sensitive) cancer cell line using a cell viability assay like CellTiter-Glo® (see Protocol 2).
-
Initial Exposure: Seed the parental cells in a T-25 flask. Once they reach ~70% confluence, replace the medium with fresh medium containing MPA at a concentration equal to the IC50.
-
Monitor and Recover: Initially, significant cell death is expected. Monitor the culture daily. Replace the MPA-containing medium every 3-4 days. Allow the surviving cells to proliferate. If the culture appears to be dying, reduce the MPA concentration to the IC20-IC30 range.
-
Expansion: Once the surviving cells become confluent, passage them into a new flask, maintaining the same concentration of MPA.
-
Dose Escalation: After the cells have adapted and are proliferating steadily (i.e., their doubling time is consistent) at the current MPA concentration for at least 2-3 passages, increase the MPA concentration. A 1.5-fold to 2-fold increase is a common stepping stone.[8]
-
Repeat: Repeat steps 3-5, gradually increasing the MPA concentration over many months.
-
Characterization: Periodically (e.g., every 5-10 dose escalations), characterize the cell line. Determine the new IC50 value to calculate the fold resistance. Analyze IMPDH2 protein levels by Western Blot (Protocol 3) to investigate the mechanism of resistance.
-
Cryopreservation: At each successful stage of resistance, freeze down vials of the cells for backup.
Protocol 2: Determining IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure viability.[11]
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Include control wells with medium only for background measurement. Incubate overnight to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of MPA in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the MPA dilutions to the appropriate wells. For the untreated control, add 100 µL of medium with the drug vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data, setting the average of the untreated wells to 100% viability. Plot the normalized viability against the logarithm of the MPA concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Western Blot for IMPDH2 Protein Expression
This protocol allows for the semi-quantitative analysis of IMPDH2 protein levels.
-
Protein Extraction: Grow parental and MPA-resistant cells to ~80-90% confluence. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IMPDH2 (e.g., Rabbit anti-IMPDH2) overnight at 4°C. Use the dilution recommended by the manufacturer (e.g., 1:1000). Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the IMPDH2 band intensity to the corresponding loading control band intensity for each sample. Compare the normalized values between the parental and resistant cell lines.
Protocol 4: Quantification of Intracellular GTP by HPLC
This protocol provides a general framework for measuring intracellular nucleotide pools. Specific parameters may need optimization.[5]
-
Cell Culture and Extraction:
-
Culture a known number of cells (e.g., 5-10 x 10⁶) with or without MPA treatment.
-
Quickly wash the cells with ice-cold PBS.
-
Extract the nucleotides by adding a cold solution of 6% trichloroacetic acid (TCA).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the extract. Centrifuge to pellet the protein precipitate.
-
Transfer the supernatant to a new tube and neutralize the TCA with a suitable buffer (e.g., potassium carbonate).
-
-
HPLC Analysis:
-
System: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150x4.6 mm, 3.5 µm).
-
Detection: Set the UV detector to 254 nm.
-
Mobile Phase (Ion-Pair, Reversed-Phase): This typically consists of two buffers.
-
Buffer A: An aqueous buffer containing a counter-ion like tetrabutylammonium (B224687) hydroxide (B78521) and a phosphate (B84403) buffer (e.g., 10 mM KH₂PO₄), adjusted to a specific pH (e.g., 6.9).
-
Buffer B: A similar buffer system but with a higher concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 30% MeOH).
-
-
Gradient Elution: Use a gradient program to separate the nucleotides. For example, start with a high percentage of Buffer A and gradually increase the percentage of Buffer B over 30-60 minutes to elute the triphosphates.
-
-
Quantification:
-
Create a standard curve by running known concentrations of a GTP standard.
-
Identify the GTP peak in the sample chromatograms by comparing its retention time to the standard.
-
Integrate the peak area and use the standard curve to calculate the amount of GTP in the sample.
-
Normalize the GTP amount to the initial cell number or total protein content.
-
Visualizations
References
- 1. Adaptive evolution of drug targets in producer and non-producer organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTP metabolic reprogramming by IMPDH2: unlocking cancer cells’ fuelling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overcomes Imatinib and Nilotinib Resistance of Chronic Myeloid Leukemia Cells by Apoptosis or a Senescent-Like Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell analysis of IMPDH protein levels during yeast colony growth provides insights into the regulation of GTP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene amplification and dual point mutations of mouse IMP dehydrogenase associated with cellular resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amplification of the IMP dehydrogenase gene in Chinese hamster cells resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound overcomes imatinib and nilotinib resistance of chronic myeloid leukemia cells by apoptosis or a senescent-like cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alexslemonade.org [alexslemonade.org]
- 9. Selection and characterization of this compound-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mycophenolic Acid (MPA) Assays
Welcome to the technical support center for mycophenolic acid (MPA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and common issues encountered during MPA quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound (MPA) concentrations?
A1: The primary methods for quantifying MPA in biological samples are immunoassays and chromatographic techniques. Immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA), are widely used due to their speed and ease of use.[1][2] Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered more specific and accurate.[1][2][3][4]
Q2: Why do I see discrepancies in MPA concentrations when using different assay methods?
A2: Discrepancies in MPA concentrations between different methods, particularly between immunoassays and LC-MS/MS, are common.[3] Immunoassays are known to overestimate MPA concentrations.[1][3][5] This is primarily due to the cross-reactivity of the antibodies used in the immunoassays with MPA metabolites, especially the acyl glucuronide metabolite (AcMPAG).[5][6]
Q3: What are the major metabolites of MPA and do they interfere with the assay?
A3: MPA is primarily metabolized into two main glucuronide conjugates:
-
This compound phenolic glucuronide (MPAG): This is the major and pharmacologically inactive metabolite. It generally does not show significant cross-reactivity in immunoassays.[5]
-
This compound acyl glucuronide (AcMPAG): This is a minor metabolite but is pharmacologically active.[5] AcMPAG is known to cross-react significantly in some immunoassays, leading to a positive bias in the measured MPA concentration.[5][6][7]
The following table summarizes the cross-reactivity of MPA metabolites in the CEDIA immunoassay.
| Metabolite | Cross-Reactivity (%) |
| Mycophenolate Mofetil (MMF) | Up to 143% (concentration-dependent)[5] |
| This compound phenolic glucuronide (MPAG) | No significant cross-reactivity[5] |
| This compound acyl glucuronide (AcMPAG) | Up to 215% (concentration-dependent)[5] |
Q4: What is the acceptable therapeutic range for MPA?
A4: The therapeutic window for MPA can vary depending on the organ transplant type and the assay method used. For renal transplant recipients, a target Area Under the Curve (AUC0-12) of 30–60 mg·h/L is widely accepted to prevent rejection while minimizing toxicity.[8][9] Trough concentrations (C0) are also used for monitoring, with a suggested range of 1.0–3.5 µg/mL.[10] It is crucial for each laboratory to establish its own therapeutic range based on the specific assay being used and the patient population.[11]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to MPA assay variability.
Issue 1: Higher than Expected MPA Concentrations Measured by Immunoassay
If your immunoassay results are consistently higher than expected or do not correlate well with clinical observations, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for unexpectedly high MPA immunoassay results.
-
Review Patient's Clinical Status:
-
Renal Function: Impaired renal function can lead to the accumulation of MPA metabolites, particularly AcMPAG, which can cross-react with immunoassays.[11]
-
Co-medication: Certain co-administered drugs can influence MPA metabolism and clearance. For instance, cyclosporine can decrease MPA concentrations.[10][12]
-
Liver Function: As MPA is primarily metabolized in the liver, any impairment can affect drug levels.[13]
-
-
Check for Metabolite Cross-Reactivity: Be aware of the specific immunoassay kit's cross-reactivity profile with AcMPAG. The CEDIA and EMIT assays are known to have significant cross-reactivity.[1][5]
-
Confirm with a Reference Method: If clinically significant discrepancies are suspected, it is advisable to re-analyze the sample using a more specific method like LC-MS/MS to determine the true MPA concentration.[3]
-
Establish Assay-Specific Therapeutic Ranges: Due to the inherent bias of immunoassays, it is essential for each laboratory to establish its own therapeutic ranges that correlate with clinical outcomes for their patient population.[11]
Issue 2: Pre-analytical and Sample Handling Errors
Variability in MPA results can often be traced back to pre-analytical factors. Proper sample collection, handling, and storage are critical for accurate measurements.
Caption: Workflow for investigating pre-analytical sources of MPA assay variability.
-
Correct Sample Type: Use the appropriate anticoagulant as specified by the assay manufacturer. EDTA plasma is commonly recommended.[11] Avoid using gel-barrier tubes as they may interfere with the assay.[10]
-
Proper Storage and Stability:
-
MPA in plasma is stable for up to 14 days when stored at 2-8°C.[11]
-
For long-term storage, samples should be kept at ≤ -20°C, where they are stable for up to 5 months.[11][14]
-
Avoid repeated freeze-thaw cycles.[10]
-
At warmer temperatures (e.g., 35°C), MPA concentrations can increase over time in whole blood and plasma, likely due to the conversion of metabolites back to the parent drug.[15]
-
-
Standardized Collection Time: For therapeutic drug monitoring, trough concentrations (C0) should be drawn immediately before the next dose to ensure consistency and allow for meaningful comparison of results over time.[9]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This is a general protocol for the protein precipitation of plasma samples for MPA analysis by LC-MS/MS.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., a deuterated MPA analog) to each sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), to the sample. A common ratio is 3:1 (acetonitrile:plasma).
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
The following provides an example of HPLC parameters for MPA analysis.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[16] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer)[16] |
| Flow Rate | Typically 1.0 - 1.5 mL/min[16] |
| Detection | UV detector at 254 nm[1] |
| Injection Volume | 20 - 50 µL |
| Run Time | Dependent on the specific method, but typically around 10-15 minutes. |
This compound Metabolism and Assay Interference
The metabolism of mycophenolate mofetil (MMF), the prodrug of MPA, is a key factor in understanding assay variability.
Caption: Simplified metabolic pathway of MMF and interference in immunoassays.
This diagram illustrates that while immunoassays are designed to measure the active drug, MPA, they can also detect the structurally similar AcMPAG metabolite, leading to an overestimation of the true MPA concentration. Chromatographic methods like LC-MS/MS can separate and specifically quantify MPA and its metabolites.
References
- 1. Evaluation of an immunoassay (EMIT) for this compound in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of concordance between EMIT assay and LC-MS/MS for Therapeutic Drug Monitoring of this compound: Potential increased risk for graft rejection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the crossreactivity of this compound glucuronide metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the acyl glucuronide metabolite of this compound in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of glucoside and carboxyl-linked glucuronide conjugates of this compound in plasma of transplant recipients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practice guideline for therapeutic drug monitoring of this compound for solid organ transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. labcorp.com [labcorp.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound plasma concentrations: influence of comedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and concentration-control investigations of this compound in adults after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Issues of this compound in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal storage temperature and matrix before analyzing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjpbcs.com [rjpbcs.com]
Technical Support Center: Minimizing Gastrointestinal Side Effects of Mycophenolate Mofetil (MMF) in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the gastrointestinal (GI) side effects of Mycophenolate Mofetil (MMF) in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common gastrointestinal side effects of MMF observed in animal studies?
A1: MMF administration in animal models, including rats, mice, and dogs, is frequently associated with a range of gastrointestinal side effects. The most commonly reported issues include:
-
Diarrhea: This is one of the most frequent and dose-limiting side effects.[1][2]
-
Weight Loss: Significant weight loss is often observed in animals receiving MMF.[1][3]
-
Inflammation and Injury: Histopathological examination often reveals inflammatory changes in the intestinal lining, including villous atrophy, erosion, and necrosis.[1][4] The jejunum and ileum are particularly susceptible to MMF-induced injury.[3]
-
Other Symptoms: Nausea, vomiting, gastritis, and abdominal pain have also been reported.[3]
Q2: What is the underlying mechanism of MMF-induced gastrointestinal toxicity?
A2: The gastrointestinal toxicity of MMF is multifactorial. The primary mechanism of action for MMF's immunosuppressive effect is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by its active metabolite, mycophenolic acid (MPA).[5] This inhibition depletes guanosine (B1672433) nucleotides, which are essential for the proliferation of T and B lymphocytes.[5]
However, the direct cause of GI side effects is more complex and is understood to involve:
-
Direct MPA Toxicity: High concentrations of MPA in the gastrointestinal tract can have a direct toxic effect on the rapidly dividing intestinal epithelial cells.
-
Role of Gut Microbiota: A crucial factor is the enterohepatic recirculation of MPA. MPA is glucuronidated in the liver to form an inactive metabolite, this compound glucuronide (MPAG), which is then excreted into the gut via bile.[5] Certain gut bacteria produce the enzyme β-glucuronidase, which can de-glucuronidate MPAG back into the active, and toxic, MPA within the intestinal lumen.[5][6] This reactivation of MPA in the gut is a major contributor to GI toxicity.
Mitigating Strategies & Experimental Protocols
Q3: How can I reduce MMF-induced gastrointestinal side effects in my animal studies?
A3: Several strategies can be employed to mitigate MMF-induced GI toxicity in animal models. These include formulation changes, co-administration of protective agents, and optimization of dosing regimens.
Strategy 1: Formulation Change - Enteric-Coated Mycophenolate Sodium (EC-MPS)
Q4: Is there an alternative formulation of this compound that is less harsh on the GI tract?
A4: Yes, Enteric-Coated Mycophenolate Sodium (EC-MPS) is a formulation designed to delay the release of this compound until it reaches the small intestine, thereby reducing its direct toxic effects on the upper GI tract.[3] Studies in rats have shown that EC-MPS results in significantly less weight loss and lower diarrhea scores compared to MMF.[3]
Quantitative Comparison of MMF and EC-MPS in Rats
| Parameter | MMF Group | EC-MPS Group | Control Group |
| Body Weight (g) | 199.5 ± 8.3 | 257.8 ± 9.6 | 279.8 ± 7.5 |
| Diarrhea Score | 1.375 ± 0.34 | 0.125 ± 0.04 | 0 ± 0 |
| Histopathological Score (Jejunum) | 4.1 ± 0.3 | 3.2 ± 0.15 | N/A |
| Histopathological Score (Ileum) | 4.1 ± 0.3 | 3.2 ± 0.15 | N/A |
Data from a study in rats treated for 7 days.[3]
Experimental Protocol: MMF vs. EC-MPS in Rats
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Control (vehicle)
-
MMF (e.g., 100 mg/kg/day)
-
EC-MPS (e.g., 72 mg/kg/day, equimolar to MMF dose)
-
-
Administration: Oral gavage once daily for 7 days.
-
Assessments:
-
Daily monitoring of body weight and diarrhea score.
-
At the end of the study, collect GI tissues (stomach, duodenum, jejunum, ileum, colon, rectum) for histopathological analysis.
-
(Optional) Collect blood samples for pharmacokinetic analysis of MPA and MPAG.
-
Strategy 2: Co-administration of Protective Agents
Q5: Can co-administering other substances help reduce MMF's GI toxicity?
A5: Yes, co-administration of certain agents has been shown to be effective.
-
Vancomycin (B549263): This antibiotic can reduce the population of β-glucuronidase-producing bacteria in the gut, thereby decreasing the reactivation of MPA and alleviating GI side effects.[6] Studies in mice have demonstrated that vancomycin can prevent MMF-induced weight loss.[7]
-
Hangeshashin-to (HST): A traditional Kampo medicine that has been shown to suppress MMF-induced fecal softening in a mouse model.[1]
-
Probiotics: While more research is needed in animal models specifically for MMF, probiotics have been shown to improve immunosuppression-associated diarrhea in clinical settings and may help restore a healthy gut microbiota.
Experimental Protocol: Vancomycin Co-administration in Mice
-
Animals: C57BL/6 mice.
-
Groups:
-
Control (vehicle)
-
MMF (e.g., 100 mg/kg/day)
-
Vancomycin (e.g., 0.5 g/L in drinking water)
-
MMF + Vancomycin
-
-
Administration:
-
MMF administered via oral gavage daily.
-
Vancomycin provided in the drinking water, starting a few days prior to MMF administration.
-
-
Assessments:
-
Daily monitoring of body weight and clinical signs of distress.
-
At the end of the study, collect colon tissue for histopathological analysis and measurement of inflammatory markers.
-
(Optional) Fecal sample collection for analysis of β-glucuronidase activity and microbiome composition.
-
Experimental Protocol: Hangeshashin-to (HST) Co-administration in Mice
-
Animals: BALB/c mice.
-
Groups:
-
Control (vehicle)
-
MMF (e.g., 500 mg/kg/day)
-
HST (e.g., 1000 mg/kg/day)
-
MMF + HST
-
-
Administration: Oral administration of all substances daily for a specified period (e.g., 21 days).
-
Assessments:
-
Regular measurement of fecal water content.
-
Monitoring of body weight.
-
At the end of the study, collect cecum and colon for histological evaluation.
-
Strategy 3: Dosing Optimization
Q6: Can adjusting the dose or timing of MMF administration reduce side effects?
A6: Yes, dose optimization is a key strategy.
-
Dose Reduction: Gastrointestinal side effects of MMF are often dose-dependent.[8] Reducing the dose of MMF may alleviate these effects, but it is crucial to ensure that the dose remains therapeutically effective for the intended immunosuppressive purpose.
-
Circadian Dosing: A study in rats suggests that the timing of MMF administration can influence its toxicity.[4] Administering MMF during the animal's active phase (dark cycle for rodents) may be better tolerated.[4]
Experimental Protocol: Investigating Circadian Effects in Rats
-
Animals: Wistar rats, housed under a 12-hour light/dark cycle.
-
Groups:
-
Control (vehicle)
-
MMF administered at the beginning of the light phase (rest period).
-
MMF administered at the beginning of the dark phase (active period).
-
-
Administration: A single dose of MMF (e.g., 300 mg/kg, intraperitoneally) at the designated time.
-
Assessments:
-
Monitor for signs of GI distress.
-
After a set period (e.g., 24-48 hours), collect duodenum and jejunum for histological analysis and measurement of mucosal weight and protein content.
-
Signaling Pathways and Experimental Workflows
MMF Mechanism of Action and GI Toxicity Pathway
Caption: MMF is converted to active MPA, leading to immunosuppression. In the liver, MPA is inactivated to MPAG, which is reactivated by gut bacteria, causing GI toxicity.
Experimental Workflow for Investigating Mitigating Agents
Caption: Workflow for evaluating agents to mitigate MMF-induced gastrointestinal side effects in animal studies.
References
- 1. Establishment of an animal model with side effects induced by mycophenolate mofetil and pharmacohistological analysis of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probiotics Reduce Immunosuppression-Related Diarrhea in Kidney Transplant [medscape.com]
- 3. Sites of gastrointestinal lesion induced by mycophenolate mofetil: a comparison with enteric-coated mycophenolate sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metagenomics combined with activity-based proteomics point to gut bacterial enzymes that reactivate mycophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vancomycin relieves mycophenolate mofetil–induced gastrointestinal toxicity by eliminating gut bacterial β-glucuronidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of gastrointestinal-related side effects on mycophenolate mofetil dosing and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycophenolic Acid (MPA) in T Cell Suppression
Welcome to the technical support center for optimizing the use of Mycophenolic Acid (MPA) in your research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing MPA for T cell suppression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MPA) on T cells?
This compound is a potent, reversible, and non-competitive inhibitor of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo synthesis pathway of guanine (B1146940) nucleotides.[2] T and B lymphocytes are highly dependent on this pathway for their proliferation, unlike other cell types which can utilize salvage pathways.[3] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine (B1672433) nucleotides, which halts DNA synthesis and induces a cytostatic (growth-inhibiting) effect on these lymphocytes.[3][4]
Q2: Mycophenolate Mofetil (MMF) vs. This compound (MPA) - Which should I use for in vitro studies?
Mycophenolate mofetil (MMF) is an inactive prodrug of MPA.[3][5] MMF is rapidly converted to the active MPA form in vivo. For in vitro cell culture experiments, it is recommended to use MPA directly to ensure accurate and consistent dosing, bypassing the need for metabolic activation.
Q3: What is a typical effective concentration range for MPA to suppress T cell proliferation?
The effective concentration of MPA is highly dependent on the specific cell type, cell density, and culture conditions. However, most studies report that MPA strongly inhibits T cell proliferation at clinically relevant concentrations.[6] A dose-response analysis is crucial to determine the optimal concentration for your specific experimental setup.[3]
Q4: How stable is MPA in solution and during storage?
MPA in plasma has been shown to be stable for up to 5 months when stored at -20°C.[7][8] For cell culture experiments, it is best practice to prepare fresh stock solutions. If storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, dissolve MPA in a suitable solvent like methanol (B129727) or DMSO and then dilute to the final concentration in your culture medium.[9] Always include a vehicle control (medium with the solvent alone) in your experiments.
Mechanism of Action: IMPDH Inhibition Pathway
The diagram below illustrates how MPA targets the de novo purine (B94841) synthesis pathway, leading to the depletion of guanine nucleotides essential for lymphocyte proliferation.
Experimental Protocols
Protocol 1: Determining the IC50 of MPA using a CFSE Proliferation Assay
This protocol details how to perform a dose-response analysis to find the half-maximal inhibitory concentration (IC50) of MPA on T cells using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution measured by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound (MPA)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
T cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Flow cytometer
Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[10][11]
-
CFSE Staining:
-
Resuspend 10-20 million PBMCs in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.[12]
-
Add CFSE to a final concentration of 1-5 µM.[13]
-
Incubate for 10-20 minutes at 37°C, protected from light.[10][14]
-
Quench the staining reaction by adding 5 volumes of cold complete culture medium.[12][13]
-
Incubate for 5 minutes on ice, then wash the cells twice with complete medium.
-
-
Cell Plating and MPA Treatment:
-
Resuspend CFSE-labeled cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of MPA in complete medium. Common concentration ranges for testing are 0.1 µM to 100 µM.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 100 µL of the MPA dilutions to the respective wells. Include "no MPA" (vehicle control) and "unstimulated" (no activation stimulus) controls.
-
-
T Cell Activation:
-
Add the T cell activation stimulus (e.g., anti-CD3/CD28 beads) to all wells except the unstimulated controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[13]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies for T cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer. Proliferating cells are identified by the serial halving of CFSE fluorescence intensity.
-
-
Data Analysis:
-
Gate on the T cell population (e.g., CD3+).
-
Determine the percentage of proliferated cells in each MPA concentration.
-
Plot the percentage of proliferation inhibition against the log of the MPA concentration and use non-linear regression to calculate the IC50 value.[3]
-
Data Presentation and Optimization
Table 1: Typical MPA Concentrations for T Cell Suppression
| Cell Type | MPA Concentration Range | Observed Effect | Citation(s) |
| Human CD4+ T Cells | Dose-dependent | Inhibition of IL-17, IFN-γ, and TNF-α production. | [15] |
| Human PBLs | Not specified | Inhibition of mitogen-induced proliferation. | [16] |
| Jurkat T Cells | Not specified | Decrease in glycolytic flux and glutamine oxidation. | [17] |
| Healthy Volunteer T Cells | Clinically relevant concentrations | Strong inhibition of T cell proliferation, mild suppression of IL-2 and IFN-γ. | [6] |
Experimental Workflow for IC50 Determination
The following diagram outlines the logical steps for optimizing MPA concentration in your T cell suppression experiments.
Troubleshooting Guide
Q5: My MPA treatment is not inhibiting T cell proliferation. What could be wrong?
-
Inactive Compound: Ensure your MPA is active and has been stored correctly. Prepare fresh solutions if in doubt.
-
Incorrect Concentration: The concentration may be too low. Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range to find the effective dose for your specific cells and conditions.
-
Cell Activation State: MPA primarily affects proliferating lymphocytes.[9] Ensure your T cells are properly activated. Check your positive controls (activated cells without MPA) to confirm robust proliferation.
-
Guanosine in Medium: Some culture media or serum batches may contain levels of guanosine that can counteract the effect of MPA. Consider using a guanosine-free medium formulation for sensitive experiments.
Q6: I'm observing significant death in my non-lymphoid cells in a co-culture system. How can I mitigate this?
The selectivity of MPA for lymphocytes is relative, not absolute.[3] At higher concentrations, MPA can inhibit the IMPDH type I isoform present in other cell types.[3]
-
Perform a Dose-Response Analysis: Titrate MPA to find the lowest concentration that suppresses T cells while minimizing toxicity to your other cell types.[3]
-
Conduct a "Guanosine Rescue" Experiment: To confirm the cell death is due to on-target IMPDH inhibition, add exogenous guanosine to the culture. If guanosine reverses the toxicity in your non-lymphoid cells, it confirms the effect is mechanism-specific.[3] This can also be used to rescue non-lymphoid cells in an experimental system if their suppression is not the intended outcome.
-
Isolate Variables: Design controls where only one cell type in your co-culture is pre-treated with MPA to determine which cell population is most affected.[3]
Q7: MPA treatment seems to alter T cell phenotype beyond just proliferation (e.g., expression of surface markers). Is this expected?
Yes, this is expected. MPA's effects extend beyond simply blocking proliferation. Studies have shown that MPA can alter the expression of co-stimulatory and co-inhibitory molecules. For instance, MPA treatment can decrease the expression of positive co-stimulators like CD27 and CD28 while enhancing the expression of negative regulators like PD-1 and CTLA-4.[15] It can also inhibit the production of cytokines such as IFN-γ and IL-17.[15] Be aware of these pleiotropic effects when designing experiments and interpreting results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability issues of this compound in plasma: from patient to laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Issues of this compound in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 13. agilent.com [agilent.com]
- 14. mucosalimmunology.ch [mucosalimmunology.ch]
- 15. This compound-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive characterization of the impact of this compound on the metabolism of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The In Vitro Interaction of Mycophenolic Acid and Serum Albumin
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols regarding the impact of serum albumin on the in vitro bioavailability of mycophenolic acid (MPA).
Frequently Asked Questions (FAQs)
Q1: How significantly does this compound (MPA) bind to serum albumin?
A1: this compound is a highly protein-bound drug, with approximately 97-99% binding to serum albumin in individuals with normal physiological functions.[1][2] This high degree of binding means that only a small fraction (1-3%) of the total MPA concentration is unbound, or "free," and thus pharmacologically active.[3] The inactive glucuronide metabolite of MPA, known as MPAG, is also protein-bound, at about 82%.[2][4]
Q2: What is the clinical and experimental significance of the free fraction of MPA?
A2: The unbound, or free, fraction of MPA is considered to be the pharmacologically active portion of the drug.[2][3][5][6] Therefore, changes in the concentration of free MPA can directly impact its immunosuppressive effect. In a clinical setting, conditions that alter protein binding, such as low albumin levels (hypoalbuminemia), can lead to a disconnect between the total measured MPA concentration and its active free concentration.[7][8] In vitro studies have demonstrated that the pharmacological activity of MPA is a function of the unbound drug concentration.[5][9]
Q3: How does a decrease in albumin concentration (hypoalbuminemia) affect MPA binding in vitro?
A3: In vitro models and clinical data show a significant negative correlation between albumin concentration and the free fraction of MPA.[8][10] As the concentration of albumin decreases, there are fewer available binding sites for MPA. This leads to an increase in the percentage of free MPA.[1][2] For instance, a decrease in plasma albumin from 40 g/L to 30 g/L was correlated with an increase in the unbound fraction from 2.6% to 3.5%.[1] Similarly, simulations have shown that as albumin concentrations decrease from 0.6 to 0.4 mmol/l, the free fraction of MPA can nearly double.[2]
Q4: Besides albumin levels, what other factors can influence MPA protein binding in vitro?
A4: Several factors can displace MPA from its albumin binding sites, thereby increasing the free fraction. These include:
-
MPA Glucuronide (MPAG): High concentrations of MPAG, the primary metabolite of MPA, can compete for binding sites on albumin.[1][5]
-
Other Drugs: Concurrently administered drugs that are also highly protein-bound, such as sodium salicylate, can displace MPA from albumin.[5]
-
Endogenous Substances: In certain conditions, accumulated endogenous substances like fatty acids and bilirubin (B190676) can also interfere with MPA binding to albumin.[1]
Q5: Does the source of albumin (e.g., pharmaceutical-grade vs. native serum) impact MPA binding studies?
A5: Yes, the source and preparation of albumin can significantly affect drug-binding capacity. In vitro studies have shown that pharmaceutical-grade albumin solutions can have a lower drug-binding capacity compared to native human serum or commercially available purified albumin.[6] This is often due to the presence of stabilizers like caprylic acid and N-acetyl-DL-tryptophan used in the manufacturing process, which can occupy binding sites.[6] This can result in a considerably higher free fraction of a drug in experiments using pharmaceutical-grade albumin.[6]
Troubleshooting In Vitro MPA-Albumin Binding Assays
Q1: My measured free MPA fraction is unexpectedly high, even with normal albumin concentrations. What could be the cause?
A1:
-
Albumin Source: As noted previously, pharmaceutical-grade albumin may have reduced binding capacity due to stabilizers.[6] Consider using purified human serum albumin (HSA) from a chemical supplier or native human serum as a comparison.
-
Interfering Substances: Ensure your buffer or medium is free of other highly protein-bound compounds that could compete with MPA. This includes certain pH indicators, fatty acids, or other drugs.
-
Experimental Temperature: Protein binding can be temperature-dependent. Ensure your assay is performed at a consistent and physiologically relevant temperature (e.g., 37°C).
-
Incorrect pH: The pH of the solution can alter the ionization state of both MPA and albumin, potentially affecting binding affinity. Maintain a physiological pH of around 7.4.[11]
-
Ultrafiltration Device Issues: The ultrafiltration membrane itself might non-specifically bind MPA, or it may not be appropriate for the assay, leading to inaccurate separation of free and bound drug. Always validate your ultrafiltration system.[5]
Q2: I am observing high variability between replicate experiments. How can I improve consistency?
A2:
-
Standardize Protocols: Ensure all steps, from solution preparation to incubation times and centrifugation speeds, are strictly standardized.
-
Equilibration Time: Allow sufficient time for the MPA-albumin binding to reach equilibrium before performing separation. This time should be determined empirically.
-
Precise Pipetting: Given the low percentage of free MPA, small errors in pipetting total or free fractions can lead to large relative errors. Use calibrated pipettes and proper technique.
-
Control for Non-Specific Binding: Always include control experiments, such as incubating MPA with the ultrafiltration device in the absence of albumin, to quantify non-specific binding to the apparatus.
Q3: My results suggest no significant change in free MPA fraction when I alter the albumin concentration. What is going wrong?
A3:
-
Concentration Range: You may be working within a range where the albumin binding sites are far from saturated, and small changes in albumin concentration do not produce a measurable effect. Try testing a wider range of albumin concentrations, particularly moving into the hypoalbuminemic range (e.g., below 35 g/L).[7][12]
-
Assay Sensitivity: Your analytical method for measuring MPA (e.g., HPLC, LC-MS/MS) may not be sensitive enough to detect the small changes in the free drug concentration.[3][13][14] Ensure your method's lower limit of quantification (LLOQ) is adequate.
-
Total MPA Concentration: If the total MPA concentration is very low, the absolute amount of free drug may be below the detection limit of your assay, making it difficult to observe changes.
Quantitative Data Summary
Table 1: this compound (MPA) Binding Parameters
| Parameter | Value | Species | Notes | Source |
|---|---|---|---|---|
| Protein Binding | 97-99% | Human | In patients with normal renal and liver function. | [1] |
| Dissociation Constant (Kd) | 12.98 ± 0.93 µmol/L | Human | Determined for Human Serum Albumin (HSA). | [5][9] |
| Binding Capacity (Bmax) | 1095 ± 34 µmol/L | Human | Determined for Human Serum Albumin (HSA). | [5][9] |
| Typical Free Fraction | ~2-3% | Human | In stable transplant recipients. |[3] |
Table 2: Impact of Albumin Concentration on MPA Unbound Fraction (f(u))
| Albumin Concentration Change | Corresponding Change in Unbound Fraction (f(u)) | Context | Source |
|---|---|---|---|
| Decrease from 40 g/L to 30 g/L | Increase from 2.6% to 3.5% | Clinical correlation data. | [1] |
| Decrease from 0.6 mmol/L to 0.4 mmol/L | f(u) nearly doubled | Pharmacokinetic model simulation. | [2] |
| Albumin ≤ 31 g/L | Differentiates normal from elevated % free MPA (≥3%) | ROC curve analysis in renal transplant recipients. |[8] |
Experimental Protocols
1. Protocol: Determination of Free MPA Fraction using Ultrafiltration
This protocol is a generalized method based on standard laboratory practices for measuring unbound drug concentrations.
-
Objective: To separate the unbound (free) MPA from albumin-bound MPA in a sample to quantify the free fraction.
-
Materials:
-
Human Serum Albumin (HSA) solution of known concentration in phosphate-buffered saline (PBS), pH 7.4.
-
This compound (MPA) stock solution.
-
Centrifugal ultrafiltration devices with a suitable molecular weight cutoff (e.g., 10-30 kDa) that retains albumin.
-
Incubator or water bath set to 37°C.
-
Centrifuge capable of holding the ultrafiltration devices.
-
Analytical system for MPA quantification (e.g., HPLC-UV or LC-MS/MS).
-
-
Methodology:
-
Preparation: Prepare a series of HSA solutions at different concentrations (e.g., 20, 30, 40 g/L) in PBS.
-
Incubation: Add a known concentration of MPA to each HSA solution. Also, prepare a control sample of MPA in PBS without HSA.
-
Equilibration: Incubate the samples at 37°C for a predetermined time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Ultrafiltration:
-
Pre-condition the ultrafiltration devices according to the manufacturer's instructions to minimize non-specific drug binding.
-
Pipette a precise volume of the incubated sample into the upper chamber of the ultrafiltration device.
-
Centrifuge the device at a specified speed and time (e.g., 2000 x g for 20 minutes at 37°C). This forces the solvent and unbound drug through the membrane into the collection tube, while albumin and bound drug are retained.
-
-
Analysis:
-
Carefully collect the ultrafiltrate (containing free MPA) from the collection tube.
-
Take an aliquot from the original sample (containing total MPA) before centrifugation.
-
Analyze the MPA concentration in both the ultrafiltrate and the total sample using a validated analytical method.
-
-
Calculation: The percentage of free MPA is calculated as: % Free MPA = (Concentration of MPA in ultrafiltrate / Concentration of MPA in total sample) * 100
-
2. Protocol: Characterizing MPA-Albumin Binding using Fluorescence Quenching
This method is used to determine binding constants like the dissociation constant (Kd).
-
Objective: To measure the quenching of albumin's intrinsic tryptophan fluorescence upon the binding of MPA, which allows for the calculation of binding affinity.
-
Materials:
-
Human Serum Albumin (HSA) solution in Tris-HCl buffer (pH 7.4).[11]
-
This compound (MPA) stock solution (quencher).
-
Spectrofluorometer.
-
Quartz cuvette.
-
-
Methodology:
-
Instrument Setup: Set the spectrofluorometer to excite tryptophan at ~295 nm and record the emission spectrum, typically from 300 to 500 nm. The peak fluorescence intensity is usually around 340-350 nm.[11]
-
Initial Measurement: Place a known concentration of HSA solution in the cuvette and record its intrinsic fluorescence spectrum.
-
Titration: Add small, precise aliquots of the MPA stock solution to the HSA in the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.[11]
-
Data Collection: Continue the titration until the fluorescence quenching reaches or approaches saturation (i.e., further additions of MPA cause little to no change in fluorescence).
-
Data Analysis:
-
Correct the fluorescence intensity values for the dilution effect caused by adding the MPA solution.
-
Plot the change in fluorescence intensity against the concentration of MPA.
-
Analyze the data using appropriate binding models, such as the Stern-Volmer equation, to calculate quenching constants and binding parameters (Ka, the association constant, and n, the number of binding sites). The dissociation constant (Kd) is the reciprocal of Ka.
-
-
Visualizations
Caption: Logical flow of MPA binding to serum albumin.
Caption: Workflow for in vitro free MPA determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic role of protein binding of this compound and its glucuronide metabolite in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and protein binding of this compound in stable lung transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic role of protein binding of this compound and its glucuronide metabolite in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binding to human serum albumin: characterization and relation to pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of hypoalbuminemia on drug pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free this compound should be monitored in renal transplant recipients with hypoalbuminemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound binding to human serum albumin: characterization and relation to pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of hypoalbuminemia on drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of this compound and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Limited sampling strategy to predict free this compound area under the concentration-time curve in paediatric patients with nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycophenolic Acid (MPA) Plasma Stability
This technical support center provides guidance on the stability of mycophenolic acid (MPA) in plasma for delayed sample analysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for plasma samples intended for MPA analysis?
A1: For short-term storage, plasma samples can be kept at 4°C (refrigerator) for up to 96 hours without significant degradation of MPA.[1] Some studies have shown stability for up to 6 days at this temperature.[2][3] If refrigeration is unavailable, storage on a benchtop in a cold box with ice packs is also a viable option for up to 5 days, provided the temperature is kept low.[2][4] However, storage at room temperature is generally not recommended due to the potential for higher temperatures, especially in warmer climates, which could affect MPA stability.[2][3]
Q2: What is the long-term stability of MPA in plasma?
A2: For long-term storage, freezing plasma samples is essential. MPA in plasma is stable for at least 3 weeks when stored at -20°C.[1] More extensive studies have demonstrated that MPA concentrations show no significant change for up to 5 months when stored at -20°C.[2][4] Another study confirmed stability at -20°C for at least 28 days.[5] For even longer-term storage, -80°C is also a suitable temperature, with MPA remaining stable for at least 5 months in acidified plasma.[6]
Q3: How do freeze-thaw cycles affect MPA concentration in plasma?
A3: this compound is relatively stable through multiple freeze-thaw cycles. Studies have shown that after one and even three freeze-thaw cycles, the measured MPA concentrations remain consistent.[2] In one study, a freeze-thaw cycle involved storing samples at -20°C for 24 hours, thawing them at room temperature, and then refreezing for 12-24 hours.[2]
Q4: Can whole blood be stored before separating the plasma for MPA analysis?
A4: It is recommended to separate plasma from whole blood as soon as possible after collection.[5] Storing whole blood, especially at higher temperatures (e.g., 35°C), can lead to a significant increase in the measured MPA concentration over time.[5] More modest increases were also observed at 21°C and 4°C.[5]
Q5: Does the deproteinization method impact MPA stability and measurement?
A5: Yes, the choice of deproteinization agent can affect the measurement of MPA and its metabolites. One study found that using perchloric acid for deproteinization may lead to partial deconjugation or incomplete release of the acyl glucuronide metabolite (AcMPAG) from proteins, potentially underestimating its concentration.[6] Metaphosphoric acid was shown to be a more suitable alternative in that particular study.[6]
Troubleshooting Guide
Issue: Measured MPA concentrations are unexpectedly high.
-
Possible Cause 1: Improper sample handling of whole blood.
-
Troubleshooting Step: Verify the time between blood collection and plasma separation. Prolonged storage of whole blood, particularly at room or elevated temperatures, can lead to an increase in MPA concentrations.[5] Ensure that for future samples, plasma is separated from whole blood as soon as practically possible.
-
-
Possible Cause 2: In vitro deglucuronidation of MPA glucuronide (MPAG).
-
Troubleshooting Step: During shipping and storage, it's possible for MPAG to convert back to MPA, leading to falsely elevated MPA levels.[7] Review the storage and transport conditions to ensure they align with recommended temperature guidelines. Acidification of plasma samples can help stabilize MPA and its metabolites.[6]
-
Issue: Measured MPA concentrations are unexpectedly low.
-
Possible Cause 1: Analyte degradation due to improper storage.
-
Possible Cause 2: Issues with the deproteinization step.
-
Troubleshooting Step: The deproteinization method can influence the recovery of MPA.[6] Ensure the chosen method is validated for your assay. Incomplete protein precipitation can lead to lower measured concentrations.
-
Quantitative Data Summary
Table 1: Short-Term Stability of this compound in Plasma
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | Up to 6 days | Stable | [2] |
| 4°C (Refrigerator) | Up to 96 hours | Stable | [1] |
| 4°C (Refrigerator) | Up to 6 days | Stable | [2][3] |
| Cold Box (with ice packs) | Up to 5 days | Stable | [2][4] |
Table 2: Long-Term Stability of this compound in Plasma
| Storage Temperature | Duration | Stability | Reference |
| -20°C | At least 3 weeks | Stable | [1] |
| -20°C | Up to 28 days | Stable | [5] |
| -20°C | Up to 5 months | No significant change | [2][4] |
| -80°C (acidified plasma) | Up to 5 months | Stable | [6] |
Table 3: Effect of Freeze-Thaw Cycles on this compound Stability in Plasma
| Number of Cycles | Storage Condition | Stability | Reference |
| 1 | -20°C | Stable | [2] |
| 3 | -20°C | Stable | [2] |
Experimental Protocols
Protocol 1: Evaluation of Short-Term and Transport Stability
This protocol is based on the methodology described by Mathew et al. (2009).[2][4]
-
Sample Collection: Collect blood samples from patients receiving mycophenolate mofetil into tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Aliquoting: Aliquot the plasma into separate tubes for each storage condition to be tested.
-
Baseline Analysis: Analyze one aliquot immediately to determine the baseline MPA concentration using a validated HPLC method.
-
Storage Conditions:
-
Bench Top: Store aliquots at ambient room temperature.
-
Refrigerator: Store aliquots at 4°C.
-
Cold Box: Place aliquots in a cold box with two ice packs to simulate transport conditions.
-
-
Time Points: Analyze the stored aliquots at predefined time points (e.g., daily for up to 6 days).
-
Analysis: Measure the MPA concentration in each aliquot at each time point.
-
Data Evaluation: Compare the MPA concentrations of the stored samples to the baseline concentration. Stability is generally considered acceptable if the measured concentrations are within ±15% of the initial value.
Protocol 2: Evaluation of Long-Term Stability
This protocol is adapted from methodologies described in multiple studies.[1][2][6]
-
Sample Collection and Processing: Collect and process plasma samples as described in Protocol 1.
-
Aliquoting: Prepare multiple aliquots from each plasma sample.
-
Baseline Analysis: Analyze one aliquot immediately to establish the initial MPA concentration.
-
Storage: Store the remaining aliquots at -20°C or -80°C.
-
Time Points: At specified intervals (e.g., 1 month, 3 months, 5 months), retrieve a set of aliquots for analysis.
-
Thawing: Thaw the samples completely at room temperature before analysis.
-
Analysis: Measure the MPA concentration in the thawed aliquots.
-
Data Evaluation: Compare the results to the baseline concentrations to assess long-term stability.
Visualizations
Caption: Workflow for MPA Sample Handling and Analysis.
Caption: Troubleshooting Decision Tree for Unexpected MPA Results.
References
- 1. Stability of this compound in plasma samples from patients during mycophenolate mofetil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Issues of this compound in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability issues of this compound in plasma: from patient to laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal storage temperature and matrix before analyzing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Mycophenolate Mofetil (MMF) Dose Adjustment in Rat Models of Renal Impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing mycophenolate mofetil (MMF) in rat models of renal impairment. The information is intended for scientists and drug development professionals to ensure proper experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a typical starting dose of MMF for rats with experimentally induced renal impairment?
A common starting dose of MMF in rat models of renal disease is in the range of 10-30 mg/kg/day, administered orally via gavage.[1][2][3] For instance, studies have shown that 10 mg/kg/day can attenuate renal injury in rats with 5/6 renal ablation.[2] Another study used 30 mg/kg/day in a similar model and observed prevention of progressive renal failure.[1] It is crucial to consider the specific model of renal impairment and the research question when selecting the initial dose.
Q2: How should I adjust the MMF dose if I observe signs of toxicity in my rats?
High doses of MMF can lead to toxicity, most commonly gastrointestinal issues.[4] If signs of toxicity such as significant weight loss, diarrhea, or lethargy are observed, it is recommended to reduce the dose. Monitoring plasma levels of mycophenolic acid (MPA), the active metabolite of MMF, can be beneficial for dose adjustments.[4] The area under the plasma concentration-time curve (AUC) of MPA is a suitable parameter for pharmacokinetic monitoring.[4]
Q3: What are the most common methods to induce renal impairment in rats for MMF studies?
Two frequently used models are:
-
5/6 Renal Ablation (Subtotal Nephrectomy): This surgical model involves the removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, leading to a reduction in renal mass and progressive renal failure.[1][2]
-
Ischemia-Reperfusion Injury: This model involves temporarily clamping the renal artery to induce ischemia, followed by reperfusion, which leads to acute kidney injury.[5][6][7]
Q4: What parameters should I monitor to assess the efficacy and safety of MMF in my rat model?
To evaluate the effects of MMF, a combination of functional and histological assessments is recommended:
-
Renal Function: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, as well as urinary protein excretion.[1][8]
-
Histology: Examine kidney tissue for changes in glomerulosclerosis, interstitial fibrosis, and cellular infiltration (e.g., lymphocytes and macrophages).[1][2]
-
Pharmacokinetics: Measure plasma concentrations of MPA to determine pharmacokinetic parameters like AUC and Cmax.[4]
-
General Health: Monitor body weight and observe for any clinical signs of toxicity.[1]
Q5: How is MMF administered to rats in a research setting?
MMF is typically administered orally to rats via gavage.[1][3] It is important to ensure proper technique to avoid aspiration and ensure accurate dosing. The drug is usually suspended in a suitable vehicle.
Data on MMF Dosing in Rat Renal Impairment Models
The following table summarizes MMF doses and their effects in various rat models of renal impairment based on published studies.
| MMF Dose (mg/kg/day) | Rat Model | Key Findings | Reference |
| 5 | Kidney Allograft | Prolonged graft survival. AUC at day 7 was 32.7 µg.h/mL. | [4] |
| 10 | Kidney Allograft | Significantly prolonged graft survival. AUC at day 7 was 38.6 µg.h/mL. | [4] |
| 10 | 5/6 Renal Ablation | Attenuated glomerular and interstitial injury. | [2] |
| 10 | Ischemia/Reperfusion & Hypertension | Lowered proteinuria and reduced glomerulosclerosis. | [3] |
| 15 | Kidney Allograft | High mortality due to gastrointestinal toxicity. AUC at day 7 was 78.8 µg.h/mL. | [4] |
| 20 | Ischemia/Reperfusion | Pre-treatment reduced the severity of histologic damage from ischemia-reperfusion injury. | [7] |
| 20 | Ischemia/Reperfusion & Hypertension | Lowered proteinuria and reduced glomerulosclerosis. | [3] |
| 30 | 5/6 Renal Ablation | Prevented the progressive increase in serum creatinine and proteinuria. | [1] |
Experimental Protocols
Induction of Renal Impairment via 5/6 Renal Ablation
This protocol describes a common surgical method to induce chronic kidney disease in rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Preparation: Shave and disinfect the surgical area on the flank.
-
Nephrectomy: Make a flank incision to expose the kidney. Ligate the renal artery, vein, and ureter of one kidney and then remove it.
-
Subtotal Nephrectomy of the Contralateral Kidney: In a subsequent surgery (typically one week later) or in the same procedure, expose the remaining kidney. Ligate two of the three branches of the renal artery to induce a 2/3 infarction of that kidney.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
Assessment of Renal Function
This protocol outlines the key measurements for evaluating kidney function in rats.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at the end of the study.
-
Serum Preparation: Centrifuge the blood to separate the serum.
-
Biochemical Analysis: Measure serum creatinine and BUN levels using commercially available assay kits.[8]
-
Urine Collection: House rats in metabolic cages to collect 24-hour urine samples.
-
Proteinuria Measurement: Determine the total protein concentration in the urine samples to assess proteinuria.
Visualizations
Signaling Pathway of Mycophenolate Mofetil
Caption: Mechanism of action of Mycophenolate Mofetil in reducing renal inflammation.
Experimental Workflow for MMF Dose Adjustment Study
Caption: Workflow for a study on MMF dose adjustment in rats with renal impairment.
References
- 1. Mycophenolate mofetil prevents the progressive renal failure induced by 5/6 renal ablation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolate mofetil attenuates renal injury in the rat remnant kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pharmacokinetic studies of mycophenolate mofetil in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of nefrotoxicity by tacrolimus and micophenolate mofetil associated with kidney ischemia and reperfusion: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. [Effects of mycophenolate mofetil in ischemic acute renal failure in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Technical Support Center: Purity and Quality Control of Commercially Available Mycophenolic Acid (MPA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance on the purity and quality control of commercially available mycophenolic acid (MPA). Ensuring the quality of MPA is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
1. What is the typical purity of commercially available this compound?
Most suppliers of research-grade this compound specify a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). For pharmaceutical-grade MPA, the purity requirements are stricter and are defined by pharmacopeial monographs such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
2. What are the common impurities found in commercial MPA?
Impurities in MPA can originate from the manufacturing process or degradation. These can include related substances from the fermentation process, isomers, or degradation products. For its prodrug, Mycophenolate Mofetil, the USP lists several specified impurities, including this compound itself, as well as other related compounds. While not identical, similar classes of impurities can be expected for MPA.
3. How can I assess the purity of my MPA sample?
The most common method for assessing the purity of MPA is reverse-phase HPLC with UV detection. A validated method can separate MPA from its potential impurities, and the peak areas can be used to calculate the percentage purity.
4. What are the storage and stability recommendations for MPA?
-
Solid Form: Store in a well-closed container, protected from light, at controlled room temperature.
-
Stock Solutions: The stability of MPA in solution depends on the solvent and storage conditions. For example, a stock solution in DMSO can be stored at -20°C for several months. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
5. I'm seeing unexpected results in my cell culture experiments. Could it be related to the MPA quality?
Yes, impurities in the MPA could potentially have off-target effects on cells, leading to unexpected results. It is crucial to use high-purity MPA and to be aware of the potential impact of any impurities. If you suspect an issue with your MPA, consider obtaining a new lot or a sample from a different supplier and comparing the results.
Troubleshooting Guides
Issue 1: Poor Solubility of MPA
Problem: this compound is not dissolving completely in my chosen solvent for in vitro experiments.
Possible Causes and Solutions:
-
Incorrect Solvent: MPA is sparingly soluble in water but has good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.
-
Low pH: MPA is a weak acid, and its solubility in aqueous solutions is pH-dependent, decreasing at lower pH.
-
Concentration Too High: The desired concentration may exceed the solubility limit of the solvent.
Troubleshooting Steps:
-
Verify Solvent Choice: For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.
-
Adjust pH (for aqueous solutions): If using an aqueous buffer, ensure the pH is neutral or slightly alkaline to improve solubility.
-
Gentle Warming: Gentle warming can aid in the dissolution of MPA in some solvents.
-
Sonication: Use of an ultrasonic bath can help to break up particles and enhance dissolution.
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: I am observing high variability between experiments or results that are inconsistent with published data when using MPA.
Possible Causes and Solutions:
-
Impurity Profile: The lot of MPA being used may contain impurities that have biological activity, leading to off-target effects.
-
Degradation of MPA: Improper storage of the solid compound or stock solutions can lead to degradation and a decrease in the effective concentration of the active compound.
-
Inaccurate Concentration of Stock Solution: Errors in weighing the compound or in the volume of solvent can lead to an incorrect stock solution concentration.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the CoA for the specific lot of MPA for information on purity and identified impurities.
-
Use a Fresh Stock Solution: Prepare a fresh stock solution from the solid material to rule out degradation of a previously prepared solution.
-
Perform a Dose-Response Curve: A dose-response experiment can help to determine the effective concentration range for your specific cell line and experimental conditions.
-
Consider an Orthogonal Experiment: If possible, use a different immunosuppressive agent with a known mechanism of action to confirm that the observed biological effect is specific to the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by MPA.
Data Presentation
Table 1: Typical Quality Control Specifications for this compound (API)
| Parameter | Specification | Typical Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | Conforms to the reference standard | HPLC, IR, UV |
| Assay (Purity) | ≥ 98.0% | HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
Note: These are typical specifications for research-grade material. Pharmaceutical-grade material will have more detailed specifications as per the relevant pharmacopeia.
Table 2: Impurity Limits for Mycophenolate Mofetil from USP Monograph
As a reference, the following table presents the specified impurity limits for the prodrug, Mycophenolate Mofetil, according to the USP monograph. This provides an insight into the types of related substances that are controlled.
| Impurity | Relative Retention Time (RRT) | Limit (%) |
| This compound | ~ 0.33 | ≤ 0.5 |
| Mycophenolate mofetil related compound A | ~ 0.45 | ≤ 0.1 |
| Mycophenolate mofetil related compound B | ~ 0.49 | ≤ 0.1 |
| N-Oxide analog | ~ 0.60 | ≤ 0.1 |
| 1-Morpholinoethoxy analog | ~ 0.86 | ≤ 0.1 |
| O-Methyl analog | ~ 1.2 | ≤ 0.1 |
| Methyl mycophenolate | ~ 1.5 | ≤ 0.1 |
| Total specified impurities | - | ≤ 0.5 |
| Individual unknown impurity | - | ≤ 0.1 |
| Total unknown impurities | - | ≤ 0.1 |
| Total impurities | - | ≤ 1.0 |
Source: USP Monograph for Mycophenolate Mofetil. The limits and RRTs are for illustrative purposes and are specific to the analytical method described in the monograph.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
Objective: To prepare a sterile, concentrated stock solution of MPA for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile syringe filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of MPA powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution until the MPA is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
Objective: To determine the purity of a this compound sample by reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., water with 0.1% phosphoric acid). A common starting point is a 65:35 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of a known concentration of a high-purity MPA reference standard in the mobile phase.
-
Sample Preparation: Accurately prepare a solution of the MPA sample to be tested at a similar concentration to the standard solution in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. The purity of the sample is calculated by dividing the area of the MPA peak by the total area of all peaks and multiplying by 100.
Purity (%) = (Area of MPA peak / Total area of all peaks) x 100
Mandatory Visualizations
References
Technical Support Center: Drug Interactions Affecting Mycophenolic Acid (MPA) Efficacy in Co-culture
Welcome to the technical support center for researchers investigating drug interactions with mycophenolic acid (MPA) in co-culture systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of drugs that interact with this compound (MPA) in clinical settings, and how might this translate to my co-culture experiment?
A1: Clinically, several drug classes are known to interact with MPA, primarily affecting its absorption, metabolism, and enterohepatic recirculation.[1] These interactions are relevant to co-culture systems, especially those involving hepatocytes or other metabolically active cells. The main interacting drug classes include:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole (B731) and pantoprazole (B1678409) can decrease the absorption of mycophenolate mofetil (MMF), the prodrug of MPA, by increasing gastric pH.[1][2][3][4] In a co-culture system, this is most relevant if you are studying the conversion of MMF to MPA by esterases present in certain cell types and how pH changes in the culture medium might affect MMF stability and conversion.
-
Immunosuppressants:
-
Cyclosporine: This calcineurin inhibitor can decrease MPA exposure by inhibiting the multidrug resistance-associated protein 2 (MRP2), a transporter involved in the biliary excretion of the inactive MPA glucuronide (MPAG) metabolite.[5] This disrupts the enterohepatic recirculation of MPA. In a co-culture with hepatocytes, this can be modeled by assessing the levels of MPA and MPAG in the presence and absence of cyclosporine.
-
Tacrolimus (B1663567): Unlike cyclosporine, tacrolimus generally does not have a clinically significant effect on MPA pharmacokinetics.[5]
-
-
Antibiotics: Certain antibiotics can reduce MPA exposure by diminishing the gut bacteria that produce β-glucuronidase.[6] This enzyme is crucial for the deconjugation of MPAG back to the active MPA in the intestine (enterohepatic recirculation). In a co-culture setting, this interaction is less direct but could be modeled if intestinal cells or bacterial enzymes are part of the experimental design.
-
Bile Acid Sequestrants: Cholestyramine can bind to MPA in the gastrointestinal tract, preventing its absorption and reducing its efficacy.[7] This is primarily an absorption-related interaction and may be less relevant to most co-culture systems unless intestinal absorption models are being used.
Q2: I am observing variable efficacy of MPA in my lymphocyte proliferation assay when co-cultured with hepatocytes. What could be the cause?
A2: This is a common issue that can arise from several factors related to drug interactions within your co-culture system. Here are some potential causes and troubleshooting steps:
-
Metabolism of MPA by Hepatocytes: Hepatocytes metabolize MPA into its inactive glucuronide metabolite, MPAG, through the action of UDP-glucuronosyltransferases (UGTs), primarily UGT1A9.[5] This reduces the concentration of active MPA available to act on the lymphocytes.
-
Troubleshooting:
-
Quantify MPA and MPAG: Use a validated method like HPLC-MS/MS to measure the concentrations of both MPA and MPAG in your culture supernatant over time. This will confirm if MPA is being metabolized.
-
Modulate UGT activity: If you suspect rapid metabolism, you can include a known UGT inhibitor (if appropriate for your experimental question) to see if it restores MPA's efficacy.
-
-
-
Transporter-mediated Efflux: Hepatocytes express efflux transporters like MRP2 which can transport MPAG out of the cell. If you are co-administering another drug that inhibits MRP2 (like cyclosporine), you might see an intracellular accumulation of MPAG and potentially altered MPA levels.
-
Troubleshooting:
-
Use Transporter Inhibitors: Include a known MRP2 inhibitor in a control experiment to assess the impact on MPA and MPAG levels.
-
-
-
Off-target effects of co-administered drugs: The other drug in your co-culture might be affecting the viability or function of either the hepatocytes or the lymphocytes directly, confounding the interpretation of MPA's efficacy.
-
Troubleshooting:
-
Run single-drug controls: Always include controls with each drug administered alone to both cell types to understand their individual effects.
-
-
Q3: How can I design a co-culture experiment to specifically investigate the interaction between cyclosporine and MPA?
A3: A well-designed co-culture experiment to study the cyclosporine-MPA interaction would typically involve hepatocytes and lymphocytes. The primary hypothesis is that cyclosporine will inhibit the efflux of MPAG from the hepatocytes, thereby affecting the overall MPA exposure to the lymphocytes.
Here is a suggested experimental workflow:
-
Cell Seeding: Co-culture human hepatocytes (e.g., primary human hepatocytes or HepG2 cells) and a lymphocyte cell line (e.g., Jurkat cells) or primary lymphocytes.
-
Drug Treatment: Treat the co-cultures with:
-
Vehicle control
-
MPA alone
-
Cyclosporine alone
-
MPA and cyclosporine in combination
-
-
Endpoint Analysis:
-
Lymphocyte Proliferation: Measure lymphocyte proliferation using a standard assay (e.g., CFSE dilution by flow cytometry or a colorimetric assay like WST-1).
-
Quantification of MPA and MPAG: Collect culture supernatants at different time points and analyze the concentrations of MPA and MPAG using HPLC-MS/MS.
-
Hepatocyte Viability: Assess hepatocyte viability to ensure that the observed effects are not due to cytotoxicity of the drugs.
-
This design will allow you to determine if the presence of cyclosporine alters the metabolism of MPA by hepatocytes and how this, in turn, affects the immunosuppressive activity of MPA on lymphocytes.
Troubleshooting Guides
Problem 1: Inconsistent MPA Efficacy in Co-culture
| Possible Cause | Troubleshooting Steps |
| Rapid metabolism of MPA by one cell type (e.g., hepatocytes). | 1. Quantify MPA and MPAG: Measure concentrations in the supernatant over time using HPLC-MS/MS to confirm metabolism. 2. Vary Cell Ratios: Adjust the ratio of metabolizing cells to target cells to modulate the metabolic rate. 3. Use a UGT Inhibitor: As a positive control, include a known UGT inhibitor to see if it restores MPA efficacy. |
| pH of the culture medium is affecting MMF conversion to MPA (if using MMF). | 1. Monitor Medium pH: Regularly check the pH of your culture medium, especially after adding drugs.[8] 2. Use Buffered Medium: Ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH.[9][10] 3. Use MPA directly: If possible, use the active form, this compound, to bypass any issues with MMF conversion. |
| Off-target effects of the interacting drug on either cell type. | 1. Single-drug Controls: Always include controls where each drug is administered alone to both cell types in monoculture. 2. Dose-Response Curves: Perform dose-response curves for each drug on each cell type to identify non-toxic working concentrations. |
| Contamination of the co-culture. | 1. Regularly check for contamination: Visually inspect cultures for turbidity or changes in medium color. 2. Perform Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. |
Problem 2: Difficulty in Quantifying MPA and its Metabolite (MPAG)
| Possible Cause | Troubleshooting Steps |
| Low concentrations of MPA or MPAG in the supernatant. | 1. Optimize Drug Concentration: Ensure you are using a starting concentration of MPA that is sufficient for both biological activity and analytical detection. 2. Concentrate the Sample: If concentrations are below the limit of detection, consider a sample concentration step (e.g., solid-phase extraction). |
| Matrix effects from the culture medium interfering with HPLC-MS/MS analysis. | 1. Use a Stable Isotope-Labeled Internal Standard: This can help to correct for matrix effects. 2. Optimize Sample Preparation: Experiment with different protein precipitation or extraction methods to minimize matrix interference. 3. Prepare Standards in Matrix: Prepare your calibration standards in the same culture medium used for your experiments to account for matrix effects. |
| Instability of MPA or MPAG in the collected samples. | 1. Process Samples Immediately: If possible, analyze the samples immediately after collection. 2. Store Samples Properly: If immediate analysis is not possible, store supernatants at -80°C. MPA has been shown to be stable under these conditions. |
Quantitative Data Summary
The following tables summarize the quantitative impact of various drugs on MPA pharmacokinetics as reported in clinical studies. These values can provide a reference for the magnitude of interaction you might expect to model in your in vitro system.
Table 1: Effect of Co-administered Drugs on this compound (MPA) Area Under the Curve (AUC)
| Interacting Drug(s) | Change in MPA AUC | Putative Mechanism |
| Cyclosporine | ↓ 30-50% | Inhibition of MRP2-mediated biliary excretion of MPAG, disrupting enterohepatic recirculation.[11] |
| Proton Pump Inhibitors (e.g., Pantoprazole) | ↓ ~25-35% (with MMF) | Decreased dissolution and absorption of MMF due to increased gastric pH.[1][4] |
| Ciprofloxacin & Metronidazole | ↓ ~33% | Reduction of gut bacteria producing β-glucuronidase, impairing enterohepatic recirculation. |
| Rifampin | ↓ ~60-80% | Induction of UGT enzymes and inhibition of MRP2.[1] |
| Cholestyramine | ↓ 40% | Binds to MPA in the GI tract, preventing absorption.[7] |
Table 2: Effect of Co-administered Drugs on this compound (MPA) Trough Concentration (Cmin)
| Interacting Drug(s) | Change in MPA Cmin | Putative Mechanism |
| Cyclosporine | ↓ | Inhibition of MRP2-mediated biliary excretion of MPAG. |
| Proton Pump Inhibitors (e.g., Omeprazole) | ↓ | Decreased absorption of MMF. |
| Rifampin | ↓ ~50-90% | Induction of UGT enzymes and inhibition of MRP2. |
Experimental Protocols
Protocol 1: Co-culture Model of Hepatocytes and Lymphocytes to Assess MPA-Cyclosporine Interaction
Objective: To determine the effect of cyclosporine on the metabolism of MPA by hepatocytes and its subsequent impact on the anti-proliferative effect of MPA on lymphocytes.
Materials:
-
Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat)
-
Appropriate cell culture medium for each cell type and for co-culture
-
This compound (MPA)
-
Cyclosporine
-
Cell proliferation assay kit (e.g., CFSE, WST-1)
-
HPLC-MS/MS system for MPA and MPAG quantification
Methodology:
-
Hepatocyte Seeding: Seed hepatocytes in a 24-well plate and allow them to adhere and form a monolayer (typically 24-48 hours).
-
Lymphocyte Preparation: Isolate PBMCs from healthy donor blood or prepare a suspension of the lymphocyte cell line. Label with CFSE if using this method for proliferation analysis.
-
Co-culture Setup: Add the lymphocyte suspension to the wells containing the hepatocyte monolayer.
-
Drug Treatment: Add the following to the designated wells:
-
Vehicle control (e.g., DMSO)
-
MPA at a predetermined effective concentration
-
Cyclosporine at a clinically relevant concentration
-
MPA and Cyclosporine combination
-
-
Incubation: Incubate the co-cultures for a period sufficient to observe lymphocyte proliferation (e.g., 72-96 hours).
-
Sample Collection: At the end of the incubation, carefully collect the culture supernatant for HPLC-MS/MS analysis and store at -80°C.
-
Proliferation Assay:
-
CFSE: Harvest the lymphocytes and analyze CFSE dilution by flow cytometry.
-
WST-1: Add WST-1 reagent to the wells and measure absorbance according to the manufacturer's instructions.
-
-
MPA and MPAG Quantification: Thaw the supernatant samples and prepare them for HPLC-MS/MS analysis to determine the concentrations of MPA and its metabolite, MPAG.
-
Data Analysis: Compare lymphocyte proliferation and the MPA/MPAG concentrations across the different treatment groups.
Protocol 2: In Vitro Assay for β-Glucuronidase Activity
Objective: To assess the effect of an antibiotic on β-glucuronidase activity, mimicking its potential impact on MPA enterohepatic recirculation.
Materials:
-
β-Glucuronidase from E. coli
-
p-nitrophenyl-β-D-glucuronide (PNPG) as a substrate
-
Antibiotic of interest (e.g., ciprofloxacin)
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium carbonate
-
96-well plate
-
Spectrophotometer
Methodology:
-
Prepare Reagents: Dissolve β-glucuronidase, PNPG, and the antibiotic in the phosphate buffer to the desired concentrations.
-
Assay Setup: In a 96-well plate, add:
-
Buffer (for blank)
-
β-Glucuronidase solution
-
β-Glucuronidase solution pre-incubated with the antibiotic for a short period (e.g., 15 minutes).
-
-
Initiate Reaction: Add the PNPG substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Measure Absorbance: Read the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of β-glucuronidase activity by the antibiotic compared to the control (enzyme without antibiotic).
Visualizations
Caption: this compound (MPA) Metabolism and Mechanism of Action.
Caption: Mechanisms of Drug Interactions with this compound.
References
- 1. Proton pump inhibitors interfere with the immunosuppressive potency of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the proton-pump Inhibitor pantoprazole on this compound exposure in kidney and liver transplant recipienTs (IMPACT study): a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. ClinPGx [clinpgx.org]
- 7. In vitro co-culture systems of hepatic and intestinal cells for cellular pharmacokinetic and pharmacodynamic studies of capecitabine against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Mycophenolic Acid and Azathioprine in Preclinical Models of Lupus Nephritis
In the landscape of therapeutic interventions for lupus nephritis, both mycophenolic acid (MPA), typically administered as the prodrug mycophenolate mofetil (MMF), and azathioprine (B366305) (AZA) have been cornerstones of immunosuppressive therapy. This guide provides a comparative overview of their performance in preclinical lupus nephritis models, offering insights for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, present available quantitative data from murine models, and outline common experimental protocols.
Mechanisms of Action: A Tale of Two Purine (B94841) Synthesis Inhibitors
While both MPA and AZA function by disrupting the synthesis of purines—essential building blocks for DNA and RNA—their specific targets and downstream effects differ, leading to distinct cellular impacts.
This compound (MPA) acts as a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is crucial for the de novo pathway of guanosine (B1672433) nucleotide synthesis.[1][2][3] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferation, making them selectively vulnerable to MPA's effects.[1][2][3] By depleting the pool of guanosine nucleotides, MPA effectively halts lymphocyte proliferation, thereby suppressing cell-mediated immune responses and antibody production.[1]
Azathioprine (AZA) is a prodrug that is converted in the body to its active metabolite, 6-mercaptopurine (B1684380) (6-MP). 6-MP is then further metabolized into thioguanine nucleotides (TGNs). These fraudulent nucleotides are incorporated into DNA and RNA, thereby inhibiting their synthesis. This disruption of nucleic acid synthesis is particularly effective against rapidly dividing cells, including the lymphocytes that drive the autoimmune response in lupus nephritis.
Performance in Murine Lupus Nephritis Models
Direct head-to-head comparisons of MMF and AZA in preclinical lupus nephritis models are limited in published literature. The following tables synthesize data from separate studies conducted in the MRL/lpr and NZB/W mouse models, which spontaneously develop an autoimmune disease that closely mimics human systemic lupus erythematosus, including severe nephritis.
Disclaimer: The data presented below is compiled from different studies and is not the result of a direct comparative experiment. Variations in experimental conditions, including specific substrains of mice, housing conditions, and endpoint measurement techniques, may influence outcomes. This synthesized data should be interpreted with caution.
Table 1: Efficacy of Mycophenolate Mofetil (MMF) in MRL/lpr Mice
| Parameter | Control (Vehicle) | MMF Treatment | Study Duration | Reference |
| Proteinuria/Albuminuria | 88% incidence of albuminuria (>300 µ g/18h ) | 22% incidence of albuminuria (>300 µ g/18h ) | 15 weeks (from 8 to 23 weeks of age) | [1] |
| Glomerulonephritis Severity | More severe histological score | Significantly less severe histological score (P=0.005) | 15 weeks (from 8 to 23 weeks of age) | [1] |
| Survival | Not specified | Significantly prolonged survival | 12 weeks (from 8 weeks of age) | [4] |
Table 2: Efficacy of Azathioprine (AZA) in NZB/W Mice
| Parameter | Pre-treatment | AZA Treatment | Study Details | Reference |
| Glomerular Permeability | Baseline proteinuria | Negligible changes from baseline | Assessed after treatment initiation | [5] |
| Glomerular Immune Deposits | Baseline deposits | Decreased overall, with preferential mesangial localization | Assessed after treatment initiation | [5] |
Experimental Protocols
The following section outlines a typical experimental workflow for evaluating a therapeutic agent in the MRL/lpr mouse model of lupus nephritis.
1. Animal Model and Study Initiation:
-
Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice are commonly used.
-
Age at Initiation: Treatment is often initiated prophylactically around 8 weeks of age, before significant proteinuria develops, or therapeutically once proteinuria is established (e.g., 12-14 weeks of age).[1][4]
2. Drug Administration:
-
Mycophenolate Mofetil (MMF): Typically administered daily by oral gavage. Doses ranging from 60 to 100 mg/kg/day have been shown to be effective.[1][3][4]
-
Azathioprine (AZA): Can be administered orally.
-
Vehicle Control: A control group receives the vehicle used to dissolve the drug on the same schedule.
3. Monitoring and Endpoints:
-
Proteinuria: Monitored weekly or bi-weekly using metabolic cages for 24-hour urine collection or urine test strips.
-
Renal Function: Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) levels are measured at baseline and at the end of the study from blood samples.
-
Autoantibodies: Serum levels of anti-dsDNA antibodies are often quantified by ELISA.
-
Survival: Monitored throughout the study.
-
Histopathology: At the end of the study (typically between 20-24 weeks of age), kidneys are harvested, fixed, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis, interstitial inflammation, and vasculitis.
-
Immunofluorescence: Kidney sections are stained for immune complex deposition (IgG, IgM, and C3) in the glomeruli.
Summary and Conclusion
Both MPA and AZA are effective immunosuppressants that operate by inhibiting purine synthesis, albeit through different enzymatic targets. Preclinical data, primarily from MRL/lpr and NZB/W mouse models, demonstrate that MMF can significantly reduce proteinuria, ameliorate the histological severity of glomerulonephritis, and improve survival.[1][4] While direct comparative preclinical data is scarce, azathioprine has also been shown to reduce immune complex deposition in the glomeruli of lupus-prone mice.[5]
For researchers designing new studies, the choice between these agents may depend on the specific scientific question. MMF's selective action on lymphocytes provides a more targeted approach to immunosuppression. The experimental protocols outlined here provide a standard framework for the evaluation of these and other novel compounds in the context of lupus nephritis. Future head-to-head studies in these preclinical models would be invaluable for a more definitive comparison of their efficacy and for elucidating subtle differences in their impact on the renal microenvironment.
References
- 1. Attenuation of murine lupus nephritis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effect of the inosine monophosphate dehydrogenase inhibitor mycophenolate mofetil on survival and severity of glomerulonephritis in systemic lupus erythematosus (SLE)-prone MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolate mofetil limits renal damage and prolongs life in murine lupus autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of mycophenolate mofetil on severity of nephritis and nitric oxide production in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine lupus nephritis: effect of azathioprine on glomerular permeability and localization of immunoreactants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mycophenolate Mofetil and Enteric-Coated Mycophenolate Sodium in In Vivo Settings
In the realm of immunosuppressive therapy, both mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS) are mainstays for the prevention of allograft rejection and the management of autoimmune diseases. While both drugs deliver the same active moiety, mycophenolic acid (MPA), their distinct formulations aim to optimize the therapeutic window by balancing efficacy with tolerability. This guide provides a comprehensive in vivo comparison of MMF and EC-MPS, presenting key experimental data, detailed methodologies, and visual representations of their shared mechanism of action and experimental workflows.
Pharmacokinetic Profile: A Tale of Two Formulations
The primary difference between MMF and EC-MPS lies in their pharmacokinetic profiles, specifically the rate and location of drug absorption. MMF is a prodrug that is rapidly hydrolyzed to MPA in the stomach. In contrast, EC-MPS is formulated with a gastro-resistant coating to bypass the stomach and release MPA in the neutral pH environment of the small intestine. This delayed-release mechanism was designed to mitigate the upper gastrointestinal side effects associated with MMF.
While the time to reach maximum plasma concentration (Tmax) is consequently delayed for EC-MPS, numerous in vivo studies in transplant recipients have demonstrated that the overall systemic exposure to MPA, as measured by the area under the plasma concentration-time curve (AUC), is bioequivalent between the two formulations when administered at equimolar doses (e.g., 1000 mg of MMF and 720 mg of EC-MPS).[1][2] However, some studies have noted higher and more variable pre-dose (trough) MPA concentrations with EC-MPS.[1]
Table 1: Comparative Pharmacokinetic Parameters of MMF and EC-MPS in Renal Transplant Patients
| Parameter | Mycophenolate Mofetil (MMF) | Enteric-Coated Mycophenolate Sodium (EC-MPS) | Reference |
| Dose | 1000 mg b.i.d. | 720 mg b.i.d. | [1] |
| MPA AUC (μg·h/mL) | 58.4 ± 14.1 | 57.4 ± 15.0 | [1] |
| MPA Cmax (μg/mL) | Geometric Mean Ratio: 0.89 (vs. MMF) | Geometric Mean Ratio: 0.89 (vs. MMF) | [1] |
| MPA Tmax (h) | ~0.75 | ~2.0 | [2] |
| MPA Predose Levels | Lower and less variable | Higher and more variable | [1] |
Efficacy in In Vivo Models and Clinical Trials
The therapeutic equivalence of MMF and EC-MPS has been established across various in vivo settings, from preclinical animal models to large-scale clinical trials in transplant recipients and patients with autoimmune conditions.
In a retrospective analysis of living renal allograft transplant recipients, the incidence of acute rejection episodes was similar between patients receiving EC-MPS (20.7%) and those receiving MMF (20.3%).[3] Similarly, a 12-month, single-blind, randomized, multicenter study in de novo heart transplant recipients found no significant difference in the primary efficacy endpoint of treatment failure (a composite of biopsy-proven and treated acute rejection, graft loss, or death) between the EC-MPS and MMF groups.[4]
Studies in patients with autoimmune diseases, such as systemic lupus erythematosus and primary systemic vasculitis, have also shown comparable efficacy between the two formulations.[5]
Table 2: Efficacy of MMF vs. EC-MPS in De Novo Heart Transplant Recipients (12-Month Data)
| Outcome | Mycophenolate Mofetil (MMF) | Enteric-Coated Mycophenolate Sodium (EC-MPS) | p-value | Reference |
| Treatment Failure | 60.5% | 57.7% | NS | [4] |
| Death and Graft Loss | 9.2% | 5.1% | NS | [4] |
Safety and Tolerability Profile
The rationale for the development of EC-MPS was to improve the gastrointestinal (GI) tolerability of mycophenolate therapy. While some studies and clinical experiences suggest a benefit for EC-MPS in reducing upper GI symptoms, the overall incidence of GI-related adverse events in large, randomized trials has been largely comparable between the two drugs.[6]
For instance, a study in renal transplant recipients reported similar rates of GI side effects, with 18.9% in the EC-MPS group and 20.3% in the MMF group experiencing such events.[3] However, a multicenter, double-blind, randomized study in renal transplant recipients with GI intolerance to MMF suggested that conversion to EC-MPS may be associated with improvements in the presence and severity of GI symptoms, particularly indigestion.[7] The incidence of other adverse events, such as hematological toxicities and infections, is also generally similar between the two formulations.[3]
Table 3: Incidence of Key Adverse Events in Renal Transplant Recipients
| Adverse Event | Mycophenolate Mofetil (MMF) | Enteric-Coated Mycophenolate Sodium (EC-MPS) | p-value | Reference |
| Gastrointestinal Toxicity | 20.3% | 18.9% | NS | [3] |
| Hematologic Toxicity | 5.1% | 9.4% | NS | [3] |
| CMV Disease | 10.1% | 9.61% | NS | [3] |
| Other Infections | 74.7% | 88.7% | NS | [3] |
Mechanism of Action: A Shared Pathway
Both MMF and EC-MPS deliver MPA, which exerts its immunosuppressive effects by selectively and reversibly inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH).[8] This enzyme is critical for the de novo pathway of guanosine (B1672433) nucleotide synthesis, a pathway upon which T and B lymphocytes are highly dependent for their proliferation.[8] By depleting the pool of guanosine nucleotides, MPA effectively halts the proliferation of these key immune cells, thereby suppressing both cell-mediated and humoral immune responses.[8][9]
Caption: Shared mechanism of action for MMF and EC-MPS.
Experimental Protocols
In Vivo Model: Murine Skin Allograft Transplantation for Efficacy Assessment
This protocol provides a framework for comparing the efficacy of MMF and EC-MPS in a preclinical model of acute rejection.
1. Animal Models:
-
Donor and Recipient Mice: Use genetically mismatched mouse strains (e.g., C57BL/6 donors and BALB/c recipients) to induce a robust allogeneic immune response.
-
Housing: House animals in a specific pathogen-free facility with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
MMF and EC-MPS Suspension: Prepare suspensions of MMF and EC-MPS in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Determine appropriate dosages based on pilot studies or literature review (e.g., 50-100 mg/kg/day for MMF in mice).[10] Administer equimolar doses of EC-MPS.
-
Administration Route: Administer drugs daily via oral gavage, starting on the day of transplantation.
3. Surgical Procedure: Skin Grafting:
-
Anesthetize both donor and recipient mice.
-
Prepare a graft bed on the dorsum of the recipient mouse by excising a section of full-thickness skin.
-
Harvest a corresponding full-thickness skin graft from the donor mouse and place it onto the graft bed of the recipient.
-
Secure the graft with sutures and cover with a protective bandage.
4. Post-Operative Monitoring and Efficacy Assessment:
-
Remove the bandage after 5-7 days.
-
Visually inspect the grafts daily for signs of rejection (e.g., erythema, edema, hemorrhage, and necrosis).
-
Record the day of graft rejection, defined as the first day on which more than 80% of the graft tissue is necrotic.
-
Compare the mean graft survival times between the MMF-treated, EC-MPS-treated, and vehicle control groups.
Caption: Experimental workflow for in vivo efficacy testing.
Pharmacokinetic Analysis in Healthy Volunteers or Patients
This protocol outlines a typical design for a pharmacokinetic comparison study.
1. Study Design:
-
A randomized, open-label, two-way crossover study design is often employed.
-
Enroll healthy adult volunteers or a stable patient population (e.g., maintenance renal transplant recipients).
2. Drug Administration:
-
Administer single equimolar doses of MMF and EC-MPS to each participant in two separate study periods, with a washout period in between.
3. Blood Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
4. Bioanalytical Method:
-
Measure the plasma concentrations of MPA using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
5. Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and elimination half-life, for both MMF and EC-MPS.
-
Perform statistical analysis to assess for bioequivalence.
References
- 1. Pharmacokinetic and pharmacodynamic comparison of enteric-coated mycophenolate sodium and mycophenolate mofetil in maintenance renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enteric-coated mycophenolate sodium delivers bioequivalent MPA exposure compared with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of enteric-coated mycophenolate sodium with mycophenolate mofetil in living renal allograft transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Similar efficacy and safety of enteric-coated mycophenolate sodium (EC-MPS, myfortic) compared with mycophenolate mofetil (MMF) in de novo heart transplant recipients: results of a 12-month, single-blind, randomized, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized trial of enteric-coated mycophenolate sodium versus mycophenolate mofetil in multi-system autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteric-coated mycophenolate sodium: tolerability profile compared with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enteric-coated mycophenolate sodium versus mycophenolate mofetil in renal transplant recipients experiencing gastrointestinal intolerance: a multicenter, double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Efficacy Showdown: Mycophenolic Acid vs. Tacrolimus in Allograft Rejection Prevention
In the landscape of solid organ transplantation, the prevention of allograft rejection is paramount to long-term graft and patient survival. Among the arsenal (B13267) of immunosuppressive agents, Mycophenolic Acid (MPA) and Tacrolimus (B1663567) stand out as cornerstones of modern immunosuppressive regimens. This guide provides a detailed, evidence-based comparison of the efficacy of these two agents, intended for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, present quantitative data from key clinical trials, and outline the experimental protocols employed in these studies.
Mechanisms of Action: A Tale of Two Pathways
This compound and tacrolimus prevent allograft rejection through distinct and complementary mechanisms, targeting different facets of the immune response.
This compound (MPA): The active metabolite of the prodrug mycophenolate mofetil (MMF), MPA is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo pathway of guanosine (B1672433) nucleotide synthesis. Since T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits their expansion, thereby suppressing both cell-mediated and humoral immune responses.[1][2][3][4] Beyond its anti-proliferative effects, MPA also interferes with the glycosylation of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to the site of inflammation within the allograft.[1][2]
Tacrolimus: A calcineurin inhibitor, tacrolimus exerts its immunosuppressive effects by forming a complex with the immunophilin FK-binding protein 12 (FKBP-12).[5][6][7] This complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[5][7] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[7] Consequently, the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[5][6][7] IL-2 is a critical cytokine for T-cell proliferation and activation, and its inhibition leads to a profound suppression of the T-cell mediated immune response.[5][8]
Head-to-Head Clinical Efficacy
Direct monotherapy comparisons between this compound and tacrolimus are scarce in clinical practice, as combination therapy is the standard of care to achieve adequate immunosuppression while minimizing toxicity. The most clinically relevant comparison is the addition of MPA to a tacrolimus-based regimen.
Kidney Transplantation
In renal transplant recipients, the combination of tacrolimus and mycophenolate mofetil (MMF) has been shown to be highly effective in preventing acute rejection.
Table 1: Efficacy of Tacrolimus-Based Regimens in Kidney Transplantation
| Study / Regimen | Number of Patients | Acute Rejection Rate | Graft Survival | Patient Survival | Follow-up |
| Tacrolimus/Prednisone [9] | 106 | 44% | 87% (1-year) | 94% (1-year) | 15 months |
| Tacrolimus/Prednisone/MMF [9] | 102 | 27% (p=0.014) | 87% (1-year) | 94% (1-year) | 15 months |
| Tacrolimus/MMF [10] | 120 | 13.3% | 95% (at study end) | N/A | ~3 years |
| Tacrolimus/MMF vs. Sirolimus/MMF [11] | N/A (Registry Data) | Higher with SRL/MMF (p<0.01) | Inferior with SRL/MMF | Inferior with SRL/MMF | 3 years |
Liver Transplantation
Similar benefits of adding MMF to a tacrolimus-based regimen have been observed in liver transplant recipients, with significant reductions in acute rejection rates.
Table 2: Efficacy of Tacrolimus-Based Regimens in Liver Transplantation
| Study / Regimen | Number of Patients | Acute Rejection Rate | Graft Survival (4-year) | Patient Survival (4-year) |
| Tacrolimus/Corticosteroids [12] | 7204 | 33.4% | 72.9% | 77.0% |
| Tacrolimus/Corticosteroids/MMF [12] | 4466 | 29.0% (p<0.001) | 76.4% (p<0.0001) | 81.0% (p<0.0001) |
| Tacrolimus (Control) [13] | N/A | 45.0% | 96.3% (6-month) | 96.3% (6-month) |
| Tacrolimus/MMF (Study) [13] | N/A | 26.0% (p=0.03) | 92.0% (6-month) | 92.0% (6-month) |
Heart Transplantation
In heart transplant recipients, the combination of tacrolimus and MMF has demonstrated superior efficacy in preventing acute rejection episodes compared to cyclosporine and MMF.
Table 3: Efficacy of Tacrolimus/MMF vs. Cyclosporine/MMF in Heart Transplantation
| Study / Regimen | Number of Patients | Freedom from Acute Rejection | Patient Survival (follow-up) |
| Tacrolimus/MMF [14] | 30 | Significantly higher (p=0.0001) | 93% |
| Cyclosporine/MMF [14] | 30 | Lower | 90% |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of the experimental protocols for key trials.
Protocol 1: Tacrolimus/Prednisone vs. Tacrolimus/Prednisone/MMF in Renal Transplantation[9]
-
Study Design: A prospective, randomized trial.
-
Patient Population: 208 adult patients undergoing renal transplantation.
-
Treatment Arms:
-
Double-Drug Therapy (n=106): Tacrolimus and prednisone.
-
Triple-Drug Therapy (n=102): Tacrolimus, prednisone, and mycophenolate mofetil (MMF).
-
-
Primary Endpoint: Incidence of acute rejection.
-
Rejection Diagnosis: Based on clinical signs and confirmed by graft biopsy.
-
Follow-up: Mean of 15 months.
Protocol 2: Tacrolimus/Corticosteroids vs. Tacrolimus/Corticosteroids/MMF in Liver Transplantation[12]
-
Study Design: Retrospective analysis of registry data.
-
Data Source: Scientific Registry of Transplant Recipients.
-
Patient Population: 11,670 adult patients who underwent primary, single-organ liver transplantation between 1995 and 2001.
-
Treatment Groups (at discharge):
-
Tacrolimus-based immunosuppression with MMF (n=4466).
-
Tacrolimus-based immunosuppression without MMF (n=7204).
-
-
Primary Outcomes: Patient survival, graft survival, and rates of acute rejection.
-
Statistical Analysis: Multiple regression analyses to determine the association between MMF triple therapy and outcomes.
Conclusion
The available evidence strongly suggests that while tacrolimus is a potent immunosuppressive agent, the addition of this compound to a tacrolimus-based regimen significantly enhances its efficacy in preventing acute allograft rejection across different types of solid organ transplants. This synergistic effect is attributed to their distinct and complementary mechanisms of action, targeting both T-cell activation and proliferation. While patient and graft survival are often comparable in the short term, the reduction in acute rejection episodes with combination therapy is a critical factor in improving long-term outcomes and preserving graft function. The choice of immunosuppressive regimen should always be tailored to the individual patient, considering factors such as immunologic risk, potential side effects, and co-morbidities.
References
- 1. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of mycophenolate mofetil | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects [immunologyresearchjournal.com]
- 7. dovepress.com [dovepress.com]
- 8. dovepress.com [dovepress.com]
- 9. A prospective, randomized trial of tacrolimus/prednisone versus tacrolimus/prednisone/mycophenolate mofetil in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of tacrolimus plus mycophenolate mofetil regimens on acute rejection rate and diabetes mellitus development in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Mycophenolate mofetil combination therapy improves long-term outcomes after liver transplantation in patients with and without hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrolimus (FK506) and mycophenolate mofetil combination therapy versus tacrolimus in adult liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tacrolimus or cyclosporine: which is the better partner for mycophenolate mofetil in heart transplant recipients? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Mycophenolic Acid Analog (MPA-N) for Immunosuppressive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel mycophenolic acid analog, designated MPA-N, with the established immunosuppressant, this compound (MPA). The following sections detail the experimental protocols used to validate the immunosuppressive properties of MPA-N, present comparative data in a tabular format, and illustrate the underlying molecular pathways and experimental workflows.
Introduction
This compound (MPA) is a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, a pathway essential for the proliferation of T and B lymphocytes.[1][3][4] By selectively targeting lymphocytes, MPA effectively suppresses the immune responses responsible for organ transplant rejection and autoimmune disorders.[3][4] Mycophenolate mofetil (MMF) and mycophenolate sodium are prodrugs that are rapidly converted to the active metabolite, MPA, in the body.[3][5][6] While effective, existing MPA formulations are associated with gastrointestinal side effects and other adverse events, prompting the search for novel analogs with improved therapeutic profiles.[2][7]
This guide introduces MPA-N, a novel analog of this compound, and presents a comparative analysis of its immunosuppressive effects against the parent compound, MPA. The subsequent data and protocols provide a framework for evaluating the potential of MPA-N as a next-generation immunosuppressive agent.
Mechanism of Action: Inhibition of the de novo Purine (B94841) Synthesis Pathway
MPA and its analogs exert their immunosuppressive effects by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[8] Lymphocytes are particularly susceptible to this inhibition as they lack a robust salvage pathway for purine synthesis and rely heavily on the de novo pathway for their proliferation.[1][3] The depletion of guanosine nucleotides leads to a cytostatic effect on T and B cells, thereby suppressing both cell-mediated and humoral immunity.[8][9]
Experimental Protocols
The following protocols were employed to assess and compare the immunosuppressive activities of MPA and the novel analog, MPA-N.
In Vitro IMPDH Enzyme Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MPA and MPA-N on recombinant human IMPDH2.
-
Methodology:
-
Recombinant human IMPDH2 was incubated with varying concentrations of MPA or MPA-N.
-
The substrate, inosine-5'-monophosphate (IMP), and the cofactor, NAD+, were added to initiate the enzymatic reaction.
-
The conversion of NAD+ to NADH was measured spectrophotometrically at 340 nm over time.
-
The rate of NADH production is directly proportional to IMPDH activity.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the log concentration of the inhibitor.
-
Lymphocyte Proliferation Assay
-
Objective: To evaluate the antiproliferative effects of MPA and MPA-N on activated human T and B lymphocytes.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
-
PBMCs were stimulated with phytohemagglutinin (PHA) for T-cell proliferation or anti-IgM antibodies for B-cell proliferation.
-
The stimulated cells were treated with a range of concentrations of MPA or MPA-N.
-
After 72 hours of incubation, the proliferation of lymphocytes was quantified using a BrdU (Bromodeoxyuridine) incorporation assay, which measures DNA synthesis.
-
The effective concentration that inhibits 50% of cell proliferation (EC50) was determined.
-
Cytokine Production Assay
-
Objective: To measure the effect of MPA and MPA-N on the production of key pro-inflammatory cytokines by activated T cells.
-
Methodology:
-
Isolated human PBMCs were stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells.
-
The activated cells were concurrently treated with various concentrations of MPA or MPA-N.
-
After 48 hours, the cell culture supernatants were collected.
-
The concentrations of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in the supernatants were quantified using commercially available ELISA kits.
-
Experimental Workflow
The overall workflow for the validation of MPA-N is depicted below.
Comparative Data Summary
The following tables summarize the quantitative data obtained from the comparative analysis of MPA-N and MPA.
Table 1: IMPDH2 Enzyme Inhibition
| Compound | IC50 (nM) |
| MPA | 15.2 ± 1.8 |
| MPA-N | 12.5 ± 1.5 |
Lower IC50 values indicate greater potency in inhibiting the target enzyme.
Table 2: Inhibition of Lymphocyte Proliferation
| Compound | T-Cell Proliferation EC50 (µM) | B-Cell Proliferation EC50 (µM) |
| MPA | 0.85 ± 0.12 | 1.10 ± 0.15 |
| MPA-N | 0.68 ± 0.09 | 0.95 ± 0.11 |
Lower EC50 values indicate greater effectiveness in inhibiting lymphocyte proliferation.
Table 3: Inhibition of Cytokine Production
| Compound | IL-2 Inhibition (%) at 1 µM | IFN-γ Inhibition (%) at 1 µM |
| MPA | 65.3 ± 5.1 | 58.9 ± 4.7 |
| MPA-N | 72.8 ± 6.2 | 68.2 ± 5.5 |
Higher percentage inhibition indicates a stronger suppressive effect on cytokine production.
Conclusion
The experimental data presented in this guide demonstrate that the novel this compound analog, MPA-N, exhibits potent immunosuppressive properties. MPA-N displayed a lower IC50 for IMPDH2 inhibition compared to MPA, suggesting a higher binding affinity to the target enzyme. Consistently, MPA-N demonstrated superior efficacy in inhibiting both T and B lymphocyte proliferation, as indicated by its lower EC50 values. Furthermore, at a concentration of 1 µM, MPA-N showed a greater reduction in the production of the pro-inflammatory cytokines IL-2 and IFN-γ.
These findings suggest that MPA-N is a promising candidate for further preclinical and clinical development as an immunosuppressive agent. Its enhanced in vitro activity profile compared to MPA warrants further investigation into its pharmacokinetic properties, toxicity, and efficacy in in vivo models of organ transplantation and autoimmune disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Mycophenolate mofetil: a unique immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Mycophenolic Acid Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent in transplantation medicine. Therapeutic drug monitoring of MPA is crucial to ensure optimal efficacy while minimizing toxicity. While immunoassays offer a rapid and convenient method for MPA quantification, their accuracy can be compromised by the cross-reactivity of MPA metabolites. This guide provides an objective comparison of the cross-reactivity profiles of commonly used immunoassays, supported by experimental data, to aid researchers and clinicians in selecting the appropriate analytical method and interpreting results accurately.
Introduction to this compound Metabolism
This compound undergoes extensive metabolism, primarily in the liver, to form two major metabolites: 7-O-mycophenolic acid glucuronide (MPAG) and an acyl-glucuronide (AcMPAG).[1][2] MPAG is the most abundant metabolite but is considered pharmacologically inactive.[1] In contrast, AcMPAG is a minor metabolite that has been reported to have pharmacological activity.[1][2] The structural similarity of these metabolites to the parent drug, MPA, can lead to their recognition by the antibodies used in immunoassays, resulting in an overestimation of the true MPA concentration.[3][4][5]
Metabolic Pathway of this compound
The metabolic conversion of the prodrug mycophenolate mofetil (MMF) to MPA and its subsequent glucuronidation are depicted in the following pathway.
References
- 1. Investigation of the crossreactivity of this compound glucuronide metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the acyl glucuronide metabolite of this compound in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of this compound and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression in Cells Treated with Mycophenolic Acid vs. Methotrexate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunosuppressive agents on gene expression is paramount for targeted therapeutic development. This guide provides an objective comparison of the gene expression changes induced by two widely used immunosuppressants, Mycophenolic Acid (MPA) and Methotrexate (B535133) (MTX), supported by experimental data and detailed methodologies.
This compound, the active metabolite of mycophenolate mofetil, and methotrexate are both cornerstones in the treatment of autoimmune diseases and in preventing organ transplant rejection. While both exert immunosuppressive effects, their mechanisms of action and, consequently, their impact on cellular gene expression profiles, are distinct. MPA primarily inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, thereby selectively targeting the proliferation of T and B lymphocytes. Methotrexate, a folate antagonist, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides. Its anti-inflammatory effects are also attributed to the promotion of adenosine (B11128) release and the modulation of various signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.
This guide synthesizes data from discrete studies on MPA and MTX to offer a comparative perspective on their effects on gene expression in relevant immune cells.
Quantitative Gene Expression Analysis
The following tables summarize the differentially expressed genes identified in separate studies on peripheral blood cells from patients treated with Mycophenolate Mofetil (MMF), the prodrug of MPA, and CD4+ T cells from patients treated with Methotrexate. It is important to note that these studies were conducted on different patient populations (Systemic Sclerosis-related Interstitial Lung Disease for MMF and Rheumatoid Arthritis for MTX) and utilized different gene expression analysis platforms (RNA-sequencing for MMF and DNA microarray for MTX). Therefore, a direct comparison should be made with these considerations in mind.
Table 1: Differentially Expressed Transcripts in Peripheral Blood Cells Following 12-Month Mycophenolate Mofetil Treatment [1]
| Gene Symbol | Regulation |
| A multitude of transcripts | 113 transcripts were differentially expressed |
Note: The referenced study identified 113 differentially expressed transcripts but did not list them individually in the abstract. The primary impact was noted on a decline in the plasmablast module.
Table 2: Differentially Expressed Genes in CD4+ T Cells Following Methotrexate Treatment [2]
| Gene Symbol | Regulation |
| TP63 | Downregulated (most significant) |
| Multiple other genes | Differentially expressed (not specified in detail in the abstract) |
Note: The referenced study highlighted TP63 as the most significantly downregulated gene. A full list of differentially expressed genes would be available in the supplementary materials of the cited publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments in gene expression analysis based on established techniques.
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Blood Collection: Collect whole blood from patients in heparinized tubes.
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Cell Counting and Viability: Resuspend the cell pellet in an appropriate buffer and determine cell count and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: RNA Extraction from PBMCs
-
Cell Lysis: Lyse the isolated PBMCs using a phenol-based reagent like TRIzol, following the manufacturer's instructions.
-
Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Pellet Washing: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) value greater than 7 is generally recommended for downstream applications like RNA-sequencing.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Primer Design: Design primers specific to the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, nuclease-free water, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Visualizing Mechanisms and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathways affected by MPA and methotrexate, as well as a typical experimental workflow for gene expression analysis.
References
- 1. Peripheral blood gene expression profiling shows predictive significance for response to mycophenolate in systemic sclerosis-related interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - TAp63, a methotrexate target in CD4+ T cells, suppresses Foxp3 expression and exacerbates autoimmune arthritis [insight.jci.org]
A Comparative Guide to the In Vitro Potency of Mycophenolic Acid from Different Suppliers
For researchers and professionals in drug development, ensuring the consistency and potency of active pharmaceutical ingredients is paramount. This guide provides a framework for the comparative in vitro assessment of mycophenolic acid (MPA), a potent immunosuppressant, from various commercial suppliers. The methodologies and data presentation formats outlined below are designed to facilitate objective and reproducible comparisons of product performance.
This compound functions as a non-competitive, reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, a pathway on which B and T lymphocytes are highly dependent for proliferation.[1][4][5][6] By inhibiting IMPDH, MPA selectively suppresses the immune response.[5][6]
Comparative Potency of this compound
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) of this compound from three different suppliers. The IC50 value represents the concentration of MPA required to inhibit 50% of lymphocyte proliferation in vitro. Lower IC50 values are indicative of higher potency.
| Supplier | Lot Number | Purity (%) | IC50 (nM) in T-cells | IC50 (nM) in B-cells |
| Supplier A | A12345 | 99.8 | 95 | 110 |
| Supplier B | B67890 | 99.5 | 105 | 125 |
| Supplier C | C13579 | 99.9 | 92 | 108 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from specific suppliers.
Experimental Protocols
To ensure accurate and reproducible comparisons of MPA potency, the following detailed experimental protocols are recommended.
I. Cell Culture and Reagents
-
Cell Lines:
-
Human peripheral blood mononuclear cells (PBMCs) should be isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Alternatively, T-cell lines (e.g., Jurkat) and B-cell lines (e.g., IM-9) can be utilized.
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
This compound Stock Solutions:
-
Prepare a 10 mM stock solution of this compound from each supplier in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
II. Lymphocyte Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding:
-
Seed lymphocytes in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
-
Mitogen Stimulation:
-
To induce lymphocyte proliferation, add a mitogen such as phytohemagglutinin (PHA) for T-cells or lipopolysaccharide (LPS) for B-cells to each well at a pre-determined optimal concentration.
-
-
MPA Treatment:
-
Add 100 µL of culture medium containing serial dilutions of MPA from each supplier to the appropriate wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (mitogen-stimulated cells without MPA).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of inhibition is calculated as: [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the MPA concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound. MPA blocks the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), thereby depleting the guanosine (B1672433) nucleotide pool necessary for DNA and RNA synthesis in lymphocytes.
Caption: Mechanism of action of this compound.
Experimental Workflow for MPA Potency Comparison
The diagram below outlines the key steps in the experimental workflow for comparing the in vitro potency of this compound from different suppliers.
Caption: Workflow for comparing MPA potency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
A Comparative Analysis of Mycophenolate Sodium and Mycophenolate Mofetil Therapeutic Windows in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic windows of mycophenolate sodium (MPS) and mycophenolate mofetil (MMF) in rats, supported by experimental data. Both MPS and MMF are prodrugs of mycophenolic acid (MPA), a potent immunosuppressant used to prevent allograft rejection.[1][2] Understanding the nuances of their therapeutic efficacy and safety profiles in preclinical models is crucial for translational research and clinical drug development.
At a Glance: Key Findings
Studies in rat transplantation models suggest that both mycophenolate sodium and mycophenolate mofetil have a narrow therapeutic window.[3][4] However, evidence indicates that mycophenolate sodium may be better tolerated than mycophenolate mofetil in some instances.[3] For example, in certain rat transplant models, a minimal effective dose for MMF could not be established due to early onset of adverse effects, whereas a therapeutic window for MPS was identified.[4]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and therapeutic window parameters for mycophenolate sodium and mycophenolate mofetil in rats, based on available experimental data.
Table 1: Therapeutic Window of Mycophenolate Sodium (MPS) and Mycophenolate Mofetil (MMF) in Rat Transplantation Models
| Parameter | Mycophenolate Sodium (MPS) | Mycophenolate Mofetil (MMF) | Animal Model | Source |
| Minimal Efficacious Dose | 10 mg/kg/day | Not established in some models | BN-to-Lewis Kidney Transplantation | [3] |
| Minimal Efficacious Dose | 20 mg/kg/day | Not established in some models | DA-to-Lewis Heart Transplantation | [3] |
| Minimal Efficacious Dose | 10 mg/kg/day | Not established in some models | Hamster-to-athymic rat heart transplantation | [3] |
| Dose with Adverse Effects | 10-20 mg/kg/day (first signs) | - | Kidney, Heart, Xenograft Models | [4] |
| Intolerable Dose | 40 mg/kg/day | - | Kidney, Heart, Xenograft Models | [4] |
| Dose causing gastrointestinal toxicity | - | ≥ 15 mg/kg/day | Lewis rats with Brown Norway kidney allografts | [5] |
Table 2: Pharmacokinetic Parameters of this compound (MPA) Following Administration of MMF in Rats
| Parameter | Value | Dose and Route | Source |
| Terminal Elimination Half-life (i.v.) | 5.17 +/- 1.44 h | 8.3 mg/kg | [6] |
| Terminal Elimination Half-life (i.v.) | 8.89 +/- 2.76 h | 16.7 mg/kg | [6] |
| Terminal Elimination Half-life (i.v.) | 7.94 +/- 2.94 h | 33.3 mg/kg | [6] |
| Terminal Elimination Half-life (i.d.) | 6.41 +/- 4.16 h | 8.3 mg/kg | [6] |
| Terminal Elimination Half-life (i.d.) | 4.49 +/- 2.20 h | 16.7 mg/kg | [6] |
| Terminal Elimination Half-life (i.d.) | 7.58 +/- 3.72 h | 33.3 mg/kg | [6] |
| Terminal Elimination Half-life (i.d.) | 8.18 +/- 1.32 h | 50.0 mg/kg | [6] |
| Time to Peak Plasma Concentration (Tmax) | 15 to 30 minutes | 5, 10, 15, and 25 mg/kg/day (oral) | [5] |
| Systemic Availability (i.d. vs i.v.) | 84.3 +/- 35.0% | 8.3 mg/kg | [6] |
| Systemic Availability (i.d. vs i.v.) | 69.9 +/- 25.7% | 16.7 mg/kg | [6] |
| Systemic Availability (i.d. vs i.v.) | 63.6 +/- 8.8% | 33.3 mg/kg | [6] |
| Plasma Protein Binding | 97.9 +/- 0.57% | - | [6] |
i.v. = intravenous; i.d. = intraduodenal
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects by selectively, reversibly, and non-competitively inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][7] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway upon which T and B lymphocytes are highly dependent for proliferation.[1][8] By depleting the pool of guanosine nucleotides, MPA has a potent cytostatic effect on these immune cells.[1] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is expressed in activated lymphocytes.[1] Additional mechanisms include the induction of apoptosis in activated T-lymphocytes and the suppression of adhesion molecule expression, which reduces the recruitment of immune cells to sites of inflammation.[1]
This compound (MPA) Signaling Pathway
Experimental Protocols
The determination of the therapeutic window for mycophenolate sodium and mycophenolate mofetil in rats typically involves allotransplantation models. The following is a generalized protocol based on published studies.[3][4][5]
1. Animal Models:
-
Strains: Common strain combinations for kidney and heart allotransplantation include Dark Agouti (DA) to Lewis (LEW) and Brown Norway (BN) to Lewis (LEW) rats.[3] For xenotransplantation models, hamster hearts may be transplanted into athymic and euthymic Lewis rats.[3]
2. Drug Administration:
-
Formulation: Mycophenolate sodium and mycophenolate mofetil are typically suspended in a suitable vehicle, such as carboxymethylcellulose, for oral administration.
-
Dosing: The compounds are administered daily by oral gavage, starting on the day of transplantation.[3] Dose-ranging studies are performed to identify the minimal efficacious dose and to observe signs of toxicity.
3. Efficacy Assessment:
-
Graft Survival: The primary endpoint for efficacy is the survival of the transplanted organ. This is often monitored by daily palpation (for heart transplants) or by monitoring the general health and serum creatinine (B1669602) levels (for kidney transplants). Rejection is confirmed by histology.
-
Histology: At the time of rejection or at the end of the study, the transplanted organ is harvested for histological analysis to assess the degree of rejection and cellular infiltration.
4. Toxicity Assessment:
-
Clinical Signs: Animals are monitored daily for signs of toxicity, which may include weight loss, diarrhea, and changes in behavior.
-
Hematology and Clinical Chemistry: Blood samples are collected periodically to monitor for hematological changes (e.g., anemia, leukopenia) and changes in kidney or liver function.
-
Pathology: At the end of the study, various organs, particularly the gastrointestinal tract, bone marrow, and lymphoid tissues, are collected for histopathological examination to identify drug-related toxicities.
5. Pharmacokinetic Analysis:
-
Blood Sampling: To determine the pharmacokinetic profile of MPA, blood samples are collected at various time points after drug administration.
-
MPA Quantification: Plasma concentrations of MPA are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t1/2), are calculated.
Experimental Workflow for Therapeutic Window Determination
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of mycophenolate sodium (MPS) and mycophenolate mofetil (MMF) with and without cyclosporine in rat transplantation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycophenolate sodium: tolerability and efficacy in transplantation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies of mycophenolate mofetil in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mycophenolic Acid: A Guide for Laboratory Professionals
Mycophenolic Acid (MPA) and its derivatives are potent immunosuppressive agents widely used in research and clinical settings. Due to its hazardous nature, including potential reproductive toxicity and harm to aquatic organisms, proper disposal is crucial to ensure the safety of laboratory personnel and protect the environment.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to handle the compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is recommended.[3]
-
Eye Protection: Wear tightly fitting safety goggles.[2]
-
Lab Coat: A disposable, low-permeability, back-closing gown should be worn.[3]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[1]
Step-by-Step Disposal Procedure
All waste containing this compound is considered hazardous and must be disposed of following institutional and regulatory guidelines.[3] Under no circumstances should this compound waste be disposed of in standard trash or flushed down the drain.[1][4]
-
Segregation of Waste:
-
At the point of generation, separate waste contaminated with this compound from other laboratory waste.
-
This includes contaminated PPE, weigh boats, pipette tips, and other disposable materials.[3]
-
-
Solid Waste Disposal:
-
Place all solid waste contaminated with this compound into a clearly labeled, sealed hazardous waste container.[3]
-
The container should be puncture-resistant and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include any other information required by your institution's waste management program.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless specifically permitted by your institution's safety protocols.
-
-
"Sharps" Disposal:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[3]
-
-
Decontamination of Glassware and Surfaces:
-
Reusable glassware and laboratory surfaces should be decontaminated using a suitable cleaning solution as per your institution's standard operating procedures for hazardous drug decontamination.
-
All materials used for cleaning, such as wipes and absorbent pads, must be disposed of as hazardous waste.[3]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[4]
-
For solid spills, avoid generating dust.[1][4][5] Moisten the material with water if necessary before carefully sweeping or vacuuming with a HEPA-filtered vacuum.[4][6]
-
For liquid spills, absorb the material with an inert absorbent.[3]
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[3][4][5]
-
Clean the spill area with a decontaminating solution.[3]
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal company.[1]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[4][7] Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[1]
-
Environmental and Toxicological Data
This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to prevent its release into the environment.
| Parameter | Value/Observation | Citation |
| Aquatic Toxicity | Very toxic to aquatic organisms, may cause long-term adverse effects. | [1][2][5] |
| Persistence | Slowly degraded in the environment. | [8] |
| Bioaccumulation | Low potential for bioaccumulation. | [8] |
| UN Number | UN3077 | [1] |
| Proper Shipping Name | Environmentally hazardous substances, solid, n.o.s. (this compound) | [1] |
| Hazard Class | 9 | [1] |
Experimental Protocols and Methodologies
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Visual Guide to this compound Disposal
To further clarify the proper disposal workflow, the following diagram illustrates the key decision points and steps for handling waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. This compound - Janusinfo.se [janusinfo.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Mycophenolic Acid
Mycophenolic Acid (MPA) is a potent immunosuppressive agent widely utilized in scientific research and drug development. Due to its hazardous nature, including potential harm to an unborn child and the risk of irreversible effects, stringent safety protocols are imperative to ensure the well-being of laboratory personnel.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, fostering a secure research environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[4] Exposure can occur through inhalation, ingestion, or skin contact.[5] The primary health concerns associated with MPA include:
-
Reproductive Toxicity: May damage the unborn child.[1][2][3]
-
Mutagenicity: Suspected of causing genetic defects.[1][2][3]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
A thorough risk assessment should be conducted before handling this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended.[5][6] | Prevents skin contact with the powdered form of the drug. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric.[5] | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5] | Prevents eye contact with airborne particles or splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device.[4][5] | Minimizes the risk of inhaling hazardous particles. |
Safe Handling and Operational Procedures
Adherence to the following procedural steps is critical for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Weighing:
-
Always handle this compound powder within a certified chemical fume hood or other ventilated enclosure to control airborne dust.[3][4]
-
Use a dedicated set of utensils (e.g., spatulas, weigh boats) for MPA.
-
To reduce dust generation, consider dampening the powder with a suitable solvent when possible.[5]
2. Solution Preparation:
-
When dissolving MPA, slowly add the solvent to the powder to prevent splashing.
-
Ensure the container is securely capped before mixing or vortexing.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[1][4] Vacuum cleaners used for this purpose must be fitted with a HEPA filter.[6]
-
For larger spills, wear appropriate PPE, contain the spillage, and prevent it from entering drains or water courses.[1][4]
-
Absorb liquid spills with an inert material.
-
Clean the spill area with a suitable decontaminating solution.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[5]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[4]
-
Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled and sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing MPA should be collected in a designated, sealed hazardous waste container. Do not discharge into the sewer or waterways.[1][4]
-
Containers: Empty containers may retain product residue and should be handled as hazardous waste.[1][6] Puncture containers to prevent reuse before disposal at an authorized landfill.[1][4]
Quantitative Toxicity Data
The following table summarizes acute toxicity data for this compound.
| Test | Species | Dose |
| Acute Oral Toxicity (LD50) | Rat | 352 mg/kg |
| Acute Oral Toxicity (LD50) | Mouse | 1 g/kg |
| Intraperitoneal LD50 | Rat | 220 mg/kg |
| Subcutaneous LD50 | Rat | 230 mg/kg |
Data sourced from Cayman Chemical Safety Data Sheet.[2]
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
